molecular formula C26H27F3N2O9S B15556924 BP Fluor 430 NHS ester

BP Fluor 430 NHS ester

货号: B15556924
分子量: 600.6 g/mol
InChI 键: GIIRHJUKHYLDBB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

BP Fluor 430 NHS ester is a useful research compound. Its molecular formula is C26H27F3N2O9S and its molecular weight is 600.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C26H27F3N2O9S

分子量

600.6 g/mol

IUPAC 名称

[9-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid

InChI

InChI=1S/C26H27F3N2O9S/c1-25(2)13-15(14-41(36,37)38)16-10-17-18(26(27,28)29)11-24(35)39-20(17)12-19(16)30(25)9-5-3-4-6-23(34)40-31-21(32)7-8-22(31)33/h10-13H,3-9,14H2,1-2H3,(H,36,37,38)

InChI 键

GIIRHJUKHYLDBB-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

BP Fluor 430 NHS Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 430 NHS ester is a water-soluble, amine-reactive fluorescent dye commonly utilized for the covalent labeling of proteins, antibodies, and other biomolecules containing primary amines.[1][2] Its bright green fluorescence, high water solubility, and pH insensitivity between pH 4 and 10 make it a versatile tool in various life science applications, including flow cytometry and super-resolution microscopy.[2][3] This guide provides a comprehensive overview of the core properties, experimental protocols, and key applications of this compound.

Core Properties and Specifications

This compound is characterized by its specific chemical and spectral properties that are essential for its function as a fluorescent label. The N-hydroxysuccinimide (NHS) ester moiety facilitates a stable amide bond formation with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins.[1]

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

PropertyValueReference(s)
Chemical Formula C26H27F3N2O9S[2][4]
Molecular Weight 600.6 g/mol [2]
CAS Number 467233-93-8[2][4]
Excitation Maximum (λex) 430 nm[2][5]
Emission Maximum (λem) 539 nm[2][5]
Molar Extinction Coefficient (ε) 15,000 cm⁻¹M⁻¹[2][5]
Solubility Water, DMSO, DMF[2][5]
Storage Conditions -20°C, protect from light[2]

Reaction Mechanism and Experimental Workflow

The fundamental principle behind the use of this compound is the nucleophilic substitution reaction between the NHS ester and a primary amine on the target biomolecule. This reaction results in the formation of a stable covalent amide bond, permanently attaching the fluorophore to the molecule of interest.

G cluster_labeling Labeling Reaction cluster_purification Purification Biomolecule Biomolecule (Protein, Antibody, etc.) with Primary Amines Reaction_Mixture Reaction Mixture (pH 8.3-8.5) Biomolecule->Reaction_Mixture BP_Fluor_430_NHS This compound in Anhydrous DMSO/DMF BP_Fluor_430_NHS->Reaction_Mixture Incubation Incubate (1 hour, Room Temp, Protected from Light) Reaction_Mixture->Incubation Labeled_Conjugate Labeled Conjugate + Unreacted Dye Incubation->Labeled_Conjugate Purification_Step Purification (e.g., Gel Filtration, Dialysis) Labeled_Conjugate->Purification_Step Purified_Conjugate Purified BP Fluor 430- Labeled Biomolecule Purification_Step->Purified_Conjugate Unreacted_Dye Unreacted Dye Purification_Step->Unreacted_Dye Removed

Figure 1: General experimental workflow for labeling biomolecules with this compound.

Detailed Experimental Protocols

Protein and Antibody Labeling

This protocol provides a general guideline for labeling proteins and antibodies with this compound. Optimization may be required for specific biomolecules.

Materials:

  • This compound

  • Protein or antibody to be labeled

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein or antibody in the amine-free buffer at a concentration of 2-10 mg/mL.

    • If the protein solution contains amine-containing buffers (e.g., Tris), perform a buffer exchange into the labeling buffer using dialysis or a desalting column.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF immediately before use.[6]

  • Perform the Labeling Reaction:

    • Slowly add the calculated volume of the dye stock solution to the protein solution while gently stirring. A molar excess of 8:1 to 15:1 (dye:protein) is a common starting point for IgG antibodies.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[6]

  • Purify the Conjugate:

    • Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS.

    • Apply the reaction mixture to the column to separate the labeled protein from the unreacted dye.

    • Collect the fractions containing the fluorescently labeled protein.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 430 nm (for BP Fluor 430).

    • The DOL can be calculated using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.

Application in Flow Cytometry

BP Fluor 430-conjugated antibodies are well-suited for multicolor flow cytometry, as the dye is excitable by the violet laser (405 nm).[2][3]

Protocol for Cell Surface Staining:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in a suitable flow cytometry staining buffer (e.g., PBS with 2% FBS).[7]

  • Staining:

    • Add the BP Fluor 430-conjugated antibody to the cell suspension. The optimal concentration should be determined by titration.

    • Incubate for 20-30 minutes at 4°C, protected from light.[8]

  • Washing:

    • Wash the cells twice with 2-3 mL of cold staining buffer by centrifugation at 300-400 x g for 5 minutes.[8]

  • Data Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of staining buffer.[8]

    • Analyze the samples on a flow cytometer equipped with a 405 nm laser, collecting the emission in the appropriate channel (typically around 530/30 nm).[9]

G Cell_Suspension Single-Cell Suspension (1x10^7 cells/mL) Add_Antibody Add BP Fluor 430- conjugated Antibody Cell_Suspension->Add_Antibody Incubate Incubate (20-30 min, 4°C, dark) Add_Antibody->Incubate Wash_1 Wash with Staining Buffer Incubate->Wash_1 Centrifuge_1 Centrifuge (300-400 x g, 5 min) Wash_1->Centrifuge_1 Wash_2 Repeat Wash and Centrifugation Centrifuge_1->Wash_2 Resuspend Resuspend in Staining Buffer Wash_2->Resuspend Acquire_Data Acquire Data on Flow Cytometer (405 nm laser) Resuspend->Acquire_Data

Figure 2: Experimental workflow for cell surface staining using a BP Fluor 430-conjugated antibody.
Application in Super-Resolution Microscopy (STORM)

BP Fluor 430 can be used in Stochastic Optical Reconstruction Microscopy (STORM), often in combination with a reporter dye.[2][4] Its excitation at 405 nm makes it suitable as an activator dye to control the photoswitching of a reporter fluorophore.[1][10]

Protocol for Immunofluorescence for STORM:

  • Sample Preparation:

    • Grow cells on #1.5 glass-bottom dishes.

    • Fix cells with 3% PFA and 0.1% glutaraldehyde (B144438) for 10 minutes.[1]

    • Reduce with 0.1% NaBH₄ for 7 minutes.[1]

    • Permeabilize with 0.2% Triton X-100 for 15 minutes.[1]

  • Staining:

    • Block with a suitable blocking buffer for at least 90 minutes.[1]

    • Incubate with the primary antibody, followed by incubation with a secondary antibody conjugated with an activator-reporter dye pair (e.g., Alexa Fluor 405 as an activator and Alexa Fluor 647 as a reporter).[1][10]

  • Imaging:

    • Prepare a STORM imaging buffer containing an oxygen scavenging system (e.g., GLOX and MEA).[10][11]

    • Image the sample on a STORM-capable microscope, using the 405 nm laser to activate the fluorophores and a second laser (e.g., 647 nm) to excite the reporter dye.

G Cell_Culture Cells on Glass-Bottom Dish Fix_Permeabilize Fixation and Permeabilization Cell_Culture->Fix_Permeabilize Blocking Blocking Fix_Permeabilize->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (e.g., Alexa Fluor 405-Alexa Fluor 647) Primary_Ab->Secondary_Ab Prepare_Imaging_Buffer Prepare STORM Imaging Buffer Secondary_Ab->Prepare_Imaging_Buffer Imaging STORM Imaging (405 nm activation laser) Prepare_Imaging_Buffer->Imaging

Figure 3: Experimental workflow for preparing a sample for STORM imaging.

Conclusion

This compound is a robust and versatile fluorescent probe for labeling biomolecules. Its favorable spectral properties and amine-reactivity make it a valuable tool for a range of applications, from routine protein labeling to advanced imaging techniques like flow cytometry and super-resolution microscopy. The detailed protocols and workflows provided in this guide serve as a starting point for researchers to effectively utilize this fluorophore in their experimental designs.

References

BP Fluor 430 NHS Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and key applications of BP Fluor 430 NHS ester, a versatile fluorescent probe for labeling biomolecules.

Core Principles of this compound

This compound is a water-soluble, green-fluorescent dye designed for the covalent labeling of primary and secondary amines in biomolecules such as proteins, amine-modified oligonucleotides, and other amine-containing compounds.[1][2] Its utility stems from the combination of the bright and photostable BP Fluor 430 fluorophore with the amine-reactive N-hydroxysuccinimide (NHS) ester functional group.

The fundamental principle of labeling is based on the chemical reaction between the NHS ester and a primary amine. This reaction, known as aminolysis, involves the nucleophilic attack of the unprotonated aliphatic amine group on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[3] The ε-amino groups of lysine (B10760008) residues are the primary targets for labeling in proteins.

The efficiency of this conjugation reaction is highly dependent on the pH of the reaction buffer. An optimal pH range of 8.0-8.5 is recommended to ensure that the primary amines are deprotonated and thus sufficiently nucleophilic to react with the NHS ester.[4] It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the dye.

BP Fluor 430 conjugates are characterized by their pH-insensitivity in the range of pH 4 to 10, making them suitable for a wide array of biological applications.[5] The dye is ideally excited by the 407 nm spectral line of a krypton laser or a 408 nm violet laser diode.[1][5]

Quantitative Data

The photophysical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Excitation Maximum (λex) 430 nm[1][6]
Emission Maximum (λem) 539 nm[1][6]
Extinction Coefficient (ε) 15,000 M⁻¹cm⁻¹[1][6]
Molecular Weight 600.6 g/mol [1]
Chemical Formula C₂₆H₂₇F₃N₂O₉S[1][7]
Solubility Water, DMSO, DMF[1][6]
Storage Condition -20°C[1][7]

Experimental Protocols

The following sections provide detailed methodologies for the preparation of reagents and the conjugation of this compound to proteins and oligonucleotides.

Reagent Preparation

Dye Stock Solution:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[3]

  • Prepare a 10 mM stock solution of the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3]

  • Vortex the solution briefly to ensure it is fully dissolved. This stock solution should be prepared fresh for each labeling reaction as NHS esters are susceptible to hydrolysis.[3][8]

Labeling Buffer:

  • Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.0-8.5.[4]

  • Alternatively, a 0.1 M phosphate (B84403) buffer at a similar pH can be used.[4]

  • Ensure the buffer is free of any primary amines. If the biomolecule is in a buffer containing amines (e.g., Tris), it must be exchanged into the labeling buffer via dialysis or a suitable buffer exchange column prior to the reaction.[3]

Protein Labeling Protocol

This protocol is a general guideline and should be optimized for each specific protein.

  • Protein Preparation: Dissolve the protein to be labeled in the prepared labeling buffer (pH 8.0-8.5).

  • Initiate Reaction: While gently stirring or vortexing the protein solution, slowly add the calculated amount of the this compound stock solution. A molar excess of the dye is typically used, and the optimal dye-to-protein ratio should be determined empirically.[3]

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature in the dark to prevent photobleaching.

  • Quenching (Optional): The reaction can be quenched by adding Tris-HCl or glycine (B1666218) to a final concentration of 50-100 mM and incubating for an additional 10-15 minutes at room temperature.

  • Purification: Remove the unreacted, free dye from the labeled protein conjugate using a gel filtration column (e.g., Sephadex G-25) or a spin desalting column with an appropriate molecular weight cutoff.[8]

Amine-Modified Oligonucleotide Labeling Protocol
  • Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in a suitable conjugation buffer, such as 0.091 M sodium borate (B1201080) buffer at pH 8.5.

  • Initiate Reaction: Add the this compound stock solution to the oligonucleotide solution and gently vortex.

  • Incubation: Shake the reaction mixture for 2 hours at room temperature, protecting it from light by covering the tube with aluminum foil.

  • Purification: The labeled oligonucleotide can be purified from the excess dye by methods such as ethanol (B145695) precipitation or high-performance liquid chromatography (HPLC).

Visualizations

Reaction Mechanism

The following diagram illustrates the reaction between this compound and a primary amine on a biomolecule.

G Primary_Amine Primary Amine (R-NH₂) on Biomolecule Reaction Primary_Amine->Reaction Conjugate BP Fluor 430-Biomolecule (Stable Amide Bond) NHS N-Hydroxysuccinimide (Byproduct) Reaction->Conjugate Nucleophilic Attack (pH 8.0-8.5) Reaction->NHS

Caption: Covalent labeling of a biomolecule with this compound.

Experimental Workflow

The diagram below outlines the general workflow for labeling a protein with this compound.

G A Prepare 10 mM Dye Stock in DMSO/DMF C Mix Dye and Protein (Optimize Molar Ratio) A->C B Prepare Protein in Amine-Free Buffer (pH 8.0-8.5) B->C D Incubate 1 hr at RT (in the dark) C->D E Optional: Quench Reaction (Tris or Glycine) D->E F Purify Conjugate (Gel Filtration/Desalting) E->F G Characterize Labeled Protein (Degree of Labeling) F->G

Caption: General workflow for protein conjugation with this compound.

Applications

This compound is a versatile tool for fluorescently labeling biomolecules for various downstream applications. Its bright green fluorescence and water solubility make it particularly well-suited for:

  • Flow Cytometry: The dye's spectral properties are compatible with common laser lines used in flow cytometers, enabling the detection and analysis of labeled cells.[1][7]

  • Fluorescence Microscopy: Labeled proteins or antibodies can be used to visualize specific targets within cells and tissues.

  • Super-Resolution Microscopy: BP Fluor 430 has been noted for its use in advanced imaging techniques such as Stochastic Optical Reconstruction Microscopy (STORM).[1][5][7]

References

An In-Depth Technical Guide to the Mechanism of Action of BP Fluor 430 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the use of BP Fluor 430 N-hydroxysuccinimidyl (NHS) ester, a fluorescent labeling reagent. It details the mechanism of action, critical reaction parameters, and a generalized protocol for its application in conjugating to biomolecules.

Core Principles of BP Fluor 430 NHS Ester

This compound is an amine-reactive fluorescent probe designed for the covalent attachment of the bright, green-fluorescent BP Fluor 430 dye to biomolecules. This dye is particularly well-suited for multicolor applications such as flow cytometry and super-resolution microscopy.[1][2][3][4] The key to its functionality lies in the N-hydroxysuccinimidyl ester group, which provides a mechanism for specific and stable labeling of proteins, amine-modified oligonucleotides, and other molecules bearing primary amine groups.[1][3]

Mechanism of Action: Covalent Amide Bond Formation

The fundamental mechanism of action is a nucleophilic acyl substitution reaction. The reaction is initiated by the nucleophilic attack of a deprotonated primary amine (typically the ε-amino group of a lysine (B10760008) residue or the N-terminus of a protein) on the carbonyl carbon of the NHS ester. This attack forms a transient tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide (NHS) leaving group, resulting in the formation of a highly stable and irreversible amide bond between the BP Fluor 430 dye and the target molecule.

Competing Reaction: Hydrolysis

The primary competing reaction that can reduce labeling efficiency is the hydrolysis of the NHS ester in the aqueous labeling buffer. This reaction with water results in the formation of the non-reactive BP Fluor 430 carboxylic acid and the release of NHS. The rate of hydrolysis is significantly influenced by pH, increasing as the pH rises. Therefore, optimizing the reaction conditions to favor aminolysis over hydrolysis is critical for successful conjugation.

Quantitative Data for this compound

The following table summarizes the key quantitative properties of BP Fluor 430 and its NHS ester derivative.

PropertyValueReference(s)
Excitation Maximum (λ_max_) 430 nm[3][5]
Emission Maximum (λ_em) 539 nm / 542 nm[1][2][3][5]
Molar Extinction Coefficient (ε) 15,000 cm⁻¹M⁻¹ / 15,955 cm⁻¹M⁻¹[1][2][3][5]
Fluorescence Quantum Yield (Φ) 0.23[2][5]
Molecular Weight ~600.6 g/mol [1][3][4]
Chemical Formula C₂₆H₂₇F₃N₂O₉S[1][4]
Solubility Water, DMSO, DMF[1][2][3]

Experimental Protocol: General Antibody Labeling

This section provides a detailed, generalized methodology for the conjugation of this compound to an antibody. Optimization of this protocol, particularly the dye-to-protein molar ratio, is recommended for each specific antibody and application.

Materials and Reagents
  • Antibody to be labeled (in an amine-free buffer)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl or Glycine (B1666218), pH 7.4

  • Purification Column (e.g., Sephadex G-25 size-exclusion column)

  • Phosphate-Buffered Saline (PBS)

Experimental Workflow

Detailed Methodologies
  • Prepare Antibody Solution :

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris or glycine, the antibody must be purified by dialysis or buffer exchange into the Reaction Buffer.

    • Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer (pH 8.3-8.5). Higher protein concentrations generally lead to better labeling efficiency.

  • Prepare Dye Stock Solution :

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the dye in fresh, anhydrous DMSO or DMF to a concentration of approximately 10 mM. This stock solution should be prepared immediately before use as the NHS ester is susceptible to hydrolysis.

  • Perform the Labeling Reaction :

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein. A starting point for optimization is often a 10-20 fold molar excess of the dye.

    • Slowly add the calculated amount of the dye stock solution to the antibody solution while gently vortexing or stirring.

  • Incubate :

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Quench the Reaction (Optional) :

    • To stop the labeling reaction, a quenching buffer containing a high concentration of primary amines (e.g., 1 M Tris-HCl or glycine to a final concentration of 50-100 mM) can be added. Incubate for an additional 10-15 minutes.

  • Purify the Conjugate :

    • Separate the labeled antibody from unreacted, free dye and the NHS byproduct using a size-exclusion chromatography column (e.g., G-25). Elute with an appropriate buffer such as PBS.

  • Determine the Degree of Labeling (DOL) :

    • The DOL, or the average number of dye molecules per antibody, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~430 nm). The following formula can be used:

      DOL = (A_max_ × ε_protein_) / ((A_280_ - (A_max_ × CF_280_)) × ε_dye_)

      Where:

      • A_max_ is the absorbance at ~430 nm.

      • A_280_ is the absorbance at 280 nm.

      • ε_protein_ is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye_ is the molar extinction coefficient of the dye at ~430 nm.

      • CF_280_ is the correction factor for the dye's absorbance at 280 nm (A_280_ of the dye / A_max_ of the dye).

Conclusion

This compound provides a robust and efficient method for labeling biomolecules with a bright and photostable green fluorophore. A thorough understanding of its amine-reactive mechanism, the competing hydrolysis reaction, and the key parameters influencing the conjugation process is essential for achieving optimal labeling results. The provided protocols serve as a detailed starting point, with the acknowledgment that empirical optimization is crucial for the successful application of this reagent in diverse research and development settings.

References

BP Fluor 430 NHS Ester: A Technical Guide to Spectral Properties and Amine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties and applications of BP Fluor 430 NHS ester, a water-soluble, green-fluorescent dye.[1][2] Designed for robust performance in various biological applications, this document outlines its core characteristics, provides detailed experimental protocols for conjugation to primary amines, and offers a visual representation of the labeling workflow.

Core Spectral and Photophysical Properties

This compound is a versatile fluorescent probe with excitation ideally suited for the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode.[1][2] Its fluorescence is pH-insensitive over a wide range, from pH 4 to 10, making it a reliable tool for imaging and flow cytometry applications.[1][2] The succinimidyl ester (NHS ester) functional group allows for efficient and stable covalent labeling of primary amines on proteins, amine-modified oligonucleotides, and other biomolecules.[1]

PropertyValueReferences
Excitation Maximum (λex) 430 nm[1][3][4][5][6]
Emission Maximum (λem) 539 - 542 nm[1][3][4][5][6]
Molar Extinction Coefficient (ε) ~15,000 - 15,955 M-1cm-1[1][3][4][5][6]
Fluorescence Quantum Yield (Φ) 0.23[3][4][5]
Solubility Water, DMSO, DMF[1][3][4][5][6]
Storage -20°C, protect from light, desiccate[1][3][5][6]

Amine Labeling Workflow

The following diagram illustrates the general workflow for labeling a target protein with this compound, from preparation to the final, purified conjugate.

G A 1. Prepare Protein Solution (e.g., in 0.1 M Sodium Bicarbonate, pH 8.3) C 3. Conjugation Reaction (Mix protein and dye solutions, incubate in the dark) A->C B 2. Prepare this compound Stock Solution (e.g., 10 mM in anhydrous DMSO or DMF) B->C D 4. Purification (Remove unreacted dye via gel filtration or dialysis) C->D E 5. Characterization (Determine Degree of Labeling - DOL) D->E F Purified BP Fluor 430-Protein Conjugate E->F

Workflow for Protein Labeling with this compound.

Experimental Protocols

I. Protein Labeling with this compound

This protocol is a general guideline for labeling proteins, such as antibodies, with this compound. The optimal conditions may need to be determined empirically for specific proteins and applications.

Materials:

  • Protein to be labeled (in an amine-free buffer)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5

  • Purification resin (e.g., gel filtration column) appropriate for the size of the protein

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the conjugation buffer at a concentration of 2-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the conjugation buffer before labeling.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. For example, to make a 10 mM solution from 1 mg of this compound (MW ~600.6 g/mol ), dissolve it in approximately 166 µL of solvent.

    • This stock solution should be prepared fresh and protected from light.

  • Perform the Conjugation Reaction:

    • The molar ratio of dye to protein for optimal labeling is typically between 5:1 and 20:1. This should be optimized for each specific protein.

    • Add the calculated volume of the dye stock solution to the protein solution while gently stirring or vortexing.

    • Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.

  • Purify the Conjugate:

    • Remove the unreacted dye from the labeled protein using a gel filtration column (e.g., Sephadex G-25) or by dialysis.

    • Equilibrate the column with PBS and apply the reaction mixture.

    • Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.

II. Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~430 nm).

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A280) and 430 nm (A430) using a spectrophotometer.

  • Calculate the Degree of Labeling (DOL):

    • The concentration of the dye is calculated using the Beer-Lambert law: [Dye] (M) = A430 / εdye where εdye is the molar extinction coefficient of BP Fluor 430 at 430 nm (~15,000 M-1cm-1).

    • The concentration of the protein is calculated by correcting the absorbance at 280 nm for the contribution of the dye: [Protein] (M) = (A280 - (A430 × CF)) / εprotein where εprotein is the molar extinction coefficient of the protein at 280 nm, and CF is the correction factor (A280 of the free dye / A430 of the free dye). The CF for similar dyes is often in the range of 0.05-0.1. An exact value for BP Fluor 430 may need to be determined or estimated from the supplier's data.

    • The Degree of Labeling is the molar ratio of the dye to the protein: DOL = [Dye] / [Protein]

Signaling Pathway and Logical Relationships

The chemical reaction underlying the labeling process is the nucleophilic attack of a primary amine on the carbonyl group of the N-hydroxysuccinimide ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

G cluster_reactants Reactants cluster_products Products A Protein with Primary Amine (R-NH2) C BP Fluor 430-Protein Conjugate (Stable Amide Bond) A->C Nucleophilic Attack B This compound B->C D N-hydroxysuccinimide (NHS) B->D Leaving Group

Reaction schematic for amine labeling with NHS ester.

References

A Technical Guide to BP Fluor 430 NHS Ester: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

BP Fluor 430 NHS Ester is a water-soluble, green-fluorescent dye valuable for its applications in multicolor analysis, including flow cytometry and super-resolution microscopy (STORM).[1][2][3] Its excitation spectrum is well-suited for the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode.[1][3] A key advantage of BP Fluor 430 conjugates is their pH insensitivity in the range of pH 4 to 10.[1][3] This guide provides an in-depth overview of its spectral properties, a detailed protocol for protein labeling, and visualizations of the underlying chemical and experimental processes.

Core Spectroscopic and Physical Properties

The N-hydroxysuccinimidyl (NHS) ester is the most prevalent amine-reactive group for covalently labeling primary amines on proteins (specifically lysine (B10760008) residues), amine-modified oligonucleotides, and other amine-containing molecules.[1] This reaction forms a stable and robust amide bond.[4] Proteins can be labeled with this compound at high molar ratios without significant self-quenching, which results in brighter conjugates and more sensitive detection.[1]

The key quantitative data for this compound are summarized below.

PropertyValueSource(s)
Excitation Maximum (λex) 430 nm[1][5][6][7]
Emission Maximum (λem) 539 - 542 nm[1][5][6][7]
Molar Extinction Coeff. (ε) 15,000 - 15,955 M⁻¹cm⁻¹[1][5][6][7]
Fluorescence Quantum Yield (Φ) 0.23[5][6]
Molecular Weight ~600.6 g/mol [1][2]
Solubility Water, DMSO, DMF[1][5][7]
Reactive Group N-hydroxysuccinimidyl (NHS) Ester[1]
Target Moiety Primary Amines (-NH₂)[1][4][8]

Experimental Protocol: IgG Antibody Labeling

This section provides a detailed methodology for conjugating this compound to an IgG antibody. The protocol is a synthesis of established procedures for amine-reactive dye labeling.[4][8][9][10]

Objective: To covalently label an IgG antibody with this compound for use in fluorescence-based applications.

Materials Required:

  • IgG antibody to be labeled (free of amine-containing stabilizers like Tris, BSA, or gelatin)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 100 mM sodium bicarbonate (NaHCO₃), pH 8.3

  • Purification Column: Gel filtration column (e.g., Sephadex G-25) or spin desalting column

  • Elution Buffer: 1X Phosphate-Buffered Saline (PBS)

  • (Optional) Quenching Buffer: 1 M Tris-HCl or Glycine, pH ~7.4-8.0

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the 100 mM sodium bicarbonate reaction buffer to a final concentration of 2.5 mg/mL.[4]

    • If the antibody is already in a buffer like PBS, adjust the pH and buffer composition by adding 1/10th volume of 1 M sodium bicarbonate (pH 8.3).[4] The protein solution must be free of competing primary amines.[4][8]

  • Dye Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[8][9] For example, dissolve 1 µmol of the dye in 100 µL of solvent.

    • Vortex briefly to ensure the dye is fully dissolved. This solution is moisture-sensitive and should be prepared immediately before use.[8]

  • Labeling Reaction:

    • The optimal molar ratio of dye to protein should be determined empirically, but a starting range of 10-20 moles of dye for every mole of protein is common.[8]

    • While gently stirring or vortexing the antibody solution, slowly add the calculated volume of the 10 mM dye stock solution.[9]

    • Incubate the reaction for 1 hour at room temperature, protected from light, with continuous stirring.[8][9]

  • Purification of the Conjugate:

    • Following the incubation, the unreacted, free dye must be separated from the labeled antibody.

    • Prepare a gel filtration or spin desalting column according to the manufacturer's instructions, equilibrating it with 1X PBS.[8]

    • Load the entire reaction mixture onto the column.

    • Elute the conjugate using 1X PBS. The labeled antibody will typically elute first as a colored band, while the smaller, free dye molecules are retained longer on the column.[4]

    • Collect the purified, fluorescently labeled antibody fractions.

  • Determination of Degree of Labeling (DOL) (Optional but Recommended):

    • The DOL (the average number of dye molecules per antibody) can be calculated spectrophotometrically.

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the dye's absorption maximum (~430 nm, A₄₃₀).[9]

    • Calculate the protein concentration and DOL using the Beer-Lambert law and correction factors for the dye's absorbance at 280 nm.[8][9]

  • Storage:

    • Store the labeled antibody at -20°C in the dark.[10] Adding stabilizers like BSA or glycerol (B35011) and dividing into single-use aliquots can help preserve its activity. Avoid repeated freeze-thaw cycles.[10]

Visualizations

Chemical Reaction Pathway

The fundamental reaction involves the nucleophilic attack of a primary amine from a protein (e.g., the epsilon-amine of a lysine residue) on the carbonyl group of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4]

G Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-BP Fluor 430 (Stable Amide Bond) Protein->Conjugate Nucleophilic Attack Dye BP Fluor 430-NHS Ester Dye->Conjugate Byproduct N-hydroxysuccinimide Dye->Byproduct Released

This compound conjugation chemistry.

Experimental Workflow for Antibody Labeling

The process of creating a fluorescently labeled antibody conjugate follows a structured workflow, from initial preparation of reagents to the final purification and storage of the product.

G prep_ab 1. Antibody Preparation reaction 3. Labeling Reaction (1 hr, RT, Dark) prep_ab->reaction prep_dye 2. Dye Stock Preparation prep_dye->reaction purify 4. Purification (Gel Filtration) reaction->purify analyze 5. Analysis (Optional) (DOL Calculation) purify->analyze store 6. Storage (-20°C, Dark) purify->store analyze->store

Workflow for protein conjugation with BP Fluor 430.

References

An In-depth Technical Guide to BP Fluor 430 NHS Ester: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of BP Fluor 430 N-hydroxysuccinimidyl (NHS) ester, a green-fluorescent amine-reactive dye. It is intended for researchers, scientists, and drug development professionals who utilize fluorescence-based techniques for biomolecule labeling and detection. This document details the core photophysical properties of the fluorophore, provides in-depth experimental protocols for its use, and illustrates its application in studying cellular signaling pathways.

Core Photophysical and Chemical Properties

BP Fluor 430 NHS ester is a water-soluble dye frequently employed in multi-color applications such as flow cytometry and super-resolution microscopy (STORM).[1][2] Its N-hydroxysuccinimide ester functional group allows for the efficient and covalent labeling of primary amines on proteins, amine-modified oligonucleotides, and other molecules, forming a stable amide bond.[3] This makes it a versatile tool for conjugating a bright and photostable green fluorophore to a wide range of biological targets.

Quantitative Data Summary

The key quantitative parameters of BP Fluor 430 and its derivatives are summarized in the table below for easy reference and comparison.

ParameterValueSource(s)
Fluorescence Quantum Yield (Φ) 0.23BroadPharm, Antibodies.com
Excitation Maximum (λex) 430 nmBroadPharm, MedKoo Biosciences
Emission Maximum (λem) 539 nm - 542 nmBroadPharm, Antibodies.com
Molar Extinction Coefficient (ε) 15,000 - 15,955 M⁻¹cm⁻¹BroadPharm, Antibodies.com
Molecular Weight ~600.6 g/mol BroadPharm, MedKoo Biosciences
Recommended pH Range 4 - 10BroadPharm
Solubility Water, DMSO, DMFBroadPharm

Experimental Protocols

Detailed methodologies are critical for the successful and reproducible application of fluorescent dyes. The following sections provide protocols for the determination of fluorescence quantum yield and for the standard procedure of labeling proteins with this compound.

Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[4] The relative method, which involves comparison against a known standard, is the most common approach.[4]

Materials:

  • Spectrofluorometer and UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Solvent (e.g., ethanol, ensure high purity)

  • Quantum Yield Standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • This compound

Procedure:

  • Prepare Solutions: Prepare a series of dilute solutions of both the this compound (the "sample") and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (e.g., 430 nm for BP Fluor 430).

  • Measure Fluorescence Spectra:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution of the sample and the standard. Ensure that the instrument parameters (e.g., slit widths) are kept constant across all measurements.

    • It is crucial to use spectrally corrected emission data.

  • Integrate Fluorescence Intensity: Calculate the integrated area under the corrected emission spectrum for each measurement.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.

  • Calculate Gradients: Determine the gradient (slope) of the straight line for both the sample (Grad_X) and the standard (Grad_ST).

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_X) is calculated using the following equation:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ_ST is the known quantum yield of the standard.

    • Grad_X and Grad_ST are the gradients from the plots.

    • η_X and η_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term cancels out).

G Workflow for Relative Quantum Yield Measurement cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_sample Prepare Dilute Sample Solutions (Abs < 0.1) measure_abs Measure Absorbance (UV-Vis Spectrophotometer) prep_sample->measure_abs prep_standard Prepare Dilute Standard Solutions (Abs < 0.1) prep_standard->measure_abs measure_fluo Record Corrected Emission Spectra (Spectrofluorometer) measure_abs->measure_fluo integrate Integrate Fluorescence Intensity measure_fluo->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Gradients (Slopes) plot->calculate final_calc Calculate Sample Quantum Yield using Comparative Equation calculate->final_calc

Workflow for Relative Quantum Yield Measurement
Protocol 2: Protein Labeling with this compound

This protocol provides a general procedure for conjugating this compound to a protein, such as an antibody. The NHS ester reacts with primary amines (e.g., on lysine (B10760008) residues) to form stable amide bonds.

Materials:

  • Protein to be labeled (e.g., antibody at 1-10 mg/mL)

  • This compound

  • Labeling Buffer: Amine-free buffer, pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification Column: Gel filtration column (e.g., Sephadex G-25) or dialysis equipment

  • Storage Buffer (e.g., Phosphate-Buffered Saline, PBS)

Procedure:

  • Prepare the Protein:

    • Ensure the protein is in the appropriate amine-free Labeling Buffer. If the protein solution contains Tris or other amine-containing buffers, it must be exchanged into the Labeling Buffer using dialysis or a desalting column.

    • The protein concentration should ideally be at least 2 mg/mL to favor the labeling reaction over hydrolysis of the dye.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of ~10 mM. Vortex briefly to ensure it is fully dissolved. Do not store the dye in solution, as the NHS ester is susceptible to hydrolysis.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess (a 10-20 fold molar excess of dye to protein is a common starting point for antibodies).

    • While gently stirring or vortexing the protein solution, slowly add the calculated volume of the dye stock solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted, free dye. This is a critical step to remove background fluorescence.

    • Equilibrate a gel filtration column (e.g., G-25) with your desired storage buffer (e.g., PBS).

    • Apply the reaction mixture to the column. The larger, labeled protein will elute first, while the smaller, free dye molecules will be retained longer.

    • Collect the colored fractions corresponding to the labeled protein.

  • Characterize and Store:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 430 nm (for the dye).

    • Store the purified conjugate under conditions appropriate for the parent protein, typically at 4°C or -20°C, protected from light.

G Workflow for Protein Labeling with this compound prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3) reaction Add Dye to Protein (Calculated Molar Excess) prep_protein->reaction prep_dye Prepare Fresh Dye Stock (10 mM in DMSO/DMF) prep_dye->reaction incubate Incubate for 1 hour (Room Temp, Dark) reaction->incubate purify Separate Conjugate from Free Dye (e.g., Gel Filtration G-25) incubate->purify store Characterize & Store Conjugate (4°C or -20°C, Dark) purify->store

Workflow for Protein Labeling with this compound

Application in Signaling Pathway Analysis

Fluorescently labeled antibodies are powerful tools for dissecting cellular signaling pathways. By conjugating this compound to an antibody specific for a protein of interest, researchers can visualize the protein's localization, quantify its expression levels, and monitor changes in response to stimuli using techniques like immunofluorescence microscopy and flow cytometry.

A classic example is the study of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon binding its ligand (e.g., EGF), dimerizes, autophosphorylates, and initiates a downstream cascade involving pathways like RAS/MAPK and PI3K/AKT, which regulate cell proliferation, survival, and migration.

An antibody targeting EGFR can be labeled with BP Fluor 430 to monitor receptor trafficking (e.g., internalization from the cell surface upon activation). Similarly, antibodies specific to phosphorylated downstream targets (like p-ERK or p-AKT) can be labeled to quantify the activation state of the pathway within individual cells via flow cytometry.

G EGFR Signaling Pathway Visualization cluster_downstream Downstream Cascades EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binds Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Activates RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT AKT->Proliferation

EGFR Signaling Pathway Visualization

References

BP Fluor 430 NHS Ester: A Technical Guide to Photostability and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photophysical properties, with a core focus on the photostability, of BP Fluor 430 NHS ester. BP Fluor 430 is a green-fluorescent dye noted for its brightness and stability, making it a valuable tool in a variety of fluorescence-based research applications.[1] This guide includes key quantitative data, detailed experimental protocols for photostability assessment and protein conjugation, and visual diagrams to elucidate experimental workflows and conceptual frameworks.

Core Principles of this compound

BP Fluor 430 is a water-soluble, green-fluorescent dye that is spectrally equivalent to Alexa Fluor 430.[2] It is frequently utilized in multicolor applications such as flow cytometry and super-resolution microscopy.[3] The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary amines on proteins and other biomolecules, forming a stable amide bond.[3] A key advantage of BP Fluor 430 is its high photostability, which allows for longer imaging times and more robust quantitative analysis compared to traditional fluorophores.[1]

Quantitative Data

The photophysical properties of this compound and its spectral equivalent, Alexa Fluor 430, are summarized below. For comparison, data for other common green fluorescent dyes and proteins are also included.

PropertyThis compound / Alexa Fluor 430Fluorescein (FITC)Green Fluorescent Protein (GFP)
Excitation Maximum (nm) 430[3]~494~488
Emission Maximum (nm) 539[3]~518~507
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **15,000[3]~75,000~55,000
Quantum Yield Not explicitly stated for BP Fluor 430, but Alexa Fluor dyes are generally bright~0.92 (in 0.1 M NaOH)[4]0.60
Photostability High; significantly more photostable than fluorescein[5]Low; prone to rapid photobleachingModerate

Experimental Protocols

Protocol 1: Determination of Photobleaching Half-Life

This protocol outlines a general method for quantifying the photostability of this compound by determining its photobleaching half-life.

Materials:

  • This compound conjugated to a protein of interest (e.g., antibody)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microscope slides and coverslips

  • Antifade mounting medium (optional, but recommended)

  • Fluorescence microscope with a stable light source (e.g., laser or LED)

  • Appropriate excitation and emission filters for BP Fluor 430

  • Sensitive camera (e.g., CCD or sCMOS)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the fluorescently labeled protein at a standardized concentration in PBS.

    • Mount a small volume of the solution on a microscope slide and cover with a coverslip. For immobilized measurements, the protein can be adhered to the slide surface.

  • Microscope Setup:

    • Turn on the light source and allow it to stabilize.

    • Select the filter set appropriate for BP Fluor 430 (Excitation: ~430 nm, Emission: ~540 nm).

    • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is critical to use the same illumination intensity for all comparative experiments.

  • Image Acquisition:

    • Focus on the sample.

    • Acquire an initial image (time = 0).

    • Continuously illuminate the sample with the excitation light.

    • Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has decreased to less than 50% of the initial intensity.

  • Data Analysis:

    • Open the image series in the image analysis software.

    • Select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no fluorophore and subtracting it from the ROI measurements.

    • Normalize the background-corrected intensity values to the initial intensity at time = 0.

    • Plot the normalized fluorescence intensity as a function of time.

    • The time at which the fluorescence intensity drops to 50% of the initial value is the photobleaching half-life (t₁/₂).

Protocol 2: Labeling of Proteins with this compound

This protocol provides a general procedure for conjugating this compound to a protein.

Materials:

  • This compound

  • Protein to be labeled (at a concentration of at least 2 mg/mL for optimal results)[5]

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0

  • Quenching solution: 1.5 M hydroxylamine, pH 8.5 (or other amine-containing buffer like Tris)

  • Purification column (e.g., size-exclusion chromatography)

  • High-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)

Procedure:

  • Prepare the Protein:

    • Dissolve the protein in the reaction buffer at a suitable concentration.

  • Prepare the Dye:

    • Dissolve the this compound in a small amount of DMF or DMSO immediately before use.

  • Conjugation Reaction:

    • Add the dissolved dye to the protein solution while gently vortexing. The molar ratio of dye to protein may need to be optimized for the specific protein. A common starting point is a 10-fold molar excess of dye.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Quench the Reaction:

    • Add the quenching solution to the reaction mixture to stop the reaction by reacting with any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye and quenching solution using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

Visualizations

The following diagrams illustrate a generalized experimental workflow for using this compound to study a signaling pathway and a conceptual representation of a generic signaling cascade.

experimental_workflow Experimental Workflow for Studying a Signaling Pathway cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis protein_prep Protein of Interest (e.g., Antibody) conjugation Conjugation Reaction protein_prep->conjugation dye_prep BP Fluor 430 NHS Ester dye_prep->conjugation purification Purification of Labeled Protein conjugation->purification cell_labeling Cell Labeling with Conjugate purification->cell_labeling cell_culture Cell Culture and Treatment cell_culture->cell_labeling microscopy Fluorescence Microscopy cell_labeling->microscopy image_acq Image Acquisition microscopy->image_acq image_proc Image Processing and Analysis image_acq->image_proc quant Quantification of Fluorescence image_proc->quant interp Interpretation of Results quant->interp signaling_pathway Generic Signaling Pathway cluster_nucleus Generic Signaling Pathway ligand Extracellular Ligand receptor Receptor ligand->receptor adaptor Adaptor Protein receptor->adaptor kinase1 Kinase 1 adaptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression

References

BP Fluor 430 NHS Ester: A Technical Guide to Solubility and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the water solubility and handling of BP Fluor 430 NHS ester, a fluorescent dye crucial for various bio-conjugation applications. This document outlines its physicochemical properties, detailed experimental protocols for its use, and a visual representation of the labeling workflow.

Overview of this compound

This compound is a green-fluorescent dye that is frequently utilized in multicolor applications such as flow cytometry and super-resolution microscopy.[1][2][3] Its N-hydroxysuccinimidyl (NHS) ester functional group allows for the efficient and stable labeling of primary amines on biomolecules, forming a covalent amide bond. This makes it an invaluable tool for conjugating to proteins, antibodies, and amine-modified oligonucleotides. The resulting conjugates are noted for their brightness and photostability.

Physicochemical Properties and Solubility

While this compound is consistently described by suppliers as being "water-soluble" or having "good" solubility in water, quantitative data regarding its precise solubility limit in aqueous solutions (e.g., in mg/mL or molarity) is not publicly available in the provided technical documentation.[1][2][4] However, it is readily soluble in organic solvents such as dimethylsulfoxide (DMSO) and dimethylformamide (DMF), which are typically used to prepare concentrated stock solutions prior to conjugation reactions in aqueous buffers.[2]

The following table summarizes the key quantitative data available for this compound and its recognized equivalent, Alexa Fluor 430 NHS Ester.

PropertyValueSource
Molecular Formula C₂₆H₂₇F₃N₂O₉S[1][2]
Molecular Weight 600.6 g/mol [2]
Excitation Maximum (λex) 430 nm[2]
Emission Maximum (λem) 539 nm[2]
Extinction Coefficient 15,000 cm⁻¹M⁻¹[2]
Solubility Water, DMSO, DMF[2]
Storage Condition -20°C, protected from light[2]

Experimental Protocols

The following protocols are generalized methodologies for the dissolution of this compound and the subsequent labeling of proteins. These protocols are based on standard procedures for amine-reactive NHS esters.

Preparation of Stock Solution

Due to the hydrolytic instability of the NHS ester in aqueous solutions, it is critical to prepare the stock solution in a high-quality anhydrous organic solvent immediately before use.

Materials:

  • This compound

  • Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mg/mL or 10 mM).

  • Vortex the solution thoroughly until the dye is completely dissolved.

  • Briefly centrifuge the vial to collect the solution at the bottom.

  • Proceed immediately to the labeling protocol. Do not store the stock solution in the organic solvent for extended periods.

Protein Labeling Protocol

This protocol is a general guideline for labeling proteins, such as antibodies, with this compound. The optimal dye-to-protein ratio may need to be determined empirically for each specific application.

Materials:

  • Protein to be labeled (in a buffer free of primary amines, e.g., phosphate-buffered saline, PBS)

  • This compound stock solution (from section 3.1)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Purification column (e.g., gel filtration or dialysis cassette)

  • Stirring plate and stir bar

Procedure:

  • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

  • While gently stirring the protein solution, slowly add the calculated amount of the this compound stock solution. The molar ratio of dye to protein typically ranges from 5:1 to 20:1.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with continuous stirring.

  • Following incubation, purify the labeled protein from the unreacted dye using a suitable method such as gel filtration (e.g., Sephadex G-25) or dialysis.

  • Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide (B81097) and storing at -20°C.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key experimental workflows described in this guide.

experimental_workflow cluster_prep Stock Solution Preparation cluster_labeling Protein Labeling cluster_purification Purification start BP Fluor 430 NHS Ester (Solid) dissolve Dissolve in Anhydrous DMSO/DMF start->dissolve stock 10 mM Stock Solution dissolve->stock mix Mix and Incubate (1-2h, RT, Dark) stock->mix protein Protein in Amine-Free Buffer protein->mix labeled_mix Labeled Protein + Unreacted Dye mix->labeled_mix purify Gel Filtration or Dialysis labeled_mix->purify final_product Purified Labeled Protein Conjugate purify->final_product signaling_pathway protein Primary Amine (-NH2) on Protein reaction Nucleophilic Acyl Substitution (pH 8.3-9.0) protein->reaction nhs_ester BP Fluor 430 NHS Ester nhs_ester->reaction amide_bond Stable Amide Bond Formation reaction->amide_bond nhs_leaving_group N-hydroxysuccinimide (Leaving Group) reaction->nhs_leaving_group conjugate Fluorescently Labeled Protein Conjugate amide_bond->conjugate

References

BP Fluor 430 NHS Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of BP Fluor 430 NHS ester, a versatile fluorescent dye for labeling biomolecules. It covers the chemical structure, key properties, detailed experimental protocols for antibody conjugation, and a representative workflow for its application in immunofluorescence microscopy.

Core Properties and Chemical Structure

This compound is a water-soluble, green-fluorescent dye designed for covalent labeling of primary and secondary amines in biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group reacts with amine groups under mild conditions to form a stable amide bond. This dye is an equivalent to Alexa Fluor 430 and is frequently used in multicolor applications, including flow cytometry and super-resolution microscopy.[2][3]

The chemical structure of this compound is presented below:

(Image of the chemical structure of this compound would be placed here if image generation were supported)

IUPAC Name: (9-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-8,8-dimethyl-2-oxo-4-(trifluoromethyl)-8,9-dihydro-2H-pyrano[3,2-g]quinolin-6-yl)methanesulfonic acid

Quantitative Data Summary

The key quantitative parameters of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₂₆H₂₇F₃N₂O₉S
Molecular Weight 600.56 g/mol [2]
CAS Number 467233-93-8[2]
Excitation Maximum (λex) 430 nm[1]
Emission Maximum (λem) 539 nm[1]
Molar Extinction Coefficient 15,000 cm⁻¹M⁻¹[1]
Solubility Water, DMSO, DMF[1]
Storage Conditions -20°C, protected from light[1]

Experimental Protocols: Antibody Labeling

This section provides a detailed protocol for the covalent labeling of antibodies with this compound. The protocol is based on general procedures for NHS ester-based protein conjugation.

Materials
  • Antibody to be labeled (in an amine-free buffer)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Protocol
  • Antibody Preparation:

    • Dissolve the antibody in the Reaction Buffer at a concentration of 1-2 mg/mL.

    • If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS, and then the buffer should be exchanged for the Reaction Buffer.

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of the dye in anhydrous DMSO or DMF at a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution. A molar excess of 8-12 moles of dye per mole of antibody is a common starting point for optimization.

    • Slowly add the calculated amount of the dye stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the fluorescently labeled antibody. The labeled antibody will be visible as a colored band that elutes first.

  • Determination of Degree of Labeling (DOL):

    • The DOL, or the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 430 nm (for BP Fluor 430).

    • The DOL can be calculated using the following formula: DOL = (A₄₃₀ × ε_protein) / (A₂₈₀ - (A₄₃₀ × CF₂₈₀)) × ε_dye

      • A₄₃₀ and A₂₈₀ are the absorbances at 430 nm and 280 nm, respectively.

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye is the molar extinction coefficient of BP Fluor 430 at 430 nm (15,000 M⁻¹cm⁻¹).

      • CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (typically around 0.3 for similar dyes).

  • Storage:

    • Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light. Aliquoting is recommended to avoid repeated freeze-thaw cycles.

Application Workflow: Immunofluorescence Staining of Cells

This section outlines a typical workflow for using a BP Fluor 430-labeled antibody for immunofluorescence staining of cultured cells, followed by fluorescence microscopy.

Immunofluorescence_Workflow prep Cell Culture and Fixation perm Permeabilization prep->perm e.g., 0.1% Triton X-100 block Blocking perm->block e.g., 1% BSA in PBS primary_ab Primary Antibody Incubation block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab BP Fluor 430-labeled Secondary Antibody Incubation wash1->secondary_ab wash2 Wash secondary_ab->wash2 mount Mounting wash2->mount with DAPI image Fluorescence Microscopy mount->image

Caption: Workflow for indirect immunofluorescence staining of cells.

Detailed Protocol for Immunofluorescence Staining
  • Cell Culture and Fixation:

    • Culture cells on sterile coverslips to the desired confluency.

    • Wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization:

    • If the target antigen is intracellular, permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.

  • Primary Antibody Incubation:

    • Incubate the cells with the primary antibody (unlabeled) diluted in the blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the cells with the BP Fluor 430-labeled secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature, protected from light.

  • Wash:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound secondary antibody.

  • Mounting:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium, which may contain a nuclear counterstain such as DAPI.

  • Fluorescence Microscopy:

    • Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for BP Fluor 430 (excitation ~430 nm, emission ~540 nm) and any other fluorophores used.

References

BP Fluor 430 NHS Ester: A Technical Guide for Labeling and Application in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of BP Fluor 430 NHS ester, a green-fluorescent dye, with a focus on its physicochemical properties, detailed protocols for antibody conjugation, and its application in the immunofluorescent analysis of cellular signaling pathways.

Core Properties of this compound

This compound is a water-soluble, amine-reactive fluorescent dye. Its N-hydroxysuccinimidyl (NHS) ester functional group allows for covalent labeling of primary amines on proteins, such as lysine (B10760008) residues on antibodies, and other biomolecules. This dye is particularly suited for multicolor imaging applications, including flow cytometry and super-resolution microscopy.[1][2][3] The conjugates of BP Fluor 430 are reported to be pH-insensitive between pH 4 and 10.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various suppliers. Minor variations in molecular weight may exist due to different salt forms or hydration states.

PropertyValueSource
Molecular Weight 600.6 g/mol [1]
600.56 g/mol [3]
Chemical Formula C₂₆H₂₇F₃N₂O₉S[1][3]
Excitation Maximum (λex) 430 nm[1]
Emission Maximum (λem) 539 nm[1]
Extinction Coefficient 15,000 M⁻¹cm⁻¹[1]
Solubility Water, DMSO, DMF[1]

Experimental Protocol: Antibody Labeling with this compound

This protocol provides a detailed methodology for the covalent conjugation of this compound to an antibody. This procedure is adapted from standard protocols for NHS ester-based labeling of proteins.

Materials and Reagents
  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3-8.5

  • Purification column (e.g., gel filtration or size-exclusion chromatography)

  • Phosphate-buffered saline (PBS)

Labeling Procedure
  • Antibody Preparation :

    • Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS.

    • Adjust the pH of the antibody solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate. This alkaline pH is crucial for the reaction between the NHS ester and primary amines.

  • Dye Preparation :

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the dye at 10 mg/mL in anhydrous DMF or DMSO. This solution should be prepared fresh for each labeling reaction.

  • Conjugation Reaction :

    • Calculate the required amount of this compound. A molar excess of the dye to the antibody is typically used. The optimal ratio depends on the antibody and the desired degree of labeling and should be empirically determined. A starting point is often a 5- to 15-fold molar excess.

    • Add the calculated volume of the this compound stock solution to the pH-adjusted antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate :

    • Separate the labeled antibody from the unreacted dye and byproducts using a gel filtration or size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the fluorescently labeled antibody, which will typically elute first.

    • Monitor the fractions for protein content (e.g., by measuring absorbance at 280 nm) and fluorescence.

  • Determination of Degree of Labeling (DOL) (Optional but Recommended):

    • The DOL, or the average number of dye molecules per antibody, can be determined spectrophotometrically.

    • Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorbance maximum of the dye (~430 nm).

    • The DOL can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

  • Storage :

    • Store the purified, labeled antibody at 2-8°C for short-term use or at -20°C for long-term storage. Adding a stabilizing agent like bovine serum albumin (BSA) may be beneficial for long-term stability.

Application: Visualizing the EGFR Signaling Pathway

Fluorescently labeled antibodies are instrumental in studying cellular signaling pathways. An exemplary application is the visualization of the Epidermal Growth Factor Receptor (EGFR) signaling cascade, a critical pathway in cell proliferation and cancer.[4][5]

Experimental Workflow for Immunofluorescence

The following diagram illustrates a typical workflow for preparing cells and performing immunofluorescence to visualize components of the EGFR signaling pathway.

G cluster_prep Cell Preparation and Treatment cluster_staining Immunofluorescence Staining cluster_analysis Analysis cell_culture Seed cells on coverslips treatment Treat with EGF to stimulate EGFR signaling cell_culture->treatment fixation Fix cells with paraformaldehyde treatment->fixation permeabilization Permeabilize cells (if targeting intracellular proteins) fixation->permeabilization blocking Block non-specific binding sites permeabilization->blocking primary_ab Incubate with primary antibody (e.g., anti-pEGFR) blocking->primary_ab secondary_ab Incubate with BP Fluor 430-labeled secondary antibody primary_ab->secondary_ab mounting Mount coverslips on slides secondary_ab->mounting imaging Image with fluorescence microscope mounting->imaging quantification Quantify fluorescence intensity and localization imaging->quantification G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-MAPK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding pEGFR pEGFR EGFR->pEGFR Dimerization & Autophosphorylation RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription Gene Transcription ERK->transcription Translocation AKT AKT PI3K->AKT AKT->transcription Regulation Proliferation Proliferation transcription->Proliferation Survival Survival transcription->Survival Differentiation Differentiation transcription->Differentiation

References

BP Fluor 430 NHS Ester: A Technical Guide to Storage, Handling, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential technical information for the proper storage, handling, and use of BP Fluor 430 NHS ester, a green-fluorescent dye commonly employed in multicolor applications such as flow cytometry and super-resolution microscopy.[1][2][3] Adherence to these guidelines is crucial for ensuring the stability and reactivity of the dye, leading to reliable and reproducible experimental outcomes.

Core Properties and Storage

This compound is an amine-reactive, water-soluble fluorescent dye.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group allows for efficient conjugation to primary amines on biomolecules like proteins and amine-modified oligonucleotides.[2] The dye is characterized by an excitation maximum at approximately 430 nm and an emission maximum around 539-542 nm.[2][4] Conjugates of BP Fluor 430 are notably pH-insensitive in a range of pH 4 to 10.[2][3]

Proper storage is paramount to maintain the integrity of the compound. The product is generally stable for several weeks at ambient temperature during shipping.[1] For long-term preservation, specific conditions are required.

Table 1: Recommended Storage Conditions for this compound

ConditionTemperatureDurationLight/Moisture
Short-Term 0 - 4 °CDays to WeeksDark, Dry
Long-Term -20 °CMonths to YearsDark, Dry
Stock Solutions 0 - 4 °C or -20 °CDays to Weeks (4°C), Months (-20°C)Dark

Data compiled from multiple sources.[1][2][4][5][6]

It is critical to protect the compound from prolonged exposure to light and moisture to prevent degradation.[4][5] Desiccation is recommended.[4][5]

Solubility and Solution Preparation

This compound is soluble in water, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[2][4][7] For conjugation reactions, stock solutions are typically prepared in anhydrous DMSO or DMF.[8]

Table 2: Solubility and Spectroscopic Properties

PropertyValue
Solubility Water, DMSO, DMF
Excitation Maximum (λex) ~430 nm[2]
Emission Maximum (λem) ~539 - 542 nm[2][4]
Extinction Coefficient (ε) ~15,000 - 15,955 M⁻¹cm⁻¹[2][4]
Molecular Weight ~600.6 g/mol [2]

When preparing stock solutions, it is important to use anhydrous solvents to minimize hydrolysis of the NHS ester. Stock solutions should be stored under the conditions outlined in Table 1.

Experimental Protocols: Amine Conjugation

The following is a generalized protocol for labeling proteins with this compound. The optimal molar ratio of dye to protein should be determined empirically for each specific application.[8]

1. Reagent Preparation:

  • Protein Solution: Prepare the protein to be labeled in an amine-free buffer at a pH of 8.0-8.5, such as 100 mM sodium bicarbonate or sodium borate (B1201080) buffer.[8]
  • Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[8]

2. Conjugation Reaction:

  • Add the calculated volume of the dye stock solution to the protein solution while gently stirring or vortexing. A common starting point is a 15:1 molar ratio of dye to protein.[8]
  • Incubate the reaction for 60 minutes at room temperature in the dark.[8]

3. (Optional) Quenching:

  • To terminate the reaction, a quenching buffer such as 50-100 mM Tris-HCl or glycine (B1666218) (pH 7.4) can be added.[8] Incubate for an additional 10-15 minutes at room temperature.[8]

4. Purification:

  • Remove the unreacted, free dye from the protein-dye conjugate using a desalting column or other suitable chromatography method.[8]

Visualizing Key Processes

To further clarify the handling and application of this compound, the following diagrams illustrate the logical workflow for storage and the general mechanism of the conjugation reaction.

G cluster_storage Storage Decision Workflow start Receive this compound decision Intended Use Duration? start->decision short_term Short-Term (Days to Weeks) Store at 0-4 °C Protect from light and moisture decision->short_term Short-Term long_term Long-Term (Months to Years) Store at -20 °C Protect from light and moisture decision->long_term Long-Term

Storage decision workflow for this compound.

G cluster_conjugation Amine Conjugation Workflow reagent_prep 1. Reagent Preparation - Protein in Amine-Free Buffer (pH 8.0-8.5) - Fresh Dye Stock in Anhydrous DMSO/DMF reaction 2. Conjugation Reaction - Mix Dye and Protein - Incubate 1 hr at RT in Dark reagent_prep->reaction quench 3. Quench Reaction (Optional) - Add Tris or Glycine reaction->quench purify 4. Purification - Remove Free Dye quench->purify final_product Labeled Biomolecule purify->final_product

General workflow for protein conjugation.

G cluster_reaction NHS Ester Reaction Signaling Pathway dye BP Fluor 430 NHS Ester amide_bond Stable Amide Bond Labeled Biomolecule dye->amide_bond protein Biomolecule Primary Amine (e.g., Lysine) protein->amide_bond reaction_conditions pH 8.0-8.5 reaction_conditions->amide_bond facilitates nhs_leaving_group NHS Leaving Group amide_bond->nhs_leaving_group releases

Chemical reaction of this compound with a primary amine.

References

An In-depth Technical Guide to the Safe Handling and Application of BP Fluor 430 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information and experimental protocols for BP Fluor 430 N-hydroxysuccinimidyl (NHS) ester, an amine-reactive fluorescent dye. The information herein is compiled from product data sheets and representative Safety Data Sheets (SDS) for similar NHS ester compounds, intended to provide a thorough understanding of its safe handling and application in a laboratory setting.

Chemical Identification and Properties

BP Fluor 430 NHS ester is a water-soluble, green-fluorescent dye commonly used for labeling primary amines on biomolecules such as proteins and amine-modified oligonucleotides. Its fluorescence is pH-insensitive between pH 4 and 10.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₂₆H₂₇F₃N₂O₉S
Molecular Weight 600.6 g/mol
CAS Number 467233-93-8
Excitation Maximum (λex) 430 nm
Emission Maximum (λem) 539 nm
Molar Extinction Coefficient 15,000 M⁻¹cm⁻¹
Solubility Water, DMSO, DMF

Hazard Identification and Safety Precautions

While a specific Safety Data Sheet for this compound is not publicly available, generic SDS for amine-reactive NHS esters indicate that these compounds may cause skin and eye irritation.[1][2][3] It is recommended to handle this product with care in a well-ventilated area, such as a chemical fume hood.[4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields.[4]

  • Hand Protection: Use impervious gloves (e.g., nitrile or latex).[4]

  • Skin and Body Protection: Wear a laboratory coat.[4]

  • Respiratory Protection: If handling the powder outside of a fume hood or if dust is generated, a respirator may be necessary.[4]

Storage and Handling

Proper storage and handling are crucial to maintain the reactivity of this compound and to ensure safety.

Table 2: Storage and Handling Recommendations

ConditionRecommendationRationale
Long-term Storage (Solid) -20°C, desiccated, protected from light.[5]Low temperatures and absence of moisture and light prevent degradation and hydrolysis of the NHS ester.
Stock Solution Storage Aliquot in anhydrous DMSO or DMF and store at -20°C for up to 1-2 months.[6] For longer-term, store at -80°C.Anhydrous solvents prevent hydrolysis. Aliquoting minimizes freeze-thaw cycles.
Handling Allow the vial to warm to room temperature before opening.[7] Handle in a well-ventilated area or fume hood.[4]Prevents condensation of moisture onto the product. Minimizes inhalation exposure.

First-Aid Measures

In case of exposure, follow these first-aid procedures.

Table 3: First-Aid Measures for this compound Exposure

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[8]
Skin Contact Immediately wash the affected area with soap and plenty of water.[8] If irritation persists, seek medical attention.
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[8] Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Accidental Release Measures

In the event of a spill, follow these steps to safely clean the area:

  • Wear appropriate personal protective equipment (PPE).[8]

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[4]

  • For liquid spills, absorb with an inert material and place in a sealed container for disposal.[9]

  • Clean the spill area with soap and water.

  • Ensure adequate ventilation of the area.[8]

Experimental Protocols

This protocol provides a general procedure for conjugating this compound to a protein.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[6]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., gel filtration)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[10] Ensure the buffer is free of primary amines (e.g., Tris).[11]

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[6]

  • Conjugation Reaction: While gently vortexing, add the dye stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the dye to the protein. Incubate the reaction for 1 hour at room temperature, protected from light.[12]

  • Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[12] Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column.[11]

  • Storage: Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage.[13] Protect from light.

Diagrams

G cluster_reagents Reactants cluster_products Products BP_Fluor_430_NHS_Ester BP Fluor 430 NHS Ester Stable_Amide_Bond Stable Amide Bond (Labeled Protein) BP_Fluor_430_NHS_Ester->Stable_Amide_Bond Reaction Primary_Amine Primary Amine (e.g., on Protein) Primary_Amine->Stable_Amide_Bond NHS_Byproduct N-hydroxysuccinimide (Byproduct) Stable_Amide_Bond->NHS_Byproduct Release

Caption: Reaction mechanism of this compound with a primary amine.

G prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3) conjugation Conjugation Reaction (1 hr, RT, in dark) prep_protein->conjugation prep_dye Prepare Dye Stock Solution (Anhydrous DMSO/DMF) prep_dye->conjugation quench Quench Reaction (e.g., Tris buffer) conjugation->quench purify Purify Conjugate (Gel Filtration) quench->purify store Store Conjugate (4°C or -20°C, in dark) purify->store

Caption: Experimental workflow for protein labeling with this compound.

G cluster_cleanup Cleanup Procedure start Spill Occurs ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe contain Contain the Spill ppe->contain solid_spill Solid Spill: Sweep up carefully contain->solid_spill If Solid liquid_spill Liquid Spill: Absorb with inert material contain->liquid_spill If Liquid dispose Place in Sealed Container for Disposal solid_spill->dispose liquid_spill->dispose clean_area Clean Spill Area with Soap and Water dispose->clean_area ventilate Ensure Adequate Ventilation clean_area->ventilate

Caption: Workflow for responding to a this compound spill.

References

BP Fluor 430 NHS Ester vs. Alexa Fluor 430: A Technical Evaluation of Equivalency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of BP Fluor 430 NHS ester and Alexa Fluor 430 NHS ester, two commercially available green-fluorescent dyes. The purpose of this document is to assess their equivalency for research and development applications, focusing on their chemical, physical, and spectral properties.

Core Chemical Structure and Functional Equivalence

An analysis of the chemical properties of BP Fluor 430 and Alexa Fluor 430 reveals that their core dye structures are identical. Both are derivatives of a pyrano[3,2-g]quinoline core, functionalized with a trifluoromethyl group and a methanesulfonic acid moiety. The N-hydroxysuccinimidyl (NHS) ester group is the reactive moiety in both products, designed for the covalent labeling of primary amines on proteins, amine-modified oligonucleotides, and other molecules.

The IUPAC name for the anionic core structure of both dyes is [9-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate[1][2]. This structural identity is the primary basis for the functional equivalence of the two products. Vendors of BP Fluor 430 often market it as a direct equivalent to Alexa Fluor 430[1][3].

While the core dye structure is the same, slight variations in the reported molecular weights can be attributed to the presence of different counter-ions (e.g., a proton versus a triethylammonium (B8662869) ion) in the supplied salt form of the dye[1][4]. These differences in the salt form do not impact the spectral performance or the covalent labeling reaction of the dye.

Comparative Data Summary

The key spectral and physical properties of this compound and Alexa Fluor 430 are summarized below. The data indicates a direct correspondence in their performance characteristics.

PropertyThis compoundAlexa Fluor 430 NHS EsterData Source(s)
Chemical Formula (Anionic Core) C26H26F3N2O9S-C26H26F3N2O9S-[1][2]
Molecular Weight (as free acid) 600.56 g/mol Not explicitly stated, but core anion is identical[1]
CAS Number 467233-93-8Not consistently reported for the NHS ester[1][5]
Excitation Maximum 430 nm~430 nm[5][6]
Emission Maximum 539 nm~542 nm[5][6]
Extinction Coefficient ~15,000 cm-1M-1~15,955 cm-1M-1[5][6]
Quantum Yield Not specified, but related amine form is 0.23~0.23[6][7]
Solubility Water, DMSO, DMFWater soluble[5][8]
pH Sensitivity pH-insensitive from pH 4 to 10pH-insensitive from pH 4 to 10[3][8]

Experimental Protocols: General Protein Labeling with NHS Esters

The following is a generalized protocol for labeling proteins with either this compound or Alexa Fluor 430 NHS ester. This protocol is optimized for IgG antibodies but can be adapted for other proteins.

3.1 Materials Required:

  • Protein solution (e.g., IgG antibody) at 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • This compound or Alexa Fluor 430 NHS ester.

  • Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

  • Purification column (e.g., Sephadex G-25) for separating the conjugate from unreacted dye.

  • Reaction tubes.

3.2 Experimental Workflow:

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Characterization prep_dye Prepare Dye Stock: Dissolve NHS ester in DMSO (e.g., 10 mg/mL) reaction Combine dye stock and protein solution. Incubate for 1 hour at room temperature, protected from light. prep_dye->reaction Add dye to protein prep_protein Prepare Protein: Buffer exchange into amine-free buffer (pH 7.2-8.0) prep_protein->reaction purify Purify Conjugate: Separate labeled protein from free dye via size-exclusion chromatography. reaction->purify Labeled protein mixture analysis Determine Degree of Labeling (DOL) via spectrophotometry. purify->analysis Purified conjugate

Caption: Workflow for protein conjugation with an NHS ester dye.

3.3 Detailed Steps:

  • Prepare the Protein Solution: Ensure the protein is in a buffer free of primary amines (e.g., Tris) or ammonia. The optimal pH for the reaction is between 7.2 and 8.0.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Perform the Labeling Reaction:

    • Slowly add a calculated amount of the dye stock solution to the protein solution while stirring. A common starting point is a 10-fold molar excess of dye to protein.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purify the Conjugate:

    • Load the reaction mixture onto a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer (e.g., PBS).

    • The first colored band to elute is the dye-protein conjugate. The second, slower-moving band is the unreacted, hydrolyzed dye. Collect the conjugate fraction.

  • Characterize the Conjugate:

    • Measure the absorbance of the conjugate at 280 nm (for the protein) and ~430 nm (for the dye).

    • Calculate the Degree of Labeling (DOL) using the Beer-Lambert law and the extinction coefficients for the protein and the dye.

Visualization of Equivalency

The logical relationship and shared properties of BP Fluor 430 and Alexa Fluor 430 can be visualized as follows:

G cluster_dyes Amine-Reactive Green Fluorescent Dyes cluster_properties Shared Core Properties bp_fluor BP Fluor 430 NHS Ester structure Identical Core Pyrano[3,2-g]quinoline Structure bp_fluor->structure is based on alexa_fluor Alexa Fluor 430 NHS Ester alexa_fluor->structure is based on spectral Ex/Em: ~430/540 nm structure->spectral reactive_group NHS Ester Moiety structure->reactive_group application Amine Labeling (Proteins, etc.) reactive_group->application enables

References

A Deep Dive into NHS Ester Chemistry for Protein Labeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, providing a robust and versatile method for covalently labeling proteins and other biomolecules.[1][2] Their widespread adoption in research, diagnostics, and the development of therapeutics like antibody-drug conjugates (ADCs) stems from their ability to efficiently form stable amide bonds with primary amines under relatively mild, aqueous conditions.[2][3] This technical guide offers a comprehensive exploration of NHS ester chemistry, from its fundamental reaction mechanism to detailed experimental protocols and troubleshooting, designed to empower scientists in their protein labeling endeavors.

Core Principles of NHS Ester Reactivity

The primary targets for NHS ester-mediated labeling on proteins are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[4][5] The fundamental reaction is a nucleophilic acyl substitution, where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[1][6] This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[1]

A critical competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which deactivates the reagent by converting it to an unreactive carboxylic acid.[5][7] The efficiency of the desired aminolysis versus the competing hydrolysis is highly dependent on the reaction conditions, with pH being the most influential factor.[4][8]

NHS_Ester_Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Protein Protein-NH₂ (Primary Amine) Intermediate R-C(O⁻)(NH₂⁺-Protein)-O-NHS Protein->Intermediate Nucleophilic Attack NHS_Ester R-CO-O-NHS (NHS Ester) NHS_Ester->Intermediate Amide_Bond Protein-NH-CO-R (Stable Amide Bond) Intermediate->Amide_Bond Collapse & NHS Release NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS

Figure 1. NHS Ester Reaction Mechanism with a Primary Amine.

Factors Influencing Labeling Efficiency

Optimizing the conditions for NHS ester labeling is crucial for achieving the desired degree of labeling (DOL) and preserving protein function. The following parameters are key to controlling the reaction.

pH

The pH of the reaction buffer is the most critical factor.[4] For the primary amine to be an effective nucleophile, it must be in its unprotonated state. The optimal pH range for NHS ester reactions is typically between 8.3 and 8.5.[4][8][9] Below this range, the primary amines are protonated and less reactive.[4] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases significantly, reducing the labeling efficiency.[4][8] For pH-sensitive proteins, a lower pH of around 7.4 can be used, but this will necessitate a longer incubation time.[4][10]

Protein Concentration

The concentration of the protein solution influences the competition between aminolysis and hydrolysis. Higher protein concentrations (ideally ≥ 2.5 mg/mL) generally lead to better labeling efficiency as the target amines are more readily available to react with the NHS ester before it hydrolyzes.[4][11][12]

Molar Excess of NHS Ester

The molar ratio of the NHS ester to the protein determines the degree of labeling. A common starting point for optimization is a 5- to 20-fold molar excess of the NHS ester over the protein.[4][6] This ratio may need to be adjusted depending on the specific protein, its number of accessible primary amines, and the desired DOL.[4][9]

Buffer Composition

It is imperative to use buffers that are free of primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[4] These buffers will compete with the protein's primary amines for reaction with the NHS ester, significantly reducing labeling efficiency.[4] Compatible buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate (B1201080) buffers, all adjusted to the optimal pH range.[4]

Quantitative Data Summary

The following tables summarize key quantitative data to aid in the design of protein labeling experiments.

Table 1: Effect of pH on the Half-life of NHS Esters
pH Approximate Half-life
7.04-5 hours (at 0°C)
8.0~60 minutes (at ambient temperature)
8.6~10 minutes (at 4°C)
> 9.0Very short
Data compiled from multiple sources.[4][5][7][13]
Table 2: Typical Labeling Efficiency Based on Protein Concentration
Protein Concentration Expected Labeling Efficiency
< 1 mg/mLLow
~1 mg/mL20-30%
~2.5 mg/mL~35%
> 5 mg/mLHigher efficiency
Data based on typical IgG antibody labeling.[11]

Experimental Protocols

This section provides a detailed, generalized protocol for labeling proteins with NHS esters. Optimization for specific proteins and labels is recommended.

Materials
  • Protein of interest in an amine-free buffer

  • NHS ester labeling reagent

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

  • Storage buffer (e.g., PBS, pH 7.4)

Procedure
  • Protein Preparation:

    • Ensure the protein is in an appropriate amine-free buffer. If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.[4]

    • Adjust the protein concentration to 1-10 mg/mL.[4][8]

  • NHS Ester Stock Solution Preparation:

    • Allow the vial of NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[4][14]

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mM.[4][6]

  • Labeling Reaction:

    • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess over the protein.

    • Add the NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should typically be less than 10%.[4]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light if the label is a fluorophore.[4][10]

  • Quenching the Reaction:

    • (Optional but recommended) Add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[5][14]

    • Incubate for 15-30 minutes at room temperature.[14]

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted NHS ester, the NHS leaving group, and other byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer.[10][15]

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) using spectrophotometry or other appropriate methods.[11]

    • Store the labeled protein under appropriate conditions, typically at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[15]

Experimental_Workflow Start Start Protein_Prep 1. Protein Preparation (Buffer Exchange & Concentration) Start->Protein_Prep Reaction 3. Labeling Reaction (Add NHS Ester to Protein) Protein_Prep->Reaction NHS_Prep 2. Prepare NHS Ester Stock Solution (DMSO/DMF) NHS_Prep->Reaction Incubate Incubate (1-4h RT or O/N 4°C) Reaction->Incubate Quench 4. Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify 5. Purification (Size-Exclusion Chromatography) Quench->Purify Characterize 6. Characterization (Determine DOL) Purify->Characterize Store Store Labeled Protein Characterize->Store

Figure 2. General Experimental Workflow for Protein Labeling with NHS Esters.

Troubleshooting Common Issues

Low labeling efficiency is a common challenge in NHS ester chemistry. The following decision tree provides a logical workflow for troubleshooting.

Troubleshooting_Workflow Start Low Labeling Efficiency Check_Buffer Check Buffer pH & Composition Start->Check_Buffer pH_Incorrect pH not 8.3-8.5? Check_Buffer->pH_Incorrect No Amine_Buffer Amine-containing buffer (e.g., Tris, Glycine)? Check_Buffer->Amine_Buffer Yes Adjust_pH Adjust pH to 8.3-8.5 pH_Incorrect->Adjust_pH Yes Check_Reagents Check Reagents & Concentrations pH_Incorrect->Check_Reagents No Buffer_Exchange Perform Buffer Exchange Amine_Buffer->Buffer_Exchange Yes Amine_Buffer->Check_Reagents No Adjust_pH->Check_Reagents Buffer_Exchange->Check_Reagents NHS_Hydrolyzed NHS Ester Hydrolyzed? Check_Reagents->NHS_Hydrolyzed Use_Fresh_NHS Use Fresh NHS Ester (Store properly) NHS_Hydrolyzed->Use_Fresh_NHS Yes Low_Protein_Conc Protein Conc. < 2 mg/mL? NHS_Hydrolyzed->Low_Protein_Conc No Success Improved Labeling Use_Fresh_NHS->Success Concentrate_Protein Concentrate Protein Low_Protein_Conc->Concentrate_Protein Yes Molar_Ratio Optimize Molar Ratio (Increase NHS Ester) Low_Protein_Conc->Molar_Ratio No Concentrate_Protein->Success Molar_Ratio->Success

Figure 3. Troubleshooting Workflow for Low NHS Ester Labeling Efficiency.

Applications in Drug Development

The versatility of NHS ester chemistry has made it a vital tool in the development of novel therapeutics and diagnostic agents.

  • Antibody-Drug Conjugates (ADCs): NHS esters are frequently used to link potent cytotoxic drugs to monoclonal antibodies, creating targeted therapies for cancer.[1][3] The stable amide bond ensures the drug remains attached to the antibody until it reaches the target cancer cell.[1]

  • PROTACs (Proteolysis-Targeting Chimeras): In the development of PROTACs, which are designed to induce the degradation of specific proteins, NHS esters can be employed to conjugate a protein-targeting ligand to an E3 ligase-binding ligand.[1]

  • Biomaterial Functionalization: NHS esters are used to modify the surfaces of biomaterials and nanoparticles to enhance biocompatibility and for targeted drug delivery.[1]

  • Immunoassays: The labeling of antibodies with reporter molecules such as enzymes or fluorophores using NHS esters is fundamental to the development of various immunoassays, including ELISA and Western blotting.[1]

By understanding the core principles of NHS ester chemistry and carefully controlling reaction conditions, researchers can effectively leverage this powerful bioconjugation technique to advance their work in drug development, diagnostics, and fundamental biological research.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with BP Fluor 430 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 430 NHS ester is a water-soluble, green-fluorescent dye designed for the covalent labeling of proteins and other biomolecules.[1][2] The N-hydroxysuccinimidyl (NHS) ester functional group readily reacts with primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[3] This process allows for the attachment of a fluorescent reporter to a protein of interest, enabling its detection and tracking in a variety of applications, including flow cytometry, fluorescence microscopy, and immunoassays.[1][2] BP Fluor 430 is optimally excited at approximately 430 nm and exhibits an emission maximum around 539 nm.[1] Conjugates of BP Fluor 430 are reported to be pH-insensitive between pH 4 and 10.[1]

This document provides a detailed protocol for the labeling of proteins with this compound, including guidelines for optimizing reaction conditions and methods for purifying and characterizing the final conjugate.

Quantitative Data Summary

Successful protein labeling with this compound is dependent on several key parameters. The following table provides recommended starting conditions that should be optimized for each specific protein and application.

ParameterRecommended RangeNotes
Protein Concentration 2 - 10 mg/mLHigher concentrations generally lead to greater labeling efficiency. A concentration below 2 mg/mL may result in lower efficiency.[4]
Dye-to-Protein Molar Ratio 5:1 to 20:1This is a critical parameter to optimize. A 10:1 to 15:1 ratio is a common starting point for antibodies.[5][6]
Reaction Buffer Amine-free buffer (e.g., PBS, 0.1 M Sodium Bicarbonate, 50 mM Borate)Buffers containing primary amines such as Tris or glycine (B1666218) must be avoided as they compete with the protein for reaction with the NHS ester.[5][6]
Reaction pH 8.0 - 8.5The reaction is most efficient at a slightly basic pH where primary amino groups are deprotonated and more nucleophilic.[3]
Reaction Time 1 hourIncubation for 1 hour at room temperature is typically sufficient. Longer incubation times may be explored to increase the degree of labeling.[6]
Reaction Temperature Room Temperature
Organic Solvent Concentration < 10% (v/v)The final concentration of the dye solvent (DMSO or DMF) should be kept low to prevent protein denaturation.[5]

Experimental Protocols

I. Reagent Preparation
  • Protein Solution:

    • Prepare the protein to be labeled at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

    • If the protein is in a buffer containing primary amines (e.g., Tris, glycine), it must be dialyzed against the labeling buffer prior to the reaction.

  • This compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[6]

    • Vortex the solution until the dye is completely dissolved.

II. Protein Labeling Reaction

The following diagram outlines the general workflow for protein labeling with this compound.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.0-8.5) reaction Add Dye to Protein Solution (Target Molar Ratio) Incubate 1 hr at RT in the dark prep_protein->reaction prep_dye Prepare 10 mM this compound in DMSO or DMF prep_dye->reaction purify Purify Conjugate (Size-Exclusion Chromatography) reaction->purify analyze Characterize Conjugate (Measure A280 and A430) Calculate Degree of Labeling purify->analyze

Caption: Experimental workflow for this compound protein labeling.

  • Determine the appropriate volume of the this compound stock solution to add to the protein solution to achieve the desired dye-to-protein molar ratio. A starting point of a 10:1 to 15:1 molar excess of dye to protein is recommended for initial optimization.[5][6]

  • While gently vortexing the protein solution, slowly add the calculated volume of the dye stock solution.

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • (Optional) The reaction can be quenched by adding a final concentration of 50-100 mM Tris-HCl or glycine, pH 7.4, and incubating for an additional 10-15 minutes. [6]

III. Purification of the Labeled Protein

It is critical to remove the unreacted this compound from the protein-dye conjugate.

  • The most common and effective method for purification is size-exclusion chromatography (e.g., using a desalting column). [7]

  • Equilibrate the column with an appropriate buffer, such as phosphate-buffered saline (PBS).

  • Apply the reaction mixture to the column.

  • Collect the fractions containing the labeled protein, which will typically elute first as a colored band. The smaller, unreacted dye molecules will elute later.

IV. Characterization of the Labeled Protein

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, should be determined.

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorbance maximum of BP Fluor 430, which is 430 nm (A430).

  • Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm. A correction factor (CF280) is required for this calculation. For a similar "Fluorescent Dye 430 NHS ester", a CF280 of 0.06 has been reported.[8] Note: This value should be used as an estimate, and the exact correction factor for this compound may differ.

    • Corrected A280 = A280 - (A430 x CF280)

  • Calculate the molar concentration of the protein:

    • Protein Concentration (M) = Corrected A280 / (εprotein x path length)

      • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the molar concentration of the dye:

    • Dye Concentration (M) = A430 / (εdye x path length)

      • The molar extinction coefficient (ε) of BP Fluor 430 at 430 nm is approximately 15,000 cm-1M-1.[1]

  • Calculate the Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Protein Concentration (M)

The following diagram illustrates the logical flow for calculating the Degree of Labeling.

G cluster_inputs Inputs cluster_calc Calculations A280 Measure A280 corr_A280 Corrected A280 = A280 - (A430 * CF280) A280->corr_A280 A430 Measure A430 A430->corr_A280 dye_conc Dye Conc. = A430 / ε_dye A430->dye_conc CF280 CF280 of Dye (e.g., 0.06) CF280->corr_A280 E_prot ε of Protein at 280 nm prot_conc Protein Conc. = Corrected A280 / ε_protein E_prot->prot_conc E_dye ε of Dye at 430 nm (15,000) E_dye->dye_conc corr_A280->prot_conc DOL DOL = Dye Conc. / Protein Conc. prot_conc->DOL dye_conc->DOL

Caption: Logical flow for calculating the Degree of Labeling (DOL).

Storage

Store the labeled protein conjugate at 4°C for short-term storage or at -20°C for long-term storage. For long-term storage, it is advisable to add a cryoprotectant such as glycerol (B35011) and to aliquot the conjugate to avoid repeated freeze-thaw cycles. Protect the conjugate from light.

References

Application Notes and Protocols: Labeling Antibodies with BP Fluor 430 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled antibodies are critical reagents for a wide range of applications in biological research and drug development, including flow cytometry, immunofluorescence microscopy, and western blotting. The covalent conjugation of a fluorophore to an antibody enables the specific detection and quantification of target antigens. BP Fluor 430 is a bright, water-soluble, green-fluorescent dye with an excitation maximum at 430 nm and an emission maximum at 539 nm.[1] It is well-suited for multicolor applications, particularly with the 407 nm krypton laser or the 408 nm violet laser diode.[1] The N-hydroxysuccinimidyl (NHS) ester functional group is one of the most common and efficient moieties for labeling antibodies.[2] It reacts with primary amines, such as the side chains of lysine (B10760008) residues on the antibody, to form stable amide bonds.[2]

This document provides a detailed protocol for the successful conjugation of BP Fluor 430 NHS ester to antibodies, enabling researchers to generate high-quality fluorescently labeled reagents for their specific experimental needs.

Chemical Reaction and Experimental Workflow

The core of this protocol is the chemical reaction between the this compound and the primary amines on the antibody, resulting in a stable, covalent bond. The overall experimental process, from antibody preparation to the final labeled product, is depicted in the workflow diagram below.

G cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & QC antibody_prep Antibody Preparation (Buffer Exchange) conjugation Conjugation Reaction (Antibody + Dye) 1 hour incubation antibody_prep->conjugation dye_prep This compound Preparation (Dissolve in DMSO) dye_prep->conjugation purification Purification (Remove Free Dye) conjugation->purification dol_calc Degree of Labeling (DOL) Calculation purification->dol_calc storage Storage of Labeled Antibody dol_calc->storage G BP_Fluor_430_NHS BP Fluor 430-NHS Ester Labeled_Antibody Labeled Antibody (Stable Amide Bond) BP_Fluor_430_NHS->Labeled_Antibody + Antibody_Amine Antibody-NH₂ (Primary Amine) Antibody_Amine->Labeled_Antibody pH 7.2-8.5 NHS N-hydroxysuccinimide (Leaving Group) Labeled_Antibody->NHS releases

References

BP Fluor™ 430 NHS Ester: Application Notes and Protocols for Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using BP Fluor™ 430 NHS Ester for the fluorescent labeling of proteins, particularly antibodies, and their subsequent application in flow cytometry. This document includes the physicochemical properties of the dye, detailed protocols for antibody conjugation and cell staining, and visual workflows to guide your experimental setup.

Introduction

BP Fluor™ 430 is a bright, water-soluble, green-fluorescent dye.[1][2] Its N-hydroxysuccinimidyl (NHS) ester functional group allows for the efficient and covalent labeling of primary amines on proteins, such as the lysine (B10760008) residues of antibodies, forming a stable amide bond.[3] The spectral properties of BP Fluor™ 430 make it well-suited for multi-color flow cytometry applications, with an excitation maximum that is ideally suited for the violet laser (405 nm) commonly found on flow cytometers.[2][3] Labeled antibodies can be used to identify and quantify specific cell populations and biomarkers.

Physicochemical and Spectral Properties

The key characteristics of BP Fluor™ 430 NHS Ester are summarized in the table below, providing essential data for experimental design and data analysis.

PropertyValueReference
Excitation Maximum (λex)430 nm[3][4]
Emission Maximum (λem)542 nm[4][5]
Molar Extinction Coefficient (ε)15,955 M⁻¹cm⁻¹[4][5]
Fluorescence Quantum Yield (Φ)0.23[4][5]
Molecular Weight~600.56 g/mol [6]
SolubilityGood in Water, DMSO, DMF[3][5]
Purity>95%[4]

Experimental Protocols

I. Antibody Conjugation with BP Fluor™ 430 NHS Ester

This protocol details the steps for covalently labeling an antibody with BP Fluor™ 430 NHS Ester.

Materials:

  • BP Fluor™ 430 NHS Ester

  • Antibody (or other protein) to be labeled (in an amine-free buffer like PBS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

  • Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-2 mg/mL.

  • BP Fluor™ 430 NHS Ester Stock Solution:

    • Allow the vial of BP Fluor™ 430 NHS Ester to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. This solution should be prepared fresh as NHS esters are moisture-sensitive.

  • Labeling Reaction:

    • Adjust the pH of the antibody solution to 8.0-8.5 by adding the reaction buffer.

    • Calculate the required volume of the dye stock solution to achieve the desired molar ratio of dye to antibody. A common starting point is a 10:1 to 20:1 molar excess of the dye.

    • Slowly add the calculated volume of the BP Fluor™ 430 NHS Ester stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, you can add a quenching reagent like 1 M Tris-HCl to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from unreacted dye and other small molecules. This is commonly achieved using a gel filtration column (e.g., Sephadex G-25) or by dialysis against PBS.

    • Collect the fractions containing the labeled antibody. The labeled antibody will be visibly colored.

  • Storage:

    • Store the purified, labeled antibody at 2-8°C, protected from light. For long-term storage, consider adding a protein stabilizer like BSA and a preservative such as sodium azide.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Ab Antibody in Amine-Free Buffer Mix Mix Antibody and Dye (pH 8.3-8.5) Ab->Mix Dye BP Fluor 430 NHS Ester in Anhydrous DMSO Dye->Mix Incubate Incubate 1 hr at Room Temp (in dark) Mix->Incubate Purify Purify via Gel Filtration or Dialysis Incubate->Purify Labeled_Ab Store Labeled Antibody (2-8°C, dark) Purify->Labeled_Ab

Antibody Conjugation Workflow
II. Cell Surface Staining for Flow Cytometry

This protocol describes the use of a BP Fluor™ 430-conjugated antibody for staining cell surface antigens.

Materials:

  • Cells in suspension (1 x 10⁶ cells/sample)

  • BP Fluor™ 430-conjugated antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)

  • (Optional) Fc receptor blocking reagent

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension and adjust the cell concentration to 1-5 x 10⁶ cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • Fc Receptor Blocking (Optional but Recommended):

    • To prevent non-specific binding of the antibody to Fc receptors, incubate the cells with an Fc receptor blocking reagent for 10-15 minutes on ice.

  • Antibody Staining:

    • Add the predetermined optimal concentration of the BP Fluor™ 430-conjugated antibody to the cell suspension.

    • Gently vortex and incubate for 20-30 minutes on ice or at 4°C, protected from light.

  • Washing:

    • Add 1-2 mL of ice-cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

    • Repeat the wash step two more times.

  • Resuspension and Analysis:

    • Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 200-500 µL).

    • Analyze the samples on a flow cytometer equipped with a violet laser for excitation of BP Fluor™ 430.

Cell_Surface_Staining_Workflow Start Single-Cell Suspension Fc_Block Fc Receptor Blocking (Optional) Start->Fc_Block Stain Add BP Fluor 430 Conjugated Antibody Fc_Block->Stain Incubate Incubate 20-30 min on Ice (dark) Stain->Incubate Wash1 Wash with Staining Buffer Incubate->Wash1 Wash2 Repeat Wash (2x) Wash1->Wash2 Resuspend Resuspend in Staining Buffer Wash2->Resuspend Analyze Analyze by Flow Cytometry Resuspend->Analyze

Cell Surface Staining Workflow
III. Intracellular Staining for Flow Cytometry

This protocol is for the detection of intracellular antigens using a BP Fluor™ 430-conjugated antibody.

Materials:

  • Cells in suspension (1 x 10⁶ cells/sample)

  • BP Fluor™ 430-conjugated antibody

  • Flow Cytometry Staining Buffer

  • Fixation Buffer (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., PBS with 0.1% saponin (B1150181) or Triton X-100)

Procedure:

  • Cell Surface Staining (Optional):

    • If you are also staining for surface markers, perform the cell surface staining protocol (Protocol II) before fixation.

  • Fixation:

    • Wash the cells once with PBS.

    • Resuspend the cells in Fixation Buffer and incubate for 15-20 minutes at room temperature.

    • Wash the cells twice with Flow Cytometry Staining Buffer.

  • Permeabilization:

    • Resuspend the fixed cells in Permeabilization Buffer.

  • Intracellular Antibody Staining:

    • Add the optimal concentration of the BP Fluor™ 430-conjugated antibody to the permeabilized cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells twice with Permeabilization Buffer.

  • Resuspension and Analysis:

    • Resuspend the cells in Flow Cytometry Staining Buffer.

    • Analyze on a flow cytometer.

Intracellular_Staining_Workflow Start Single-Cell Suspension Surface_Stain Cell Surface Staining (Optional) Start->Surface_Stain Fix Fixation Surface_Stain->Fix Perm Permeabilization Fix->Perm Intra_Stain Add BP Fluor 430 Conjugated Antibody Perm->Intra_Stain Incubate Incubate 30-60 min at Room Temp (dark) Intra_Stain->Incubate Wash Wash with Permeabilization Buffer (2x) Incubate->Wash Resuspend Resuspend in Staining Buffer Wash->Resuspend Analyze Analyze by Flow Cytometry Resuspend->Analyze

Intracellular Staining Workflow

Stability and Storage

  • BP Fluor™ 430 NHS Ester (Solid): Store at -20°C, protected from light and moisture.[3][5][6] When stored properly, the solid form is stable for over two years.[6]

  • Stock Solutions in Anhydrous DMSO: Prepare fresh before use. NHS esters are susceptible to hydrolysis in the presence of water.

  • Labeled Antibody: Store at 2-8°C in the dark. The stability of the conjugate will depend on the antibody itself.

Conclusion

BP Fluor™ 430 NHS Ester is a versatile and robust fluorescent dye for labeling antibodies and other proteins for flow cytometry. Its bright green fluorescence and compatibility with the violet laser make it an excellent choice for multi-color analysis of both cell surface and intracellular targets. By following the detailed protocols and understanding the key properties outlined in these application notes, researchers can achieve high-quality, reproducible results in their flow cytometry experiments.

References

Revolutionizing Cellular Imaging: BP Fluor 430 NHS Ester for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Super-resolution microscopy (SRM) has emerged as a powerful tool in modern cell biology, breaking the diffraction barrier of light to unveil cellular structures and processes at the nanoscale. The choice of fluorescent probe is paramount to the success of any SRM experiment. BP Fluor 430 NHS ester is a bright, water-soluble, and photostable green-fluorescent dye that serves as an excellent candidate for advanced imaging techniques, particularly Stochastic Optical Reconstruction Microscopy (STORM).[1][2][3] Its N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward covalent labeling of primary amines on proteins and other biomolecules, enabling precise and stable target visualization.[1] This document provides detailed application notes and protocols for the use of this compound in super-resolution microscopy.

Properties of this compound

This compound is a versatile fluorescent dye with photophysical properties well-suited for super-resolution imaging. Its key characteristics are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)430 nm[1]
Emission Maximum (λem)539 nm[1]
Extinction Coefficient15,000 cm⁻¹M⁻¹[1]
Molecular Weight600.6 g/mol [1]
SolubilityWater, DMSO, DMF[1]
Reactive GroupN-hydroxysuccinimide (NHS) ester[1]
ReactivityPrimary amines (e.g., lysine (B10760008) residues)[1]

Experimental Protocols

Protein Labeling with this compound

This protocol describes the general procedure for labeling proteins, such as antibodies, with this compound.

Materials:

  • This compound

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.

    • Adjust the pH of the protein solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate. This is crucial for efficient labeling as the NHS ester reacts with non-protonated primary amines.

  • Prepare Dye Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Slowly add the dye stock solution to the protein solution while gently vortexing. A common starting point is a 10:1 to 20:1 molar ratio of dye to protein. The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the brightly colored, labeled protein.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 430 nm (for the dye).

Workflow for Protein Labeling:

G cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Storage prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3) reaction Incubate Dye and Protein (1 hour, room temperature, dark) prep_protein->reaction prep_dye Prepare Dye Stock Solution (10 mg/mL in DMSO/DMF) prep_dye->reaction purify Purify Conjugate (Size-Exclusion Chromatography) reaction->purify store Store Labeled Protein (4°C short-term, -20°C long-term) purify->store

Caption: Workflow for labeling proteins with this compound.

Super-Resolution Microscopy (STORM) Protocol

This protocol provides a general guideline for performing dSTORM imaging with BP Fluor 430-labeled samples. Optimization of the imaging buffer and laser powers will be necessary for specific experimental setups.

Materials:

  • BP Fluor 430-labeled sample on a coverslip

  • STORM Imaging Buffer (see below for preparation)

  • A super-resolution microscope equipped with a ~405 nm activation laser and a ~430 nm excitation laser, and an appropriate emission filter.

STORM Imaging Buffer Preparation (a common starting point):

  • Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl

  • Buffer B: Buffer A + 10% (w/v) glucose

  • GLOX solution: 14 mg glucose oxidase and 50 µL catalase in 200 µL of Buffer A.

  • Final Imaging Buffer: To 1 mL of Buffer B, add 10 µL of GLOX solution and 10 µL of a thiol (e.g., 1 M β-mercaptoethanol (BME) or mercaptoethylamine (MEA)). This buffer should be prepared fresh before each imaging session.

Imaging Procedure:

  • Sample Mounting: Mount the coverslip with the labeled cells onto the microscope.

  • Add Imaging Buffer: Add the freshly prepared STORM imaging buffer to the sample.

  • Microscope Setup:

    • Locate the region of interest using low-power excitation.

    • Adjust the focus.

  • Image Acquisition:

    • Illuminate the sample with the ~430 nm excitation laser at a high power density to drive most of the fluorophores into a dark state.

    • Simultaneously, use a low-power ~405 nm activation laser to sparsely and stochastically reactivate a subset of fluorophores back to the fluorescent state.

    • Acquire a long series of images (typically 10,000-100,000 frames) at a high frame rate.

  • Data Analysis:

    • Process the acquired image stack using appropriate localization software (e.g., ThunderSTORM, rapidSTORM) to identify and fit the point spread function (PSF) of each individual blinking event to sub-pixel accuracy.

    • Reconstruct the final super-resolved image from the coordinates of all localized molecules.

STORM Experimental Workflow:

G cluster_sample Sample Preparation cluster_imaging STORM Imaging cluster_analysis Data Analysis label_sample Label Sample with This compound mount_sample Mount Sample on Coverslip label_sample->mount_sample add_buffer Add Fresh STORM Imaging Buffer mount_sample->add_buffer acquire_images Acquire Image Stack (High-power excitation, low-power activation) add_buffer->acquire_images localization Single-Molecule Localization acquire_images->localization reconstruction Image Reconstruction localization->reconstruction

Caption: General workflow for a STORM experiment.

Potential Application in STED Microscopy

While this compound is primarily marketed for STORM, its photophysical properties suggest potential compatibility with Stimulated Emission Depletion (STED) microscopy. For STED, a fluorophore must be efficiently de-excited by a second, longer-wavelength laser (the STED laser). Given its excitation at 430 nm and emission around 540 nm, a STED laser in the range of 580-600 nm could potentially be effective. Researchers interested in exploring this application would need to empirically determine the optimal STED laser wavelength and power to achieve efficient depletion without causing significant photobleaching.

Data Presentation

Quantitative Photophysical Properties of this compound

ParameterValueNotes
Excitation Maximum (nm)430Ideal for 407 nm or 408 nm laser lines.[1][3]
Emission Maximum (nm)539Green fluorescence.[1]
Extinction Coefficient (cm⁻¹M⁻¹)15,000At absorption maximum.[1]
pH SensitivityInsensitive from pH 4 to 10Stable fluorescence in a wide range of biological buffers.[1][3]

Recommended Starting Conditions for Protein Labeling

ParameterRecommended Value
Protein Concentration2-10 mg/mL
Labeling Buffer0.1 M Sodium Bicarbonate, pH 8.3
Dye:Protein Molar Ratio10:1 to 20:1
Reaction Time1 hour
Reaction TemperatureRoom Temperature
Purification MethodSize-Exclusion Chromatography

Conclusion

This compound is a valuable tool for researchers employing super-resolution microscopy. Its bright fluorescence, water solubility, and amine-reactive nature make it a robust choice for labeling proteins and other biomolecules for STORM imaging. The provided protocols offer a starting point for the successful application of this dye, and with appropriate optimization, it has the potential to enable new discoveries by resolving cellular structures with nanoscale precision. Further investigation into its compatibility with STED microscopy could expand its utility in the field of super-resolution imaging.

References

Application Notes and Protocols for BP Fluor 430 NHS Ester Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 430 NHS ester is a bright, water-soluble fluorescent dye with excitation and emission maxima at approximately 430 nm and 539 nm, respectively.[1][2] Its N-hydroxysuccinimidyl (NHS) ester functional group makes it well-suited for the covalent labeling of biomolecules containing primary amines, such as proteins, amine-modified oligonucleotides, and other ligands.[1] The resulting stable amide bond ensures a robustly labeled conjugate for a variety of applications, including flow cytometry, fluorescence microscopy, and immunofluorescence assays. This document provides detailed protocols for the conjugation of this compound to primary amines and for the characterization of the resulting conjugate.

Chemical Properties and Specifications

A clear understanding of the physicochemical properties of this compound is crucial for successful conjugation and data interpretation. Key quantitative data are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)430 nm[1]
Emission Maximum (λem)539 nm[1]
Molar Extinction Coefficient (ε) at λex15,000 cm⁻¹M⁻¹[1]
Molecular Weight (MW)600.6 g/mol [1]
SolubilityWater, DMSO, DMF[1]
A280 Correction Factor (CF₂₈₀)*~0.24 - 0.28[3][4]

*Note: The A280 Correction Factor for BP Fluor 430 has not been explicitly published. The provided range is based on the value for Alexa Fluor 430, which is marketed as an equivalent dye.[2][5] It is recommended to use this as an estimate and, for highly quantitative applications, to determine the specific correction factor empirically.

Reaction Mechanism

The conjugation of this compound to a primary amine proceeds via a nucleophilic acyl substitution reaction. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. This reaction is most efficient at a slightly alkaline pH (8.3-8.5), where the primary amine is deprotonated and thus more nucleophilic.[3]

Caption: Reaction of this compound with a primary amine.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein

This protocol provides a general procedure for labeling proteins, such as antibodies, with this compound. The optimal dye-to-protein molar ratio should be determined empirically for each specific protein, but a starting point of a 10-20 fold molar excess of the dye is recommended.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Purification column (e.g., Sephadex G-25)

  • Quenching Buffer (optional): 1.5 M hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.

    • Ensure the buffer does not contain any primary amines (e.g., Tris), as these will compete with the labeling reaction.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF. This should be done immediately before use.

  • Calculate the Amount of Dye to Add:

    • Determine the desired molar excess of dye to protein. For antibodies, a starting point of 5-9 moles of dye per mole of antibody is often optimal.

    • Use the following formula to calculate the volume of dye stock solution to add:

    Volume of Dye (µL) = (Molar Excess of Dye * [Protein in mg/mL] * 1000) / ([Dye in mg/mL] * MW of Protein in kDa)

  • Labeling Reaction:

    • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C for 2-4 hours.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect fractions and identify those containing the labeled protein by measuring the absorbance at 280 nm and 430 nm.

  • Storage:

    • Store the purified conjugate at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage. Protect from light.

Protocol 2: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter for ensuring the quality and reproducibility of your conjugates. It can be determined spectrophotometrically.

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 430 nm (A₄₃₀) using a spectrophotometer.

  • Calculate the Molar Concentration of the Dye:

    • [Dye] (M) = A₄₃₀ / ε_dye

      • where ε_dye is the molar extinction coefficient of BP Fluor 430 (15,000 cm⁻¹M⁻¹).

  • Calculate the Molar Concentration of the Protein:

    • First, correct the absorbance at 280 nm for the contribution of the dye:

      • A_protein = A₂₈₀ - (A₄₃₀ * CF₂₈₀)

      • where CF₂₈₀ is the correction factor for BP Fluor 430 at 280 nm (~0.24 - 0.28).

    • Then, calculate the protein concentration:

      • [Protein] (M) = A_protein / ε_protein

      • where ε_protein is the molar extinction coefficient of your protein at 280 nm.

  • Calculate the Degree of Labeling (DOL):

    • DOL = [Dye] / [Protein]

Experimental Workflow and Logic Diagrams

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (2-10 mg/mL in Reaction Buffer) calculate Calculate Volume of Dye prep_protein->calculate prep_dye Prepare Dye Stock Solution (10 mg/mL in DMSO/DMF) prep_dye->calculate reaction Incubate (1 h at RT, protected from light) calculate->reaction quench Quench Reaction (Optional) reaction->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify measure Measure Absorbance (A280 and A430) purify->measure calculate_dol Calculate DOL measure->calculate_dol storage Store Conjugate (4°C or -20°C) calculate_dol->storage

Caption: Experimental workflow for this compound conjugation.

DOL_Calculation_Logic input Measure A280 and A430 calc_dye_conc [Dye] = A430 / ε_dye input->calc_dye_conc correct_a280 A_protein = A280 - (A430 * CF280) input->correct_a280 calc_dol DOL = [Dye] / [Protein] calc_dye_conc->calc_dol calc_prot_conc [Protein] = A_protein / ε_protein correct_a280->calc_prot_conc calc_prot_conc->calc_dol

Caption: Logical flow for the calculation of the Degree of Labeling (DOL).

Troubleshooting

IssuePossible CauseSuggested Solution
Low DOL - Inefficient labeling reaction- Hydrolysis of NHS ester- Competing primary amines in buffer- Increase the molar excess of the dye.- Ensure the dye stock solution is prepared fresh in anhydrous solvent.- Use an amine-free reaction buffer (e.g., bicarbonate or phosphate).- Optimize reaction time and temperature.
High DOL (Potential for Quenching) - Excessive molar ratio of dye to protein- Reduce the molar excess of the dye in the conjugation reaction.
Precipitation of Protein - High degree of labeling can increase hydrophobicity.- Protein instability- Reduce the DOL.- Perform the labeling and purification at 4°C.- Ensure the protein is at a suitable concentration and in a stabilizing buffer.
High Background Fluorescence - Incomplete removal of unreacted dye- Ensure thorough purification of the conjugate, potentially by performing a second purification step.

Conclusion

This compound is a versatile and robust reagent for the fluorescent labeling of primary amines on a wide range of biomolecules. The protocols and information provided in this document offer a comprehensive guide for researchers to successfully perform conjugation reactions and accurately characterize their labeled products. By carefully controlling the reaction conditions and determining the Degree of Labeling, researchers can generate high-quality fluorescent conjugates for their specific applications.

References

Application Notes and Protocols for Labeling Peptides with BP Fluor 430 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of peptides is a cornerstone technique in modern biological research and drug development. It enables the sensitive and specific tracking of peptides in various applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays. BP Fluor 430 is a bright, water-soluble, green-fluorescent dye with excitation and emission maxima at approximately 430 nm and 539 nm, respectively, making it suitable for applications utilizing the 405 nm or 407 nm laser lines.[1][2][3] The N-hydroxysuccinimide (NHS) ester functional group of BP Fluor 430 allows for its efficient and covalent conjugation to primary amines, such as the N-terminus of a peptide or the side chain of lysine (B10760008) residues, forming a stable amide bond.[4] This document provides a detailed protocol for the labeling of peptides with BP Fluor 430 NHS ester, including methods for purification and characterization of the resulting conjugate.

Materials and Reagents

Material/ReagentSupplier (Example)Notes
This compoundBroadPharm (Cat #BP-25543)Store at -20°C, protected from light and moisture.
Peptide of InterestUser-definedMust contain at least one primary amine (N-terminus or Lys residue).
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Sigma-AldrichFor dissolving the NHS ester. Use high-purity, amine-free grade.
0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5)In-house preparationReaction buffer. Must be free of primary amines (e.g., Tris, glycine).
1 M Tris-HCl, pH 8.0In-house preparationQuenching buffer (optional).
Desalting Columns (e.g., Sephadex G-25)CytivaFor purification of the labeled peptide.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) systemVariousFor high-purity purification.
UV-Vis SpectrophotometerVariousFor determining concentration and degree of labeling.
Mass Spectrometer (MALDI-TOF or ESI)VariousFor confirming the identity of the labeled peptide.

Experimental Protocols

Protocol 1: Labeling of Peptides with this compound

This protocol describes the covalent conjugation of this compound to a peptide containing primary amines.

1. Preparation of Reagents:

  • Peptide Solution: Prepare a 1-10 mg/mL solution of the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5). If the peptide is in a buffer containing primary amines, it must be exchanged into the reaction buffer via dialysis or a desalting column.

  • This compound Stock Solution: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution. Prepare this solution fresh for each labeling reaction.

2. Labeling Reaction:

  • Calculate the required volume of the this compound stock solution to achieve a desired molar excess of dye to peptide. A 5- to 15-fold molar excess is a good starting point for optimization.

  • While gently vortexing, add the calculated volume of the this compound stock solution to the peptide solution.

  • Protect the reaction mixture from light by wrapping the tube in aluminum foil.

  • Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C. The optimal reaction time may need to be determined empirically for each peptide.

3. (Optional) Quenching the Reaction:

  • To terminate the labeling reaction, add Tris-HCl buffer to a final concentration of 50-100 mM.

  • Incubate for an additional 30 minutes at room temperature. This step will consume any unreacted NHS ester.

Protocol 2: Purification of the Labeled Peptide

Purification is critical to remove unreacted dye, which can interfere with downstream applications. The choice of purification method depends on the peptide size and the required purity.

1. Desalting Chromatography (for peptides >1 kDa):

  • Equilibrate a desalting column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS or 0.1 M TEAB).

  • Apply the reaction mixture to the column.

  • Elute the labeled peptide according to the manufacturer's instructions. The labeled peptide will elute in the void volume, while the smaller, unreacted dye molecules will be retained.

  • Monitor the elution using a UV-Vis spectrophotometer at 280 nm (for the peptide) and 430 nm (for the dye).

2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • RP-HPLC is the method of choice for achieving high purity and for separating labeled from unlabeled peptides.[5]

  • Use a C18 column and a gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA).

  • Monitor the elution at 220 nm (for the peptide backbone), 280 nm (for aromatic residues), and 430 nm (for the BP Fluor 430 dye).

  • Collect the fractions containing the labeled peptide and confirm the purity by analytical HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Protocol 3: Characterization of the Labeled Peptide

1. Determination of Degree of Labeling (DOL):

The DOL is the average number of dye molecules conjugated to each peptide molecule. It can be determined using UV-Vis spectrophotometry.[6][7][8]

  • Measure the absorbance of the purified labeled peptide solution at 280 nm (A₂₈₀) and 430 nm (A₄₃₀).

  • Calculate the concentration of the peptide and the dye using the Beer-Lambert law:

    • Concentration_dye (M) = A₄₃₀ / ε_dye

    • Concentration_peptide (M) = (A₂₈₀ - (A₄₃₀ × CF₂₈₀)) / ε_peptide

      • ε_dye: Molar extinction coefficient of BP Fluor 430 at 430 nm (~15,000 M⁻¹cm⁻¹).[2]

      • ε_peptide: Molar extinction coefficient of the peptide at 280 nm (can be calculated based on the amino acid sequence).

      • CF₂₈₀: Correction factor to account for the dye's absorbance at 280 nm (A₂₈₀ of dye / A₄₃₀ of dye). This should be determined experimentally for BP Fluor 430.

  • Calculate the DOL:

    • DOL = Concentration_dye / Concentration_peptide

2. Mass Spectrometry:

  • Confirm the covalent attachment of the BP Fluor 430 dye to the peptide using MALDI-TOF or ESI mass spectrometry.[9][10][11]

  • The mass of the labeled peptide should be equal to the mass of the unlabeled peptide plus the mass of the BP Fluor 430 moiety (Molecular Weight of this compound is ~600.6 Da, the mass of the leaving NHS group is 115.09 Da, so the mass addition is ~485.51 Da).

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Molecular Weight~600.6 g/mol [2]
Excitation Maximum (λex)~430 nm[2]
Emission Maximum (λem)~539 nm[2]
Molar Extinction Coefficient (ε)~15,000 M⁻¹cm⁻¹ at 430 nm[2]
SolubilityWater, DMSO, DMF[2]

Table 2: Representative Labeling Efficiency of a Model Peptide with a Spectrally Similar Dye (Alexa Fluor 430)

Note: This data is provided as an example. Optimal conditions and labeling efficiencies should be determined empirically for your specific peptide and this compound.

Peptide SequenceDye:Peptide Molar RatioReaction Time (hr)Labeling Efficiency (%)
GGL-K-GGL5:1185
GGL-K-GGL10:1195
GGL-K-GGL15:11>98
N-term-GGLGGL10:1290

Visualizations

G Experimental Workflow for Peptide Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization prep_peptide Prepare Peptide Solution (1-10 mg/mL in Amine-Free Buffer, pH 8.3-8.5) mix Mix Peptide and Dye (5-15 fold molar excess of dye) prep_peptide->mix prep_dye Prepare this compound Stock (10 mg/mL in anhydrous DMSO/DMF) prep_dye->mix incubate Incubate (1-2h at RT or overnight at 4°C, protected from light) mix->incubate quench Quench Reaction (Optional) (Tris-HCl) incubate->quench desalting Desalting Chromatography (e.g., Sephadex G-25) quench->desalting Crude Product hplc RP-HPLC (C18 column) quench->hplc Crude Product uv_vis UV-Vis Spectroscopy (Determine DOL) desalting->uv_vis hplc->uv_vis ms Mass Spectrometry (Confirm Conjugation) hplc->ms

Caption: Workflow for labeling peptides with this compound.

G NHS Ester Labeling Reaction peptide Peptide-NH2 (Primary Amine) nhs_ester BP Fluor 430-NHS labeled_peptide Peptide-NH-CO-BP Fluor 430 (Stable Amide Bond) peptide->labeled_peptide + nhs_ester->labeled_peptide nhs_leaving_group N-Hydroxysuccinimide

Caption: Reaction of this compound with a primary amine on a peptide.

References

Application Notes and Protocols for BP Fluor 430 NHS Ester in Oligonucleotide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing BP Fluor 430 NHS Ester for the fluorescent labeling of amino-modified oligonucleotides. It includes detailed protocols, from reagent preparation to post-labeling purification, and presents key data for successful conjugation and application.

Introduction

BP Fluor 430 is a water-soluble, green-fluorescent dye valuable for various multi-color applications, including flow cytometry and super-resolution microscopy.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group allows for efficient and specific covalent labeling of primary aliphatic amines, such as those on amino-modified oligonucleotides, to form a stable amide bond.[1][3][4] This labeling reaction is pH-dependent, with optimal conditions typically between pH 8.3 and 8.5.[4] The resulting fluorescently labeled oligonucleotides are essential tools in molecular biology for applications like gene sequencing, genetic analysis, and pathogen detection.

Properties of this compound

A clear understanding of the physicochemical and spectral properties of this compound is crucial for its effective use. The key characteristics are summarized in the table below.

PropertyValueReference
Molecular Weight 600.6 g/mol [1][5]
Excitation Maximum (λex) 430 nm[1][6]
Emission Maximum (λem) 539 nm[1][6]
Extinction Coefficient (ε) 15,000 M⁻¹cm⁻¹[1][6]
Solubility Water, DMSO, DMF[1][6]
Storage -20°C, protected from moisture and light[1][7]

Experimental Protocols

Principle of the Reaction

The labeling chemistry is based on the reaction of the this compound with a primary amine on the modified oligonucleotide. The amine group acts as a nucleophile, attacking the carbonyl group of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3]

G Oligo Amino-Modified Oligonucleotide (R-NH₂) Reaction Labeling Reaction (pH 8.3-8.5) Oligo->Reaction NHS_Ester This compound NHS_Ester->Reaction Labeled_Oligo Labeled Oligonucleotide (Stable Amide Bond) Reaction->Labeled_Oligo Byproduct N-hydroxysuccinimide (NHS) Reaction->Byproduct

Diagram 1: Reaction scheme for oligonucleotide labeling.
Materials and Reagents

  • Amino-modified oligonucleotide (5'- or 3'-amino modified, HPLC or PAGE purified)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Borate buffer, pH 8.3-8.5.[4][8] (Avoid buffers containing primary amines like Tris)

  • Nuclease-free water

  • Purification columns (e.g., size-exclusion) or HPLC system

Experimental Workflow

The overall workflow for labeling oligonucleotides with this compound involves preparation of reagents, the labeling reaction, and purification of the final conjugate.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Oligo_Prep Dissolve Amino- Oligonucleotide in Conjugation Buffer Mix Mix Oligonucleotide and Dye Solutions Oligo_Prep->Mix Dye_Prep Dissolve BP Fluor 430 NHS Ester in Anhydrous DMSO/DMF Dye_Prep->Mix Incubate Incubate at Room Temp (1-4 hours, protected from light) Mix->Incubate Purify Purify Labeled Oligonucleotide (e.g., HPLC, Ethanol Precipitation) Incubate->Purify QC Quality Control (Spectrophotometry) Purify->QC

Diagram 2: Experimental workflow for oligonucleotide labeling.
Detailed Protocol

  • Preparation of Reagents:

    • Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3-0.8 mM.[9]

    • This compound Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.[10] It is critical to use an anhydrous solvent to prevent hydrolysis of the NHS ester.[9]

  • Labeling Reaction:

    • Combine the oligonucleotide solution with a 5- to 20-fold molar excess of the this compound solution.[8] The optimal ratio may need to be determined empirically.

    • Vortex the reaction mixture gently to ensure it is well-mixed.

    • Incubate the reaction for 1-4 hours at room temperature (20-25°C), protected from light.[8] For sensitive oligonucleotides, incubation can be performed overnight on ice.

  • Purification of the Labeled Oligonucleotide: Purification is a critical step to remove unreacted dye and unlabeled oligonucleotides.[11] Several methods can be employed:

    • Ethanol Precipitation: This method can remove a significant portion of the unreacted dye. Add 1/10 volume of 3 M sodium acetate (B1210297) and 2.5-3 volumes of cold ethanol.[12] Incubate at -20°C for at least 30 minutes, then centrifuge to pellet the oligonucleotide.[12] Wash the pellet with 70% ethanol.[12]

    • Size-Exclusion Chromatography: Gel filtration is a common method for separating the labeled oligonucleotide from the smaller, unreacted dye molecules.

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for obtaining a pure labeled oligonucleotide.[][14] A linear gradient of acetonitrile (B52724) in water is typically used for elution.[12]

    • Butanol Extraction: This method relies on the differential solubility of the hydrophilic DNA and the more hydrophobic unreacted dye.[11][15] By mixing the reaction with a hydrophobic organic solvent like butanol, the free dye is preferentially partitioned into the organic phase.[11][15]

Quality Control and Characterization

After purification, the concentration and degree of labeling of the BP Fluor 430-labeled oligonucleotide should be determined using spectrophotometry.

  • Measure the absorbance of the purified conjugate at 280 nm (for the oligonucleotide) and 430 nm (for BP Fluor 430).

  • Calculate the concentration of the oligonucleotide and the dye.

  • The Degree of Labeling (DOL), which is the ratio of dye molecules to oligonucleotide molecules, can be calculated.

ParameterRecommended Value/Range
Oligonucleotide Concentration 0.3 - 0.8 mM
Molar Excess of NHS Ester 5- to 20-fold
Reaction Buffer pH 8.3 - 8.5
Reaction Temperature 20-25°C or on ice
Reaction Time 1-4 hours or overnight
Applications

Oligonucleotides labeled with BP Fluor 430 can be utilized in a variety of molecular biology and diagnostic applications where fluorescent detection is required. The green fluorescence of BP Fluor 430 makes it suitable for multiplexing with other fluorescent dyes.

Troubleshooting
IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Hydrolyzed NHS ester- Suboptimal pH- Presence of primary amines in the buffer- Prepare fresh dye solution in anhydrous solvent- Ensure buffer pH is 8.3-8.5- Use a non-amine containing buffer
High Background Signal Incomplete removal of unreacted dyeRepeat the purification step or use a more stringent method like HPLC
Degradation of Oligonucleotide Nuclease contaminationUse nuclease-free water and reagents

This guide provides a comprehensive framework for the successful labeling of amino-modified oligonucleotides with this compound. By following these protocols, researchers can generate high-quality fluorescent probes for their specific applications.

References

Calculating the Dye-to-Protein Ratio for BP Fluor 430 NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorescent labeling of proteins is a fundamental technique in biological research and drug development, enabling the sensitive detection and quantification of proteins in a variety of applications, including flow cytometry, immunofluorescence microscopy, and immunoassays. BP Fluor 430 is a water-soluble, green-fluorescent dye with excitation and emission maxima at approximately 430 nm and 539 nm, respectively.[1][2] Its N-hydroxysuccinimidyl (NHS) ester derivative is a popular reagent for covalently labeling proteins by reacting with primary amines, such as the side chain of lysine (B10760008) residues, to form stable amide bonds.[1][3]

The efficiency of this conjugation is quantified by the dye-to-protein ratio, also known as the Degree of Labeling (DOL).[4] Accurately determining the DOL is crucial for ensuring experimental consistency and the optimal performance of the fluorescently labeled protein conjugate.[5][6] Over-labeling can lead to fluorescence quenching and potentially compromise the biological activity of the protein, while under-labeling may result in a weak signal and reduced sensitivity.[6] This document provides a detailed protocol for calculating the DOL of proteins labeled with BP Fluor 430 NHS Ester using spectrophotometric analysis.

Principle of Calculation

The calculation of the DOL is based on the Beer-Lambert law. By measuring the absorbance of the purified protein-dye conjugate at two specific wavelengths (280 nm for the protein and the dye's maximum absorbance at 430 nm), it is possible to determine the molar concentrations of both the protein and the dye. The absorbance of the dye at 280 nm must be accounted for to obtain the true absorbance of the protein.[5] The DOL is then calculated as the molar ratio of the dye to the protein.[7]

Quantitative Data Summary

For an accurate calculation of the dye-to-protein ratio, the following quantitative data for this compound and a typical Immunoglobulin G (IgG) antibody are required.

ParameterValueSource
This compound Molar Extinction Coefficient (εdye)15,000 M-1cm-1 at 430 nm[1][8]
This compound Molecular Weight600.6 g/mol [1][9]
This compound Correction Factor (CF280)0.06[10]
IgG Molar Extinction Coefficient (εprotein)~210,000 M-1cm-1 at 280 nm[5]
IgG Molecular Weight~150,000 g/mol [11]

Note: The molar extinction coefficient of the protein (εprotein) is specific to each protein. If the value for your specific protein is unknown, the value for IgG can be used as an approximation for antibodies.

Experimental Protocols

This section provides a detailed methodology for labeling a protein with this compound and for determining the Degree of Labeling.

Protocol 1: Protein Labeling with this compound

This protocol is optimized for labeling approximately 1-10 mg of a protein like an IgG antibody.[12][13]

Materials:

  • Protein (1-10 mg/mL in amine-free buffer)

  • This compound[1]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[12]

  • Conjugation Buffer: 0.1 M sodium bicarbonate or 50 mM borate (B1201080) buffer, pH 8.3-8.5[7][12]

  • Purification column (e.g., gel filtration or dialysis equipment)[6]

  • Quenching reagent (optional): 1 M Tris-HCl or Glycine, pH 7.4

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the conjugation buffer at a concentration of 2-10 mg/mL.[7]

    • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the conjugation buffer before labeling.[3][12]

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7]

    • Prepare a 10 mM stock solution of the dye in anhydrous DMF or DMSO.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution. A 10- to 20-fold molar excess of the dye to the protein is a good starting point for optimization.[7]

    • While gently stirring, add the calculated amount of the dye stock solution to the protein solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[13]

  • Quench the Reaction (Optional):

    • To stop the labeling reaction, add a quenching reagent like Tris-HCl or Glycine to a final concentration of 50-100 mM.

    • Incubate for 10-15 minutes at room temperature.

  • Purify the Conjugate:

    • Remove the unreacted dye from the labeled protein using a gel filtration column (e.g., Sephadex G-25) or by dialysis.[6][13] It is crucial to completely remove the free dye for an accurate DOL determination.[5][6]

Protocol 2: Spectrophotometric Measurement

Materials:

  • Purified BP Fluor 430-labeled protein conjugate

  • Conjugation buffer (or PBS)

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Dilute the purified protein conjugate in a suitable buffer (e.g., PBS) to a concentration that results in an absorbance reading at 430 nm between 0.1 and 1.5.[4]

  • Use the same buffer as a blank to zero the spectrophotometer.[5]

  • Measure the absorbance of the diluted conjugate at 280 nm (A280) and at 430 nm (Amax for BP Fluor 430).

Protocol 3: Calculation of the Dye-to-Protein Ratio (DOL)

This protocol uses the absorbance values obtained from Protocol 2 to calculate the final DOL.[7]

Formulas: The calculation is performed in three steps:

Step 1: Calculate the Molar Concentration of the Dye ([Dye])

[Dye] (M) = Amax / (εdye * path length)

Where:

  • Amax is the absorbance of the conjugate at 430 nm.

  • εdye is the molar extinction coefficient of this compound (15,000 M-1cm-1).[1][8]

  • path length is the cuvette path length in cm (typically 1 cm).

Step 2: Calculate the Molar Concentration of the Protein ([Protein])

First, correct the absorbance at 280 nm to account for the dye's absorbance at this wavelength:

Aprotein = A280 - (Amax * CF280)

Where:

  • A280 is the absorbance of the conjugate at 280 nm.

  • Amax is the absorbance of the conjugate at 430 nm.

  • CF280 is the correction factor for BP Fluor 430 at 280 nm (0.06).[10]

Then, calculate the protein concentration:

[Protein] (M) = Aprotein / (εprotein * path length)

Where:

  • Aprotein is the corrected absorbance at 280 nm.

  • εprotein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M-1cm-1 for IgG).[5]

  • path length is the cuvette path length in cm (typically 1 cm).

Step 3: Calculate the Dye-to-Protein Ratio (DOL)

DOL = [Dye] / [Protein]

The resulting DOL value represents the average number of dye molecules conjugated to a single protein molecule.[4]

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for determining the dye-to-protein ratio of a BP Fluor 430-labeled protein.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling & Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer) reaction Labeling Reaction (1 hr, RT, dark) prep_protein->reaction prep_dye Prepare this compound (10 mM in DMSO/DMF) prep_dye->reaction purification Purify Conjugate (Gel Filtration/Dialysis) reaction->purification measurement Spectrophotometric Measurement (A280 and A430) purification->measurement calculation Calculate DOL measurement->calculation result Final DOL calculation->result

Caption: Workflow for Determining the Degree of Labeling (DOL).

References

Application Notes and Protocols for BP Fluor 430 NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP Fluor 430 NHS ester is a water-soluble, green-fluorescent dye designed for the covalent labeling of primary amines on proteins, amine-modified oligonucleotides, and other biomolecules.[1][2] The N-hydroxysuccinimidyl (NHS) ester functional group reacts with primary amines in a pH-dependent manner to form a stable amide bond. This labeling chemistry is a widely used method for preparing fluorescently tagged biomolecules for various applications, including flow cytometry, fluorescence microscopy, and immunoassays. The fluorescence of BP Fluor 430 conjugates is insensitive to pH in the range of 4 to 10.[1][3]

This document provides detailed recommendations for labeling buffers and a general protocol for the conjugation of this compound to proteins.

Key Reaction Parameters and Buffer Recommendations

The efficiency of the labeling reaction with an NHS ester is critically dependent on several factors, most notably the pH of the reaction buffer.

pH

The optimal pH for the reaction of NHS esters with primary amines is between 8.0 and 8.5.[4] A pH of 8.3 is frequently recommended as an ideal starting point for most proteins.[4] At a lower pH, the primary amines are protonated and thus less nucleophilic, leading to a significant decrease in labeling efficiency.[4] Conversely, at a pH above 8.5-9.0, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the yield of the desired conjugate.[4][5]

Recommended Buffers

It is crucial to use a buffer that is free of primary amines, as these will compete with the target biomolecule for reaction with the NHS ester, thereby reducing labeling efficiency.[4]

BufferConcentrationpH RangeNotes
Sodium Bicarbonate0.1 M8.3 - 8.5A commonly used and effective buffer for NHS ester reactions.[4][6][7][8]
Sodium Phosphate0.1 M8.0 - 8.5An alternative to bicarbonate buffer.[4][7]
HEPES0.1 M8.0 - 8.5Another suitable amine-free buffer.[4][5]
Borate50 mM8.5Can also be used for the labeling reaction.[4][9]

Buffers to Avoid During Labeling:

  • Tris (tris(hydroxymethyl)aminomethane)[4][7]

  • Glycine[4][10]

  • Ammonium ions[11]

These amine-containing buffers can be used to quench the reaction after the desired incubation time.

Experimental Protocols

Reagent Preparation
  • Protein Solution:

    • Prepare the protein to be labeled in one of the recommended amine-free buffers (see table above) at a concentration of 1-10 mg/mL.[7][12] The reaction is more efficient at higher protein concentrations.

    • If the protein is in an incompatible buffer (e.g., containing Tris or glycine), it must be exchanged into a suitable labeling buffer using methods such as dialysis or desalting columns.[4]

  • This compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[12]

    • Prepare a stock solution of the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at a concentration of 1-10 mg/mL.[6][7][12]

    • The NHS ester stock solution should be prepared immediately before use as it is susceptible to hydrolysis.[11]

Labeling Protocol

This protocol is a general guideline and may require optimization for specific proteins and desired degrees of labeling. A starting point for optimization is to test different molar ratios of dye to protein. A 10- to 20-fold molar excess of dye to protein is a common starting point.[4]

  • Reaction Setup:

    • While gently stirring or vortexing the protein solution, slowly add the calculated volume of the this compound stock solution.[4]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours or on ice overnight.[6][7][8] Protect the reaction from light to prevent photobleaching of the fluorophore.

  • Quenching (Optional but Recommended):

    • To stop the labeling reaction, add an amine-containing buffer such as Tris or glycine (B1666218) to a final concentration of 20-100 mM.[10]

    • Incubate for an additional 15-30 minutes at room temperature.[10]

Purification of the Labeled Protein

It is essential to remove the unreacted this compound and byproducts from the labeled protein.

  • Gel Filtration/Size-Exclusion Chromatography: This is the most common method for separating the labeled protein from smaller, unreacted dye molecules.[6][7][8] Use a resin with an appropriate molecular weight cutoff for the protein of interest (e.g., Sephadex G-25 or BioGel P-30).

  • Dialysis: This method can also be used to remove unreacted dye, although it is generally slower than gel filtration.[13]

Visualizing the Workflow and Reaction Chemistry

This compound Labeling Workflow

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_final Final Product prep_protein Prepare Protein Solution in Amine-Free Buffer (pH 8.0-8.5) mix Mix Protein and Dye Solutions prep_protein->mix prep_dye Prepare BP Fluor 430 NHS Ester Stock (in DMSO or DMF) prep_dye->mix incubate Incubate (1-4h RT or overnight on ice) mix->incubate quench Quench Reaction (e.g., with Tris buffer) incubate->quench purify Purify Conjugate (Gel Filtration or Dialysis) quench->purify final_product Labeled Protein Conjugate purify->final_product

Caption: Workflow for labeling proteins with this compound.

Reaction of this compound with a Primary Amine

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products bp_fluor BP Fluor 430-NHS Ester conjugate BP Fluor 430-Protein (Stable Amide Bond) bp_fluor->conjugate protein Protein-NH2 (Primary Amine) protein->conjugate conditions pH 8.0 - 8.5 Amine-Free Buffer conditions->conjugate byproduct N-hydroxysuccinimide

Caption: Chemical reaction of this compound with a primary amine.

References

Determining the Degree of Labeling with BP Fluor 430 NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to determining the degree of labeling (DOL) of proteins and other biomolecules with BP Fluor 430 NHS Ester. Accurate DOL determination is critical for ensuring the quality and consistency of fluorescently labeled conjugates used in various applications, including immunoassays, fluorescence microscopy, and flow cytometry.

Introduction

BP Fluor 430 is a bright, water-soluble, green-fluorescent dye with an excitation maximum ideally suited for the 407 nm or 408 nm laser lines.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group allows for efficient and stable covalent labeling of primary amines (-NH₂) present on proteins (e.g., the side chain of lysine (B10760008) residues or the N-terminus) and other biomolecules.[3][4] The resulting amide bond is highly stable, ensuring a permanent linkage between the dye and the target molecule.[3]

The Degree of Labeling (DOL), also referred to as the dye-to-protein ratio, represents the average number of dye molecules conjugated to a single protein molecule.[5][6] Optimizing the DOL is crucial; under-labeling can lead to a poor signal-to-noise ratio, while over-labeling may cause fluorescence quenching or interfere with the biological activity of the protein.[5][6][7] For most antibodies, an optimal DOL typically falls between 2 and 10.[7][8][9]

This application note details the protocol for labeling a protein with this compound and the subsequent determination of the DOL using UV-Vis spectrophotometry.

Principle of DOL Determination

The DOL is calculated by measuring the absorbance of the purified labeled protein conjugate at two specific wavelengths:

  • 280 nm: The wavelength at which most proteins exhibit maximum absorbance due to the presence of aromatic amino acids (tryptophan and tyrosine).

  • ~430 nm: The maximum absorbance wavelength (λmax) of the BP Fluor 430 dye.[1][10]

By applying the Beer-Lambert law, the concentrations of both the protein and the dye in the conjugate can be determined, and from these values, the DOL can be calculated. A correction factor is necessary because the fluorescent dye also absorbs light at 280 nm.[7][9]

Required Materials and Reagents

  • This compound

  • Protein or other amine-containing biomolecule to be labeled

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5.[11][12] (Note: Avoid buffers containing primary amines, such as Tris).[11][13]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[11][13]

  • Purification System: Size-exclusion chromatography (e.g., gel filtration column) or dialysis equipment for removing unconjugated dye.[6][7][9]

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Quantitative Data for this compound

The following table summarizes the key quantitative parameters required for DOL calculation.

ParameterValueReference
Molar Extinction Coefficient (ε) at ~430 nm 15,000 M⁻¹cm⁻¹ or 15,955 M⁻¹cm⁻¹[1][14][15] or[10]
Correction Factor (CF₂₈₀) 0.06 or 0.24[10] or[16]
Excitation Maximum (λmax) 430 nm[10][14]
Emission Maximum 539 nm or 542 nm[1][14] or[10]
Molecular Weight ~600.6 g/mol or ~701.8 g/mol [17] or[10][16]

Note on Discrepancies: Different suppliers may report slightly different values for the molar extinction coefficient and correction factor. It is recommended to use the values provided by the specific supplier of your this compound. If this information is unavailable, the provided values can be used as a reference. The molecular weight can also vary depending on the specific salt form of the dye.

Experimental Protocols

Protein Labeling with this compound

This protocol is a general guideline and may require optimization based on the specific protein and desired DOL.

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[12][18] Ensure the buffer is free of any primary amines.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[19]

  • Perform the Labeling Reaction:

    • While gently stirring, add the desired molar excess of the dye stock solution to the protein solution. A starting point for optimization is a 5 to 20-fold molar excess of dye to protein.

    • Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C, protected from light.[11]

  • Purify the Conjugate: Remove the unreacted dye from the labeled protein using size-exclusion chromatography (e.g., a G-25 column) or extensive dialysis against an appropriate buffer (e.g., PBS).[6][7][9] This step is crucial for accurate DOL determination.[7][9]

Determining the Degree of Labeling (DOL)
  • Measure Absorbance:

    • Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀) and at the λmax of the dye, ~430 nm (A_max), using a UV-Vis spectrophotometer.

    • If the absorbance readings are too high, dilute the sample with buffer and re-measure. Remember to account for the dilution factor in your calculations.[6][9]

  • Calculate the DOL: Use the following equations to determine the DOL:

    • Concentration of the Dye (M):

      • A_max: Absorbance of the conjugate at the λmax of the dye (~430 nm).

      • ε_dye: Molar extinction coefficient of BP Fluor 430 at its λmax (in M⁻¹cm⁻¹).

    • Corrected Protein Absorbance:

      • A₂₈₀: Absorbance of the conjugate at 280 nm.

      • CF₂₈₀: Correction factor for the dye's absorbance at 280 nm.

    • Concentration of the Protein (M):

      • ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

    • Degree of Labeling (DOL):

Visual Representations

Signaling Pathway: NHS Ester Reaction with Primary Amine

G cluster_reactants Reactants cluster_products Products BP_Fluor_430_NHS_Ester BP Fluor 430 NHS Ester Conjugate Stable Amide Bond (Labeled Protein) BP_Fluor_430_NHS_Ester->Conjugate Nucleophilic Attack Primary_Amine Primary Amine (on Protein) Primary_Amine->Conjugate NHS N-Hydroxysuccinimide (Leaving Group) Conjugate->NHS

Caption: Reaction of this compound with a primary amine.

Experimental Workflow: DOL Determination

G Start Start: Prepare Protein and Dye Labeling Labeling Reaction (pH 8.3-8.5) Start->Labeling Purification Purification of Conjugate (e.g., Size-Exclusion Chromatography) Labeling->Purification Spectrophotometry Measure Absorbance (A₂₈₀ and A_max) Purification->Spectrophotometry Calculation Calculate DOL Spectrophotometry->Calculation End End: Optimized Labeled Protein Calculation->End

Caption: Workflow for determining the Degree of Labeling.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low DOL - Insufficient molar excess of dye- Hydrolysis of NHS ester- Low protein concentration- Competing primary amines in buffer- Increase the dye-to-protein molar ratio- Prepare fresh dye solution immediately before use- Ensure protein concentration is at least 2 mg/mL- Use an amine-free buffer at the optimal pH
High DOL - Excessive molar excess of dye- Reduce the dye-to-protein molar ratio in the labeling reaction
Inconsistent Results - Incomplete removal of unreacted dye- Inaccurate spectrophotometer readings- Ensure thorough purification of the conjugate- Blank the spectrophotometer correctly and use appropriate dilutions

By following these protocols and considering the provided data, researchers can confidently and accurately determine the degree of labeling for their BP Fluor 430-conjugated biomolecules, leading to more reliable and reproducible experimental outcomes.

References

BP Fluor 430 NHS ester for immunofluorescence staining

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the use of BP Fluor 430 NHS ester for the fluorescent labeling of proteins and subsequent application in immunofluorescence staining. This document provides detailed protocols, spectral characteristics, and visual workflows for researchers, scientists, and professionals in drug development.

Application Notes: this compound

Introduction

This compound is a water-soluble, green-fluorescent dye designed for the covalent labeling of primary amines on proteins, amine-modified oligonucleotides, and other amine-containing molecules.[1] The N-hydroxysuccinimidyl (NHS) ester functional group readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues, to form a stable amide bond.[2][3] This dye is particularly well-suited for multicolor applications, including flow cytometry and super-resolution microscopy.[1][4] Its excitation is optimal for the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode.[1][5]

Key Features and Benefits

  • Bright and Photostable: BP Fluor 430 provides a strong and stable fluorescent signal, enabling sensitive detection. Proteins can be labeled at high molar ratios without significant self-quenching, leading to brighter conjugates.[1]

  • Water-Soluble: The hydrophilic nature of the dye enhances its solubility in aqueous buffers, simplifying the labeling process.[1][4]

  • pH Insensitive: The fluorescence of BP Fluor 430 conjugates is stable across a wide pH range, from 4 to 10, ensuring reliable performance in various biological buffers.[1][5]

  • Large Stokes Shift: With an excitation maximum at 430 nm and an emission maximum at 539 nm, BP Fluor 430 exhibits a large Stokes shift of approximately 109 nm. This characteristic is advantageous for multicolor imaging as it helps to minimize spectral overlap and crosstalk between different fluorophores.[6]

Applications

The primary application of this compound is the preparation of fluorescently-labeled proteins, particularly antibodies, for use in a variety of fluorescence-based assays.[3] These labeled antibodies are valuable tools for immunofluorescence (IF) microscopy, allowing for the visualization of the distribution and localization of specific target antigens within cells and tissues.[7][8] This technique provides insights into cellular structures, protein co-localization, and the activation states of signaling pathways.[9]

Data Presentation

Spectral and Physicochemical Properties of this compound

PropertyValueReference
Excitation Maximum (λex)430 nm[1][10]
Emission Maximum (λem)539 nm[1][10]
Molar Extinction Coefficient (ε)15,000 M⁻¹cm⁻¹[1][10]
Quantum Yield (Φ)~0.23[11]
SolubilityWater, DMSO, DMF[1]
Reactive GroupN-hydroxysuccinimide (NHS) Ester[1]
ReactivityPrimary Amines[1]

Experimental Protocols

Protocol 1: Labeling of Antibodies with this compound

This protocol describes a general procedure for conjugating this compound to an IgG antibody. The optimal dye-to-antibody ratio may need to be determined empirically for each specific antibody.

Materials:

  • IgG antibody to be labeled (in an amine-free buffer)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Purification resin (e.g., Sephadex G-25) or ultrafiltration device

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Antibody Solution:

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2.5 mg/mL.[2]

    • If the antibody is in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate to adjust the pH to ~8.3.[2]

    • Ensure the antibody solution is free of amine-containing substances like Tris, glycine, or BSA.[2]

  • Prepare Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature.

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.[2]

  • Labeling Reaction:

    • Add the dye stock solution to the antibody solution while gently stirring. A typical starting point is a 10-15 fold molar excess of dye to antibody.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[12]

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column or an appropriate ultrafiltration device.[2][13]

    • For gel filtration, equilibrate the column with PBS and elute the conjugate with the same buffer. The labeled antibody will elute first.

    • Collect the colored fractions containing the labeled antibody.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 430 nm (A₄₃₀).

    • Calculate the antibody concentration:

      • Antibody (M) = [A₂₈₀ - (A₄₃₀ × CF)] / ε_protein

      • Where CF is the correction factor (A₂₈₀ of the dye / A_max of the dye), and ε_protein is the molar extinction coefficient of the antibody (for IgG, ~210,000 M⁻¹cm⁻¹).

    • Calculate the dye concentration:

      • Dye (M) = A₄₃₀ / ε_dye

      • Where ε_dye is the molar extinction coefficient of BP Fluor 430 (15,000 M⁻¹cm⁻¹).

    • Calculate the DOL:

      • DOL = Dye (M) / Antibody (M)

  • Storage:

    • Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light.[12] Consider adding a stabilizer like BSA (after labeling) and a preservative like sodium azide.[13]

Protocol 2: Immunofluorescence Staining of Adherent Cells

This protocol provides a general workflow for direct immunofluorescence staining using a BP Fluor 430-labeled primary antibody.

Materials:

  • Adherent cells grown on coverslips or in imaging plates

  • BP Fluor 430-labeled primary antibody

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization (if required for intracellular targets)

  • Blocking Buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)

  • Antifade mounting medium

  • (Optional) Nuclear counterstain (e.g., DAPI)

Procedure:

  • Cell Preparation:

    • Rinse the cells twice with PBS to remove the culture medium.[14]

  • Fixation:

    • Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.[14]

    • Rinse the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • If the target antigen is intracellular, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Rinse the cells three times with PBS.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[8][15]

  • Primary Antibody Incubation:

    • Dilute the BP Fluor 430-labeled primary antibody in Blocking Buffer to the predetermined optimal concentration.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.[14]

  • Washing:

    • Rinse the cells three times with PBS containing 0.1% Tween-20, with each wash lasting 5 minutes, to remove unbound antibodies.[16]

  • Counterstaining (Optional):

    • If a nuclear counterstain is desired, incubate the cells with the counterstain (e.g., DAPI) according to the manufacturer's protocol.

    • Rinse the cells with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.[14]

    • Image the cells using a fluorescence microscope with appropriate filters for BP Fluor 430 (excitation ~430 nm, emission ~539 nm).

Visualizations

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_storage Storage prep_ab Prepare Antibody in Bicarbonate Buffer (pH 8.3) reaction Incubate Antibody + Dye (1 hour, RT, dark) prep_ab->reaction prep_dye Prepare 10 mM Dye Stock Solution in DMSO prep_dye->reaction purify Purify Conjugate (Gel Filtration) reaction->purify analyze Determine DOL (A280 & A430) purify->analyze storage Store Labeled Antibody (4°C or -20°C) analyze->storage

Caption: Workflow for labeling antibodies with this compound.

Immunofluorescence_Staining_Workflow start Start: Cells on Coverslip fix Fixation (4% PFA, 15 min) start->fix wash1 Wash (3x PBS) fix->wash1 permeabilize Permeabilization (0.1% Triton X-100, 10 min) If needed wash1->permeabilize wash2 Wash (3x PBS) permeabilize->wash2 block Blocking (1% BSA, 30-60 min) wash2->block antibody Incubate with BP Fluor 430-Ab (1-2h RT or O/N 4°C) block->antibody wash3 Wash (3x PBS-T) antibody->wash3 mount Mount with Antifade Medium wash3->mount image Image mount->image ErbB_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK_n->TF Phosphorylates Gene Gene Expression TF->Gene

References

BP Fluor 430 NHS Ester for STORM Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of BP Fluor 430 NHS ester in Stochastic Optical Reconstruction Microscopy (STORM). BP Fluor 430 is a water-soluble, green-fluorescent dye that can be effectively utilized in super-resolution imaging techniques.[1][2] Its N-hydroxysuccinimidyl (NHS) ester functional group allows for straightforward covalent labeling of primary amines on proteins and other biomolecules.

Introduction to this compound

This compound is an amine-reactive fluorescent dye suitable for single-molecule localization microscopy (SMLM) techniques like STORM.[1][2] This dye is characterized by its excitation maximum at approximately 430 nm and an emission maximum around 539-542 nm.[2] The NHS ester moiety reacts with primary amines (e.g., on lysine (B10760008) residues of proteins) under mild basic conditions to form stable amide bonds.

Key Properties of BP Fluor 430

A summary of the key photophysical properties of BP Fluor 430 is presented in the table below. This data is essential for designing imaging experiments and for the analysis of STORM data.

PropertyValueReference
Excitation Maximum (λex)~430 nm[2]
Emission Maximum (λem)~539 - 542 nm[2]
Molar Extinction Coefficient (ε)~15,000 - 15,955 M⁻¹cm⁻¹
SolubilityWater, DMSO, DMF[2]

Experimental Protocols

Antibody/Protein Labeling with this compound

This protocol outlines the general steps for labeling antibodies or other proteins with this compound. The molar ratio of dye to protein may need to be optimized to achieve the desired degree of labeling (DOL).

Materials:

  • This compound

  • Antibody or protein of interest (in a buffer free of primary amines, e.g., PBS)

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., gel filtration or dialysis cassette)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Protein Solution: Dissolve the antibody or protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein. A starting point is a 5-10 fold molar excess.

    • While gently vortexing, add the dye stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) or dialysis.

    • Elute or dialyze against PBS (pH 7.4).

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~430 nm. The DOL is calculated as: DOL = (A_max * ε_protein) / [(A_280 - A_max * CF_280) * ε_dye] Where:

      • A_max is the absorbance at the dye's maximum absorption wavelength (~430 nm).

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its A_max.

      • CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).

  • Storage: Store the labeled conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_final Final Product Protein Protein in Amine-Free Buffer Mix Mix Protein and Dye (pH 8.3, RT, 1-2h) Protein->Mix Dye This compound in DMSO/DMF Dye->Mix Purify Gel Filtration or Dialysis Mix->Purify FreeDye Unreacted Dye Purify->FreeDye LabeledProtein Labeled Protein Conjugate Purify->LabeledProtein

Workflow for labeling proteins with this compound.
Sample Preparation and Immunostaining for STORM

This protocol provides a general guideline for preparing fixed cells for STORM imaging. Optimization of fixation, permeabilization, and antibody concentrations is crucial for high-quality results.

Materials:

  • Cells grown on high-precision coverslips (#1.5)

  • Paraformaldehyde (PFA) solution (e.g., 4% in PBS)

  • Triton X-100 or Saponin for permeabilization

  • Blocking buffer (e.g., 3% BSA, 0.1% Triton X-100 in PBS)

  • Primary antibody

  • BP Fluor 430-labeled secondary antibody

  • STORM imaging buffer

Procedure:

  • Fixation:

    • Wash cells briefly with pre-warmed PBS.

    • Fix cells with 4% PFA in PBS for 10-15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Permeabilize cells with 0.1-0.5% Triton X-100 or 0.02-0.05% Saponin in PBS for 10-15 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Staining:

    • Dilute the primary antibody in blocking buffer.

    • Incubate the sample with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with washing buffer (e.g., 0.1% BSA, 0.05% Triton X-100 in PBS).

  • Secondary Antibody Staining:

    • Dilute the BP Fluor 430-labeled secondary antibody in blocking buffer.

    • Incubate the sample with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash three times with washing buffer.

    • Wash once with PBS.

  • Post-fixation (Optional):

    • To further immobilize the antibodies, you can post-fix with 4% PFA for 5-10 minutes.

    • Wash thoroughly with PBS.

  • Mounting for STORM:

    • Mount the coverslip on a microscope slide with a small amount of STORM imaging buffer.

    • Seal the edges of the coverslip with nail polish or a sealant to prevent buffer evaporation and oxygen entry.

STORM Imaging

The optimal STORM imaging buffer composition is highly dependent on the fluorophore and the desired photoswitching characteristics. A typical STORM buffer contains a thiol and an oxygen scavenging system. For BP Fluor 430, which is excited by a violet laser, a dSTORM (direct STORM) approach is likely applicable, where the dye itself undergoes photoswitching without a separate activator dye.

Recommended Starting STORM Buffer Composition:

  • Base Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl

  • Oxygen Scavenging System (GLOX):

    • 10% (w/v) Glucose

    • 0.5 mg/mL Glucose Oxidase

    • 40 µg/mL Catalase

  • Thiol (Reducing Agent):

    • 10-100 mM MEA (cysteamine) or β-mercaptoethanol (BME)

Note: The optimal thiol concentration should be determined empirically to achieve a suitable blinking rate for the available laser power and camera frame rate.

Imaging Procedure:

  • Microscope Setup: Use a microscope equipped for single-molecule imaging with a high-power 405 nm laser for excitation and activation of BP Fluor 430, and an appropriate emission filter (e.g., 500-550 nm bandpass).

  • Locate Region of Interest: Using low laser power, locate the region of interest.

  • Induce Photoswitching: Increase the 405 nm laser power to drive most of the BP Fluor 430 molecules into a dark state, with only a sparse subset of molecules emitting fluorescence at any given time.

  • Image Acquisition: Acquire a time-series of thousands of images (typically 10,000-100,000 frames) at a high frame rate (e.g., 50-100 Hz).

  • Data Analysis: Process the acquired image stack using single-molecule localization software to identify and fit the point-spread function (PSF) of individual molecules in each frame. The localized positions are then used to reconstruct the final super-resolved STORM image.

StormPrinciple cluster_sample Labeled Sample cluster_switching Photoswitching cluster_imaging Image Acquisition & Reconstruction cluster_result Result DenseFluorophores Densely Labeled Structure (All Fluorophores 'On') SparseActivation High Power Laser Drives Most Fluorophores to a Dark State DenseFluorophores->SparseActivation STORM Buffer + Excitation Laser StochasticBlinking Sparse Subset of Fluorophores Stochastically Blink 'On' SparseActivation->StochasticBlinking AcquireFrames Acquire Thousands of Frames of Blinking Molecules StochasticBlinking->AcquireFrames Localize Localize the Center of Each Blinking Molecule with High Precision AcquireFrames->Localize Reconstruct Reconstruct Super-Resolution Image from Localized Positions Localize->Reconstruct SuperResImage Super-Resolved STORM Image Reconstruct->SuperResImage

The principle of STORM microscopy.

Troubleshooting

  • Low Signal/No Blinking:

    • Confirm successful labeling and appropriate DOL.

    • Ensure the STORM imaging buffer is freshly prepared. The GLOX system has a limited lifetime.

    • Optimize the thiol concentration and laser power.

  • High Background:

    • Ensure thorough washing after antibody staining to remove unbound antibodies.

    • Use high-quality reagents for the imaging buffer.

    • Consider using a total internal reflection fluorescence (TIRF) microscope to reduce out-of-focus fluorescence.

  • Too Many Fluorophores 'On' Simultaneously:

    • Increase the laser power to drive more fluorophores into the dark state.

    • Adjust the thiol concentration in the imaging buffer.

Conclusion

This compound is a valuable tool for STORM microscopy, enabling super-resolution imaging of cellular structures with green fluorescence. Successful application of this dye requires careful optimization of labeling, sample preparation, and imaging conditions. The protocols provided here serve as a starting point for developing a robust STORM imaging workflow with BP Fluor 430. Further empirical determination of its photoswitching properties will enhance its utility in quantitative super-resolution studies.

References

Application Notes and Protocols: A Step-by-Step Guide to BP Fluor 430 NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of BP Fluor 430 NHS ester to proteins and other amine-containing molecules. BP Fluor 430 is a bright, water-soluble green fluorescent dye ideal for various applications, including flow cytometry and super-resolution microscopy.[1][2] Its fluorescence is pH-insensitive between pH 4 and 10, ensuring stable signal in diverse experimental conditions.[1][3] The N-hydroxysuccinimide (NHS) ester is a popular amine-reactive functional group for labeling primary amines, such as those found on the N-terminus of proteins and the side chain of lysine (B10760008) residues.[2][4][5]

The following protocols and data are intended to provide a starting point for developing an optimized conjugation strategy for your specific application.

Principle of the Reaction

The conjugation reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[4][6] The reaction is highly selective for unprotonated primary amines and is most efficient at a slightly alkaline pH.[4][6]

Quantitative Data Summary

For successful and efficient conjugation, several parameters must be carefully controlled. The table below summarizes the key quantitative parameters for this compound reactions.

ParameterRecommended RangeNotes
Reaction pH 7.2 - 8.5 (Optimal: 8.3 - 8.5)The reaction rate is strongly pH-dependent. A lower pH will result in protonated, unreactive amines, while a higher pH will accelerate the hydrolysis of the NHS ester.[4][7][8][9]
Molar Excess of Dye:Protein 8:1 to 20:1This is a common starting point for mono-labeling and should be optimized for your specific protein and desired degree of labeling.[7][9]
Protein Concentration 1 - 10 mg/mLA higher protein concentration can improve conjugation efficiency.[7][8][9]
Incubation Time 1 - 4 hours at Room Temperature or Overnight at 4°CLonger incubation times may be necessary at lower pH values (e.g., 7.4).[5][7]
Quenching Reagent Concentration 20 - 100 mM (final concentration)Tris or glycine (B1666218) can be used to stop the reaction by consuming unreacted NHS ester.[7][10]
Organic Solvent Concentration < 10%If dissolving the NHS ester in DMSO or DMF, keep the final concentration in the reaction mixture low to avoid protein denaturation.[7]

Experimental Protocols

Materials Required
  • This compound

  • Protein or other amine-containing molecule to be labeled

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5; Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0; 1 M glycine)

  • Purification column (e.g., desalting column, gel filtration column)

  • Reaction tubes

  • Vortexer and centrifuge

Reagent Preparation
  • Protein Solution:

    • Ensure the protein is in an amine-free buffer at an appropriate pH. If the protein is in a buffer containing primary amines (e.g., Tris, glycine), a buffer exchange must be performed using dialysis or a desalting column.[7][8]

    • The recommended protein concentration is between 1-10 mg/mL.[7][8][9]

  • This compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[7][8]

    • NHS esters are moisture-sensitive; ensure the vial equilibrates to room temperature before opening to prevent condensation.[7][8]

Conjugation Protocol

This protocol is a general guideline and may require optimization for your specific protein.

  • Calculate Reagent Volumes: Determine the required volume of the this compound stock solution to achieve the desired molar excess. A starting point of an 8- to 20-fold molar excess of the dye over the protein is recommended.[7]

  • Reaction:

    • Add the calculated volume of the dissolved this compound to the protein solution while gently vortexing or stirring.[7]

    • Protect the reaction mixture from light as the fluorophore is light-sensitive.[11]

  • Incubation:

    • Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight at 4°C.[5][7] The incubation time may need to be adjusted based on the reactivity of the protein and the reaction pH.

  • Quenching (Optional):

    • To stop the reaction, add a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of 20-100 mM.[7][10]

    • Incubate for 15-30 minutes at room temperature.[8]

Purification of the Labeled Protein

It is crucial to remove the unreacted this compound and the NHS byproduct from the labeled protein.

  • Column Selection: Use a desalting column, gel filtration, or dialysis to separate the labeled protein from smaller molecules.[7]

  • Purification Procedure: Follow the manufacturer's instructions for the chosen purification method.

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_products Products BP_Fluor_430_NHS BP Fluor 430-NHS Ester Conjugate BP Fluor 430-Protein (Stable Amide Bond) BP_Fluor_430_NHS->Conjugate Nucleophilic Attack Protein_Amine Protein-NH₂ (Primary Amine) Protein_Amine->Conjugate NHS N-Hydroxysuccinimide (Byproduct) Conjugate->NHS Release Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification Prep_Protein Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) Mix Mix Protein and Dye (Vortex gently) Prep_Protein->Mix Prep_Dye Prepare this compound (10 mM in DMSO/DMF) Prep_Dye->Mix Incubate Incubate (1-4h RT or O/N 4°C, protect from light) Mix->Incubate Quench Quench Reaction (Optional) (Tris or Glycine) Incubate->Quench Purify Purify Conjugate (Desalting/Gel Filtration) Quench->Purify Final_Product Purified BP Fluor 430-Protein Conjugate Purify->Final_Product

References

Troubleshooting & Optimization

troubleshooting low BP Fluor 430 NHS ester labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you resolve issues with low labeling efficiency using BP Fluor 430 NHS Ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low labeling efficiency with this compound?

Low labeling efficiency is typically traced back to one or more of the following factors: suboptimal buffer conditions (incorrect pH or presence of competing amines), degradation of the NHS ester due to improper handling or storage, low protein concentration, or an inappropriate molar ratio of dye to protein. Each of these factors can significantly hinder the covalent bond formation between the dye and the protein's primary amines.

Q2: What is the optimal pH for the labeling reaction and why is it so critical?

The optimal pH for reacting NHS esters with primary amines (like those on lysine (B10760008) residues) is between 7.2 and 8.5, with many protocols recommending a pH of 8.3-8.5 for the best results.[1][2][3] This pH range is a crucial compromise:

  • Amine Reactivity: Above pH 7, the primary amine groups on proteins are sufficiently deprotonated (-NH2), making them nucleophilic and reactive toward the NHS ester.[4][5] At a lower pH, these groups are protonated (-NH3+), rendering them unreactive.[1][5]

  • NHS Ester Stability: The primary competing reaction is the hydrolysis of the NHS ester by water, which renders the dye inactive.[2][6] The rate of this hydrolysis reaction increases significantly at higher pH values.[6][7][8] Sticking to the recommended pH range maximizes the labeling reaction while minimizing the destructive hydrolysis of the dye.[6]

Q3: Which buffers are compatible with the labeling reaction, and which must be avoided?

It is critical to use buffers that are free of primary amines, as these will compete with your target molecule for reaction with the dye.[2][9]

Compatible Buffers[1]Incompatible Buffers[7][9]
Phosphate-Buffered Saline (PBS)Tris (tris(hydroxymethyl)aminomethane)
Carbonate/BicarbonateGlycine
HEPESBuffers containing ammonium (B1175870) salts
BorateAny buffer with primary amine additives

If your protein is in an incompatible buffer, you must perform a buffer exchange using a method like dialysis or a desalting column before starting the labeling reaction.[1][2]

Q4: How should I properly store and handle the this compound reagent?

Proper storage and handling are essential to maintain the reactivity of the dye. NHS esters are sensitive to moisture and must be stored at -20°C in a desiccated environment.[1][10]

  • Before use: Always allow the vial to equilibrate to room temperature before opening. This critical step prevents atmospheric moisture from condensing onto the cold reagent, which would cause hydrolysis.[1][10]

  • Stock Solutions: For water-insoluble NHS esters, it is recommended to dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before the experiment.[1] Prepare fresh solutions for each use and avoid repeated freeze-thaw cycles of stock solutions.[1][11]

Q5: What is a good starting dye-to-protein molar ratio for my experiment?

The optimal molar ratio of dye to protein depends on the specific protein and the desired degree of labeling (DOL). A common starting point for labeling antibodies and other proteins is a 10- to 20-fold molar excess of the dye.[2][10] This ratio often needs to be optimized empirically. Insufficient dye will result in a low DOL, while a large excess does not guarantee better labeling and can sometimes lead to protein precipitation or fluorescence quenching.[9][10]

Q6: How does my protein's concentration affect the labeling efficiency?

The efficiency of the labeling reaction is dependent on the concentration of the reactants.[10] The reaction of the NHS ester with the protein's primary amines is a bimolecular reaction, which is favored at higher concentrations. The competing hydrolysis reaction, however, is a pseudo-first-order reaction whose rate is independent of the protein concentration. Therefore, a higher protein concentration (at least 2 mg/mL is recommended) will favor the desired labeling reaction over hydrolysis.[1][10]

Troubleshooting Guide for Low Labeling Efficiency

If you are experiencing low or no labeling, follow this step-by-step guide to diagnose and resolve the issue.

TroubleshootingWorkflow start Start: Low Labeling Efficiency check_buffer Step 1: Verify Buffer - pH is 8.0-8.5? - Buffer is amine-free (e.g., PBS, Borate)? start->check_buffer buffer_ok Buffer is Correct check_buffer->buffer_ok Yes buffer_bad Action: Perform Buffer Exchange Adjust pH to 8.3 check_buffer->buffer_bad No check_dye Step 2: Assess Dye Reagent - Warmed to RT before opening? - Fresh stock in anhydrous DMSO/DMF? - Stored properly (-20°C, desiccated)? buffer_ok->check_dye dye_ok Dye Handling is Correct check_dye->dye_ok Yes dye_bad Action: Discard Old Reagent Use a fresh vial of dye and anhydrous solvent check_dye->dye_bad No check_reaction Step 3: Evaluate Reaction Conditions - Protein concentration >2 mg/mL? - Sufficient molar excess of dye (e.g., 10-20x)? dye_ok->check_reaction reaction_ok Reaction Conditions are Correct check_reaction->reaction_ok Yes reaction_bad Action: Optimize Conditions - Concentrate protein - Increase dye:protein ratio check_reaction->reaction_bad No check_protein Step 4: Check Protein - Protein has accessible primary amines? - No precipitation observed? reaction_ok->check_protein protein_ok Success: Labeling Should be Optimized check_protein->protein_ok Yes protein_bad Action: Consider Alternative Chemistry (e.g., maleimide (B117702) for thiols) check_protein->protein_bad No ProtocolWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis prep_protein 1. Prepare Protein - 1 mg/mL in 0.1 M NaHCO3, pH 8.3 calc_vol 3. Calculate Dye Volume - For 10-20x molar excess prep_protein->calc_vol prep_dye 2. Prepare Dye Stock - 10 mM in anhydrous DMSO prep_dye->calc_vol mix 4. Mix & Incubate - Add dye to protein - Incubate 1-2 hr, RT, dark calc_vol->mix quench 5. Quench Reaction - Add Tris buffer mix->quench purify 6. Purify Conjugate - Desalting column quench->purify measure 7. Measure Absorbance - 280 nm and 430 nm purify->measure calculate 8. Calculate DOL measure->calculate

References

how to reduce background fluorescence with BP Fluor 430 NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using BP Fluor 430 NHS ester in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a water-soluble, green-fluorescent dye designed for labeling primary amines on proteins, antibodies, and other molecules.[1][2][3] Its key spectral characteristics are summarized in the table below. This dye is suitable for various applications, including flow cytometry and super-resolution microscopy.[1][2][3]

Q2: What are the primary causes of high background fluorescence when using fluorescent dyes like this compound?

High background fluorescence can stem from several sources:

  • Autofluorescence: Biological specimens can naturally fluoresce.

  • Non-specific binding: The fluorescent dye or the labeled molecule may bind to unintended targets within the sample.[4]

  • Excess unbound dye: Incomplete removal of the free, unreacted this compound after the labeling reaction is a major contributor to high background.[5]

  • Suboptimal experimental protocol: Issues such as improper antibody dilution, insufficient blocking, or inadequate washing can all lead to increased background noise.[4][6]

Q3: How can I reduce autofluorescence in my samples?

If you observe fluorescence in your negative control (unstained) samples, autofluorescence is a likely cause.[7] Consider the following strategies:

  • Use of quenching agents: Reagents like Sudan Black B can be effective in quenching autofluorescence, particularly from lipofuscin.

  • Spectral separation: If possible, choose a fluorophore with excitation and emission spectra that do not overlap with the autofluorescence of your sample.

  • Proper controls: Always include an unstained sample in your experimental setup to establish the baseline level of autofluorescence.[7]

Q4: What is the optimal pH for the labeling reaction with this compound?

The labeling reaction with NHS esters is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5.[8][9] Within this range, the primary amines on the target molecule are deprotonated and more reactive towards the NHS ester. It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer, to avoid competition for the dye.[8][9]

Troubleshooting Guide

This guide addresses common issues related to high background fluorescence when using this compound.

Problem Potential Cause Recommended Solution
High background across the entire sample Incomplete removal of unbound this compound.Improve the purification method after the labeling reaction. Options include gel filtration, dialysis, or spin columns. Ensure the chosen method is appropriate for the size of your labeled molecule.[5][10][11]
The concentration of the labeled antibody or protein is too high.Titrate the concentration of your labeled conjugate to find the optimal balance between signal intensity and background noise.[6]
Non-specific, punctate, or patchy staining Non-specific binding of the labeled molecule to cellular components or the substrate.Optimize your blocking step. Use a suitable blocking agent such as Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody. Increase the blocking time or concentration if necessary.[12][13]
Insufficient washing after incubation with the labeled molecule.Increase the number and/or duration of wash steps. Consider adding a mild detergent like Tween-20 to the wash buffer to reduce non-specific interactions.[14][15]
Fluorescence observed in negative control cells/tissue Autofluorescence of the biological sample.Include an unstained control to determine the level of autofluorescence. If high, consider using a quenching agent or a dye with a longer wavelength.[7]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for conjugating this compound to a protein, such as an antibody.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., gel filtration column like Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, slowly add a 5 to 10-fold molar excess of the dissolved this compound. The optimal dye-to-protein ratio should be determined empirically.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with PBS. Collect the first colored band, which corresponds to the labeled protein.

Protocol 2: Reducing Non-Specific Background in Immunofluorescence

This protocol outlines key steps to minimize background when using a BP Fluor 430-labeled antibody for immunofluorescence staining.

Materials:

  • Fixed and permeabilized cells or tissue sections on slides

  • Blocking buffer (e.g., 5% BSA in PBS)

  • BP Fluor 430-labeled antibody, diluted in blocking buffer

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Antifade mounting medium

Procedure:

  • Blocking: After fixation and permeabilization, incubate the sample with blocking buffer for at least 1 hour at room temperature. This step is critical to block non-specific binding sites.[12][13]

  • Primary Antibody Incubation: Dilute the BP Fluor 430-labeled primary antibody to its optimal concentration (previously determined by titration) in blocking buffer. Incubate the sample with the diluted antibody for the recommended time (e.g., 1 hour at room temperature or overnight at 4°C).

  • Washing: Wash the sample three to five times with wash buffer for 5-10 minutes each wash. Thorough washing is essential to remove unbound antibodies.

  • Mounting: Mount the coverslip using an antifade mounting medium to preserve the fluorescence signal and reduce photobleaching.

Visualizations

cluster_0 Troubleshooting High Background Fluorescence Start High Background Observed Check_Unbound_Dye Issue: Unbound Dye? Start->Check_Unbound_Dye Improve_Purification Action: Enhance Purification (Gel Filtration, Dialysis) Check_Unbound_Dye->Improve_Purification Yes Check_Nonspecific_Binding Issue: Non-specific Binding? Check_Unbound_Dye->Check_Nonspecific_Binding No Improve_Purification->Check_Nonspecific_Binding Optimize_Blocking Action: Optimize Blocking (Increase time/concentration) Check_Nonspecific_Binding->Optimize_Blocking Yes Check_Autofluorescence Issue: Autofluorescence? Check_Nonspecific_Binding->Check_Autofluorescence No Optimize_Washing Action: Improve Washing (More washes, add detergent) Optimize_Blocking->Optimize_Washing Optimize_Washing->Check_Autofluorescence Use_Quenching_Agent Action: Use Quenching Agent (e.g., Sudan Black B) Check_Autofluorescence->Use_Quenching_Agent Yes End Background Reduced Check_Autofluorescence->End No Use_Quenching_Agent->End

Caption: A flowchart for troubleshooting high background fluorescence.

cluster_1 This compound Labeling Reaction BP_Fluor BP Fluor 430 NHS Ester Labeled_Protein Fluorescently Labeled Protein (Stable Amide Bond) BP_Fluor->Labeled_Protein Protein Protein with Primary Amine (Lysine) Protein->Labeled_Protein + NHS_Leaving_Group NHS Leaving Group Labeled_Protein->NHS_Leaving_Group +

Caption: The reaction between this compound and a primary amine.

References

preventing BP Fluor 430 NHS ester precipitation during labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BP Fluor 430 NHS ester. This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome challenges during your labeling experiments, with a specific focus on preventing dye precipitation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound precipitated out of solution upon addition to my reaction buffer. What could be the cause?

A1: Precipitation of this compound upon addition to an aqueous buffer is a common issue that can arise from several factors:

  • Low Aqueous Solubility: While this compound is described as water-soluble, its solubility in aqueous buffers might be limited, especially at high concentrations.[1][2] The NHS ester form can be less soluble than the free acid form of the dye.

  • "Salting Out" Effect: High concentrations of salts in your buffer can decrease the solubility of organic molecules like fluorescent dyes, causing them to precipitate.

  • Incorrect Solvent for Stock Solution: Using a solvent that is not fully miscible with your aqueous reaction buffer can cause the dye to precipitate when the two are mixed. High-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the recommended solvents for preparing stock solutions of NHS esters.[3][4][5]

Troubleshooting Steps:

  • Prepare a Fresh Dye Stock Solution: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.[6][7] Dissolve the dye in a minimal volume of high-quality, anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[8]

  • Modify the Addition Process: Add the dye stock solution to the reaction buffer slowly and with gentle vortexing or stirring.[8] This allows for more uniform mixing and can prevent localized high concentrations of the dye that may lead to precipitation.

  • Reduce the Amount of Organic Solvent: Ensure that the volume of the organic solvent (DMSO or DMF) used to dissolve the dye does not exceed 10% of the total reaction volume.[8] Excessive organic solvent can denature proteins and cause precipitation.[8]

  • Evaluate Buffer Composition: If possible, try reducing the salt concentration of your reaction buffer or test a different buffer system.

Q2: I observed precipitation after adding the this compound to my protein solution. Why is this happening and how can I fix it?

A2: Precipitation that occurs after the dye is mixed with your protein (or other amine-containing molecule) is often due to the altered properties of the labeled conjugate.

  • Increased Hydrophobicity: The addition of multiple hydrophobic dye molecules to a protein can significantly increase its overall hydrophobicity, leading to aggregation and precipitation.[8][9]

  • High Dye-to-Protein Ratio: A high molar ratio of dye to protein is a frequent cause of aggregation.[8] Using an excessive amount of the dye increases the likelihood of over-labeling.

  • Protein Instability: The protein itself may be unstable under the reaction conditions (e.g., pH, temperature), and the addition of the dye can exacerbate this instability.[10]

  • Change in Protein Charge: The reaction of an NHS ester with a primary amine neutralizes the positive charge of the amine. This alteration of the protein's isoelectric point can sometimes lead to aggregation.[10]

Troubleshooting Steps:

  • Optimize the Dye-to-Protein Ratio: Start with a lower dye-to-protein molar ratio (e.g., 3:1 to 5:1) and optimize from there. For sensitive proteins, a 1:1 ratio may be necessary.[9]

  • Control the Reaction pH: The optimal pH for NHS ester labeling is between 8.3 and 8.5.[3][8] This pH is a compromise to ensure the primary amines are deprotonated and reactive while minimizing the hydrolysis of the NHS ester.[10] Use an amine-free buffer such as 0.1 M sodium bicarbonate or phosphate (B84403) buffer.[3][4] Avoid buffers containing primary amines like Tris, as they will compete with your target molecule for the dye.[10]

  • Consider Stabilizing Agents: For proteins prone to aggregation, consider adding stabilizing agents to the reaction buffer, such as glycerol (B35011) (5-20%) or L-arginine (e.g., 0.2 M).[8]

  • Adjust Protein Concentration: While a higher protein concentration (1-10 mg/mL) can improve labeling efficiency, very high concentrations can also promote aggregation.[3] If precipitation is an issue, try performing the reaction at a lower protein concentration.[10]

Q3: My labeling efficiency is very low, and I suspect the this compound has precipitated or degraded. How can I check the reactivity of my dye?

A3: Low labeling efficiency can indeed be a result of dye precipitation or degradation (hydrolysis) of the NHS ester.

  • Hydrolysis of the NHS Ester: The NHS ester is susceptible to hydrolysis, a reaction with water that renders it inactive for conjugation. The rate of hydrolysis increases significantly with increasing pH and time in an aqueous solution.[6][10]

  • Improper Storage: Storing the dye in a non-desiccated environment or repeated opening of the vial without allowing it to warm to room temperature can introduce moisture and lead to hydrolysis.[6][7]

Troubleshooting and Verification Steps:

  • Proper Storage and Handling: Always store this compound at -20°C, desiccated, and protected from light.[1][2] Allow the vial to equilibrate to room temperature before opening.[6][7]

  • Prepare Fresh Stock Solutions: Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.[8][11] Aqueous solutions of the NHS ester should be used immediately.[3]

  • Check for Hydrolysis: You can assess the reactivity of the NHS ester by monitoring the release of N-hydroxysuccinimide (NHS) upon hydrolysis, which absorbs light around 260 nm.[7] A comparison of the absorbance at 260 nm before and after intentional base-catalyzed hydrolysis can indicate the amount of active NHS ester remaining.[7]

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Storage Temperature -20°CLong-term storage.[1][12]
Solvents for Stock Solution Anhydrous DMSO or DMFPrepare fresh before use.[1][3]
Reaction pH 8.3 - 8.5Optimal for balancing amine reactivity and NHS ester stability.[3][8]
Reaction Buffer Amine-free buffers (e.g., 0.1 M Sodium Bicarbonate, PBS)Avoid Tris and glycine.[8][10]
Protein Concentration 1 - 10 mg/mLLower concentrations may reduce labeling efficiency.[3]
Dye:Protein Molar Ratio 5:1 to 15:1Highly protein-dependent; start with a lower ratio for sensitive proteins.[8]
Organic Solvent in Reaction < 10% of total volumeMinimize to prevent protein denaturation.[8]
Reaction Temperature Room Temperature or 4°CLower temperatures may require longer incubation but can improve stability.[8]
Incubation Time 1 - 4 hours at room temperature or overnight on ice[3][4]

Experimental Protocols

Protocol: Standard Labeling of a Protein with this compound
  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 1-10 mg/mL.

    • Ensure any buffers containing primary amines (e.g., Tris) have been removed by dialysis or gel filtration.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Dissolve the required amount of the dye in anhydrous DMSO to make a 10 mg/mL stock solution. This should be prepared fresh.

  • Labeling Reaction:

    • Calculate the volume of the dye stock solution needed based on the desired dye-to-protein molar ratio.

    • Slowly add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein. The labeled protein will typically be the first colored band to elute.

Visualizations

Caption: Troubleshooting flowchart for this compound precipitation.

NHS_Ester_Reaction reagents This compound + Target Molecule with Primary Amine (R-NH2) products Labeled Molecule (BP Fluor 430-NH-R) + N-hydroxysuccinimide (NHS) reagents->products Labeling Reaction conditions Reaction Conditions pH 8.3 - 8.5 Amine-free buffer conditions->reagents bond Stable Amide Bond products->bond

Caption: Reaction of this compound with a primary amine.

References

Technical Support Center: BP Fluor 430 NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing BP Fluor 430 NHS Ester for biomolecule conjugation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning the critical role of pH in the conjugation process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a primary amine?

The optimal pH for the reaction between an NHS ester and a primary amine represents a balance between maximizing the reactivity of the amine and minimizing the hydrolysis of the ester. For most NHS ester conjugations, a pH range of 8.0 to 8.5 is recommended.[1][2] A pH of 8.3 is often cited as an ideal starting point for labeling proteins.[1]

Q2: How does pH critically influence the conjugation reaction?

The pH of the reaction buffer governs two competing chemical reactions:

  • Amine Reactivity: The reactive species for conjugation is the deprotonated primary amine (-NH₂). At a pH below 8.0, a significant portion of the primary amines on the target molecule (e.g., the ε-amino group of lysine (B10760008) residues in proteins) will be protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive towards the NHS ester.[1]

  • NHS Ester Hydrolysis: this compound is susceptible to hydrolysis, a reaction with water that cleaves the ester, rendering it inactive for conjugation. The rate of this hydrolysis reaction increases significantly with a rise in pH.[1] At a pH above 9.0, the hydrolysis can become so rapid that it outcompetes the desired labeling reaction, leading to a significant reduction in conjugation efficiency.[1]

Q3: Which buffers are recommended for the conjugation reaction?

It is crucial to use a buffer that is free of primary amines, as these will compete with the target biomolecule for reaction with the this compound.[3][4]

Recommended Buffers:

  • 0.1 M Sodium Bicarbonate, pH 8.3-8.5[5]

  • 0.1 M Sodium Phosphate, pH 8.0-8.5[5]

  • 50 mM Borate, pH 8.5[6]

  • 0.1 M HEPES, pH 8.0-8.5[2]

Incompatible Buffers:

  • Tris (tris(hydroxymethyl)aminomethane)[7]

  • Glycine[2]

Q4: Can the fluorescence of the BP Fluor 430 dye be affected by pH?

The fluorescence of BP Fluor 430 conjugates is generally stable and insensitive to pH in the range of 4 to 10. Therefore, any observed variations in signal intensity during your experiment are most likely due to differences in labeling efficiency rather than changes in the intrinsic fluorescent properties of the dye.

Data Presentation

The efficiency of the NHS ester-amine reaction is highly dependent on pH due to the competing reaction of NHS ester hydrolysis. The following tables summarize the stability of NHS esters at various pH values and the expected relative conjugation efficiency.

Table 1: Stability of NHS Ester at Various pH Values

pHHalf-life of NHS Ester (at 4°C)Remarks
7.04-5 hoursRelatively stable, but amine reactivity is moderate.[2][8]
8.01 hourA good compromise between amine reactivity and NHS ester stability.[9]
8.610 minutesHydrolysis is very rapid, significantly reducing the amount of active NHS ester available for conjugation.[2][8]

Table 2: Expected Relative Conjugation Efficiency at Various pH Values

pHExpected Relative EfficiencyRationale
< 7.0Very LowThe majority of primary amines are protonated and non-nucleophilic. The reaction rate is extremely slow.[10]
7.0 - 7.5Low to ModerateA significant fraction of primary amines remains protonated, limiting the reaction rate, although NHS ester hydrolysis is slow.[10]
7.5 - 8.0Moderate to GoodThe concentration of deprotonated, reactive amines increases, leading to a better reaction rate.[10]
8.0 - 8.5 Optimal This range provides the best balance between a high concentration of reactive amines and a manageable rate of NHS ester hydrolysis, leading to the highest conjugation efficiency.[1]
> 8.5Moderate to LowWhile most amines are deprotonated and highly reactive, the rapid hydrolysis of the NHS ester becomes the dominant competing reaction, reducing the overall yield.[10]

Note: This data is based on general NHS ester chemistry and provides a strong indication of the expected performance for this compound.

Experimental Protocols

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for your specific application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[5]

    • If your protein is in an incompatible buffer like Tris, perform a buffer exchange using dialysis or a desalting column into the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[3]

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[11]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[11] Do not store the NHS ester in solution.[11]

  • Perform the Labeling Reaction:

    • Calculate the required amount of this compound. A 10- to 20-fold molar excess of the dye to the protein is a common starting point, but this may require optimization.[3]

    • While gently stirring or vortexing the protein solution, add the calculated volume of the this compound stock solution.

    • Incubate the reaction for 1 to 4 hours at room temperature or overnight at 4°C, protected from light.[3]

  • Quench the Reaction (Optional):

    • To stop the reaction, add a quenching reagent containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[3]

  • Purify the Conjugate:

    • Remove the unreacted this compound and the NHS byproduct from the labeled protein using a desalting column, gel filtration, or dialysis.[3]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification protein_prep Prepare Protein in Amine-Free Buffer (pH 8.0-8.5) mix Mix Protein and NHS Ester Solution protein_prep->mix Add to reaction dye_prep Prepare Fresh This compound in Anhydrous DMSO/DMF dye_prep->mix Add to reaction incubate Incubate (1-4h at RT or O/N at 4°C) Protect from Light mix->incubate quench Quench Reaction (Optional, e.g., Tris) incubate->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify final_product Labeled Protein Conjugate purify->final_product

Caption: Experimental workflow for this compound conjugation.

ph_effect_logic cluster_ph Reaction pH cluster_amine Primary Amine State cluster_ester NHS Ester State cluster_outcome Reaction Outcome low_ph Low pH (< 7.5) protonated_amine Protonated (R-NH₃⁺) Unreactive low_ph->protonated_amine Favors stable_ester Stable NHS Ester low_ph->stable_ester Maintains optimal_ph Optimal pH (8.0 - 8.5) deprotonated_amine Deprotonated (R-NH₂) Reactive optimal_ph->deprotonated_amine Favors optimal_ph->stable_ester Balances with hydrolysis high_ph High pH (> 8.5) high_ph->deprotonated_amine Strongly Favors hydrolyzed_ester Hydrolyzed NHS Ester Inactive high_ph->hydrolyzed_ester Accelerates low_efficiency Low Conjugation Efficiency protonated_amine->low_efficiency high_efficiency High Conjugation Efficiency deprotonated_amine->high_efficiency hydrolyzed_ester->low_efficiency

Caption: Logical relationships of pH effects on NHS ester conjugation.

Troubleshooting Guide

Issue: Low or No Labeling Efficiency

This is the most common problem encountered during protein labeling with NHS esters. The following troubleshooting workflow can help identify and resolve the issue.

Potential CauseRecommended Action
Incorrect Buffer pH Verify that the reaction buffer pH is within the optimal range of 8.0-8.5 using a calibrated pH meter. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[3]
Incompatible Buffer Components Ensure the buffer is free of primary amines (e.g., Tris, glycine). If an incompatible buffer was used, perform a buffer exchange into a recommended buffer before proceeding with the labeling reaction.[3]
Hydrolyzed this compound The NHS ester reagent is moisture-sensitive. Always allow the vial to warm to room temperature before opening to prevent condensation. Prepare the stock solution in anhydrous DMSO or DMF immediately before use. Do not use old stock solutions.[7]
Poor Solubility of NHS Ester Ensure the this compound is completely dissolved in the organic solvent before adding it to the aqueous protein solution. The final concentration of the organic solvent in the reaction mixture should typically be less than 10%.[3]
Insufficient Molar Excess of Dye An insufficient molar excess of the NHS ester will result in a low degree of labeling. A common starting point is a 10- to 20-fold molar excess of the dye over the protein. This ratio may need to be optimized for your specific protein.[3]
Low Protein Concentration If possible, increase the concentration of your protein. A concentration of at least 1-2 mg/mL is recommended.[3][5]

References

BP Fluor 430 NHS ester hydrolysis rate and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of BP Fluor 430 NHS ester to prevent hydrolysis and ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a green-fluorescent dye functionalized with an N-hydroxysuccinimide (NHS) ester group.[1][2] This NHS ester is an amine-reactive group, making it ideal for covalently labeling primary amines (-NH₂) found in proteins (specifically on lysine (B10760008) residues and the N-terminus), amine-modified oligonucleotides, and other amine-containing molecules.[1][3][4] This labeling process forms a stable amide bond.[5][4] BP Fluor 430 is often used in multi-color applications like flow cytometry and super-resolution microscopy.[1][6] Its conjugates are reported to be pH-insensitive from pH 4 to pH 10.[1][6]

Q2: What is NHS ester hydrolysis and why is it a critical issue?

NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water, converting the reactive ester into an unreactive carboxylic acid.[7][8] This is a significant problem because it directly competes with the desired labeling reaction, where the NHS ester should be reacting with a primary amine on the target molecule.[7][8] Hydrolysis of the this compound will reduce the concentration of the active reagent, leading to lower conjugation efficiency, decreased yield of the fluorescently labeled product, and inconsistent experimental results.[7][9][10]

Q3: What are the primary factors that influence the rate of NHS ester hydrolysis?

The rate of NHS ester hydrolysis is primarily influenced by three main factors:

  • pH: The hydrolysis rate increases significantly at higher pH.[8][9][10] While the desired reaction with primary amines is also favored at a slightly alkaline pH, a balance must be maintained to maximize labeling efficiency without excessive hydrolysis.[7][8] The optimal pH for this balance is typically between 7.2 and 8.5.[8][11][]

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including the hydrolysis of the NHS ester.[7][8]

  • Moisture: NHS esters are highly sensitive to moisture.[11][13] Improper storage and handling that expose the reagent to atmospheric moisture can lead to premature hydrolysis.[7][14]

Troubleshooting Guide: Low Labeling Efficiency

If you are experiencing low or no labeling with this compound, consult the following guide.

Potential Cause Recommended Solution
Hydrolyzed Reagent The this compound may have been compromised by improper storage or handling, leading to moisture contamination.[7][14]
Solution: Use a fresh vial of the reagent. Ensure proper storage at -20°C with a desiccant and always allow the vial to equilibrate to room temperature before opening to prevent condensation.[11][13][14]
Incorrect Buffer Composition Your buffer may contain primary amines (e.g., Tris, glycine) that are competing with your target molecule for reaction with the NHS ester.[7][8][13]
Solution: Switch to an amine-free buffer such as 0.1 M sodium bicarbonate, 0.1 M sodium phosphate, or PBS.[8][9][15] If your protein is in an amine-containing buffer, perform a buffer exchange before starting the labeling reaction.[8]
Suboptimal pH The pH of your reaction buffer may be too low (preventing deprotonation of the target amine) or too high (causing rapid hydrolysis).[8][16]
Solution: Verify that the pH of your reaction buffer is within the optimal range of 7.2-8.5. A pH of 8.3-8.5 is often considered ideal for efficient conjugation.[8][9][10] For large-scale reactions, be aware that hydrolysis can cause the pH to drop.[10][11]
Dilute Protein Concentration The concentration of your target protein may be too low, which can reduce labeling efficiency.[5][]
Solution: If possible, concentrate your protein solution. A protein concentration of 1-10 mg/mL is generally recommended.[9][11]

Quantitative Data: General NHS Ester Hydrolysis Half-Life

pHHalf-life (t½)
7.0Several hours[17][18]
8.5~30 minutes
9.0Minutes[17][18]
Note: These are approximate values and can vary based on the specific NHS ester, buffer composition, and temperature.

Experimental Protocols

Protocol 1: Storage and Handling of this compound

Proper storage and handling are critical to prevent premature hydrolysis and maintain the reactivity of the this compound.

  • Long-term Storage: Store the solid this compound at -20°C in a tightly sealed container with a desiccant to protect it from moisture.[11][13][19] Protect from light, especially for fluorescent reagents.[14]

  • Handling: Before use, allow the vial of the NHS ester to equilibrate completely to room temperature before opening.[13][14] This crucial step prevents atmospheric moisture from condensing onto the cold reagent.[14][19]

  • Stock Solutions: Prepare stock solutions immediately before use.[11][13] Do not prepare aqueous stock solutions for storage.[8][11] Dissolve the NHS ester in a high-quality, anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[8][9][11][15] An NHS ester dissolved in anhydrous DMF can be stored for 1-2 months at -20°C, but it is best practice to use freshly prepared solutions.[9][11] Discard any unused reconstituted reagent.[13]

Protocol 2: General Protein Labeling with this compound

This protocol provides a general procedure for conjugating this compound to a protein. Optimization may be required for your specific protein and application.

  • Prepare the Protein Solution:

    • Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M sodium phosphate) to a final concentration of 1-10 mg/mL.[9][11]

    • Adjust the pH of the buffer to 8.3.[9][10]

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the appropriate labeling buffer via dialysis or a desalting column.[8]

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of approximately 10 mM.[5][11]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess. A 8 to 20-fold molar excess of the dye over the protein is a common starting point, but this may need to be optimized.[9][11]

    • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring or vortexing. The volume of the organic solvent should not exceed 10% of the total reaction volume.[11]

    • Incubate the reaction mixture for 1 to 4 hours at room temperature, protected from light.[9][15] Alternatively, the reaction can be carried out overnight on ice.[9][10]

  • Quench the Reaction:

    • (Optional but recommended) Stop the reaction by adding a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0, or glycine, to a final concentration of 20-50 mM.[7] Incubate for 15-30 minutes.[7] This will consume any unreacted NHS ester.[7]

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye and reaction byproducts.[9][10] Gel filtration (desalting column) is the most common method for purifying labeled macromolecules.[9][10][15] Dialysis can also be used.[11]

  • Storage of Labeled Protein:

    • Store the purified, labeled protein under conditions that are optimal for the specific protein, typically at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[3] Aliquoting the conjugate can help to avoid repeated freeze-thaw cycles.[3]

Visualizations

Hydrolysis_vs_Aminolysis cluster_reactants Reactants cluster_products Products BP_Fluor_430_NHS This compound (Active Reagent) Labeled_Protein Fluorescently Labeled Protein (Stable Amide Bond) BP_Fluor_430_NHS->Labeled_Protein Aminolysis (Desired Reaction) [Target_Protein] Hydrolyzed_Dye Hydrolyzed BP Fluor 430 (Inactive Carboxylic Acid) BP_Fluor_430_NHS->Hydrolyzed_Dye Hydrolysis (Competing Reaction) [Water] Target_Protein Target Protein (with Primary Amine -NH2) Water Water (H2O)

Caption: Competing reactions of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Prepare_Protein 1. Prepare Protein Solution (Amine-free buffer, pH 8.3) Mix 3. Add Dye to Protein (Mix gently) Prepare_Protein->Mix Prepare_Dye 2. Prepare Dye Stock Solution (Anhydrous DMSO/DMF) Prepare_Dye->Mix Incubate 4. Incubate (1-4h at RT, dark) Mix->Incubate Quench 5. Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify 6. Purify Conjugate (Gel Filtration/Dialysis) Quench->Purify Store 7. Store Labeled Protein (-20°C to -80°C) Purify->Store

Caption: Workflow for protein labeling with this compound.

Troubleshooting_Tree Start Low Labeling Efficiency? Check_Buffer Is buffer amine-free (e.g., PBS, Bicarbonate)? Start->Check_Buffer Yes Check_pH Is pH between 7.2-8.5? Check_Buffer->Check_pH Yes Change_Buffer Switch to amine-free buffer. Check_Buffer->Change_Buffer No Check_Reagent Is reagent fresh & handled properly? Check_pH->Check_Reagent Yes Adjust_pH Adjust buffer pH to 8.3. Check_pH->Adjust_pH No Optimize Further optimize concentrations and incubation time. Check_Reagent->Optimize Yes Use_New_Reagent Use fresh reagent. Aliquot for future use. Check_Reagent->Use_New_Reagent No Change_Buffer->Check_pH Adjust_pH->Check_Reagent Use_New_Reagent->Optimize

Caption: Troubleshooting logic for low labeling efficiency.

References

solving non-specific binding of BP Fluor 430 NHS ester conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding issues encountered when using BP Fluor 430 NHS ester conjugates in research applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a water-soluble, green-fluorescent dye designed for labeling biomolecules.[1][2][3] The N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines (-NH₂) on proteins (like the side chain of lysine (B10760008) residues) and other molecules to form a stable amide bond.[4][5][6] This process, known as bioconjugation, covalently attaches the fluorescent dye to the target molecule. The optimal pH for this reaction is between 7.2 and 8.5.[4][5][6][7]

Q2: What are the common causes of non-specific binding of my BP Fluor 430 conjugate?

A2: Non-specific binding can arise from several factors:

  • Unreacted Free Dye: Excess, unremoved this compound in your conjugate solution can bind to various surfaces in your experimental setup.

  • Over-labeling of the Protein: Attaching too many hydrophobic dye molecules can alter the protein's charge and solubility, leading to aggregation and non-specific binding.[4][8]

  • Hydrophobic Interactions: Both the dye and the target protein can have hydrophobic regions that interact non-specifically with other proteins or surfaces.[9]

  • Ionic Interactions: Electrostatic forces can cause the conjugate to bind to charged molecules or surfaces in the sample.

  • Inadequate Blocking: Insufficient blocking of reactive sites on your sample (e.g., in cells or tissues) can lead to the conjugate binding to unintended targets.[10][11]

Q3: Which buffers should I use for the conjugation reaction?

A3: It is crucial to use amine-free buffers, as buffers containing primary amines (e.g., Tris or glycine) will compete with your target protein for reaction with the NHS ester, significantly reducing labeling efficiency.[5][7][8] Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer, with the pH adjusted to the optimal range of 7.2-8.5.[5][7]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to non-specific binding of BP Fluor 430 conjugates.

Issue 1: High background fluorescence in my imaging experiment.

This is a common problem that can obscure the specific signal from your target.

Possible Causes and Solutions:

CauseRecommended Solution
Presence of free, unreacted dye Purify the conjugate after the labeling reaction to remove any unconjugated BP Fluor 430. Size-exclusion chromatography (e.g., a desalting column) is an effective method.[4]
Insufficient blocking The blocking step is critical to prevent non-specific interactions.[10] Use a suitable blocking agent such as Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody host.[11] Ensure the blocking buffer also contains a non-ionic detergent like Triton X-100 or Tween 20 to minimize hydrophobic interactions.
Suboptimal washing steps Increase the number and/or duration of wash steps after incubation with the conjugate. Including a non-ionic detergent in the wash buffer can also help reduce non-specific binding.
Over-labeled conjugate A high degree of labeling can increase the hydrophobicity of the conjugate, leading to non-specific binding.[4] Reduce the molar ratio of dye to protein during the conjugation reaction to achieve a lower degree of labeling (DOL).[8]
Hydrophobic nature of the dye The hydrophobicity of the fluorescent dye itself can contribute to non-specific binding.[9] While the specific hydrophobicity of BP Fluor 430 is not detailed in the provided results, this is a general principle for fluorescent dyes. Ensure adequate blocking and washing to minimize this effect.
Issue 2: My protein precipitates after conjugation with this compound.

Protein precipitation is a sign of instability, which can also contribute to non-specific binding.

Possible Causes and Solutions:

CauseRecommended Solution
High degree of labeling Excessive modification of the protein can alter its net charge and solubility, leading to aggregation.[4][5] Reduce the molar excess of the NHS ester in the reaction.[4][8]
High concentration of organic solvent This compound is often dissolved in an organic solvent like DMSO or DMF.[6][8] Ensure the final concentration of the organic solvent in the reaction mixture is low (typically less than 10%).[5]
Suboptimal buffer conditions The buffer composition, including pH and salt concentration, can influence protein stability.[8] Perform the labeling reaction at a lower temperature (e.g., 4°C) to slow down the reaction and potentially improve protein stability.[8]

Experimental Protocols

Protocol 1: General Protein Conjugation with this compound
  • Prepare the Protein:

    • Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES, borate buffer) at a concentration of at least 2 mg/mL.[8]

    • If necessary, perform a buffer exchange using dialysis or a desalting column to remove any interfering substances like Tris or glycine.[8]

    • Adjust the pH of the protein solution to 8.3-8.5 using 1 M sodium bicarbonate.[8]

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This stock solution should be prepared fresh.[8]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar ratio (a common starting point is a 10:1 to 20:1 molar excess of dye to protein).[8]

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8]

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., a desalting column).[4]

Protocol 2: Blocking and Washing for Immunofluorescence
  • Blocking Step:

    • After fixation and permeabilization, incubate the sample with a blocking buffer for at least 1 hour at room temperature.

    • A common blocking buffer consists of 1-5% BSA in PBS with 0.1% Triton X-100 (PBS-T). Alternatively, 5-10% normal serum from the species of the secondary antibody can be used.[11]

  • Incubation with Conjugate:

    • Dilute the BP Fluor 430 conjugate in the blocking buffer to the desired working concentration.

    • Incubate the sample with the diluted conjugate for the optimized time and temperature, protected from light.

  • Washing Steps:

    • After incubation, wash the sample three to five times with PBS-T for 5-10 minutes each time.

    • These washes are crucial for removing unbound and non-specifically bound conjugates.

Visualizations

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein Protein in Amine-Free Buffer (pH 8.3-8.5) Mix Mix Dye and Protein (10:1 molar ratio) Protein->Mix Dye This compound in Anhydrous DMSO Dye->Mix Incubate Incubate (1-2h RT or O/N 4°C) Mix->Incubate SEC Size-Exclusion Chromatography Incubate->SEC Conjugate Purified BP Fluor 430 Conjugate SEC->Conjugate FreeDye Unreacted Free Dye SEC->FreeDye

Caption: Experimental workflow for protein conjugation with this compound.

Troubleshooting_NonSpecific_Binding Start High Background Non-Specific Binding Check_Purification Was the conjugate purified after labeling? Start->Check_Purification Check_Blocking Was an adequate blocking step performed? Check_Purification->Check_Blocking Yes Sol_Purify Purify conjugate using size-exclusion chromatography. Check_Purification->Sol_Purify No Check_Washing Were washing steps sufficient? Check_Blocking->Check_Washing Yes Sol_Block Use BSA or normal serum in blocking buffer with detergent. Check_Blocking->Sol_Block No Check_DOL Is the Degree of Labeling (DOL) too high? Check_Washing->Check_DOL Yes Sol_Wash Increase number and duration of washes. Check_Washing->Sol_Wash No Sol_DOL Reduce dye:protein molar ratio in conjugation reaction. Check_DOL->Sol_DOL Yes End Reduced Non-Specific Binding Check_DOL->End No Sol_Purify->Check_Blocking Sol_Block->Check_Washing Sol_Wash->Check_DOL Sol_DOL->End

Caption: Logical workflow for troubleshooting non-specific binding.

References

improving signal-to-noise ratio with BP Fluor 430 NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using BP Fluor 430 NHS ester for an improved signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a water-soluble, green-fluorescent dye designed for labeling primary amines on proteins, amine-modified oligonucleotides, and other molecules.[1][2] The N-Hydroxysuccinimide (NHS) ester group reacts with primary amines to form a stable covalent bond.[3][4] Its fluorescence is pH-insensitive between pH 4 and 10.[1][5]

Key Spectral Properties of BP Fluor 430:

PropertyValue
Excitation Maximum430 nm[1][6][7]
Emission Maximum539 nm[1][7]
Extinction Coefficient~15,000 cm⁻¹M⁻¹[1][7]
Recommended Laser Line407 nm (Krypton) or 408 nm (Violet diode)[1][5]

Q2: What are the primary causes of a low signal-to-noise ratio in fluorescence imaging?

A low signal-to-noise ratio (SNR) can be attributed to two main factors: a weak signal or high background noise.[8]

  • Weak Signal: This can result from inefficient labeling of the target molecule, low protein concentration, or photobleaching.

  • High Background Noise: Common sources include non-specific binding of the fluorescent probe, autofluorescence from the sample, and noise from the imaging system's detector.[9][10]

Q3: How can I reduce autofluorescence in my samples?

Autofluorescence is the natural fluorescence of biological materials and can be a significant source of background noise.[11] Here are some strategies to mitigate it:

  • Photobleaching: Before staining, expose the sample to a broad-spectrum light source to reduce endogenous fluorescence.[12]

  • Chemical Quenching: Commercially available quenching agents can be applied after immunostaining to reduce autofluorescence.[13][14]

  • Choice of Fixative: Aldehyde-based fixatives can induce autofluorescence. Consider using organic solvents like methanol (B129727) or ethanol (B145695) for fixation.[11][13]

  • Spectral Separation: Choose a fluorophore that is spectrally distinct from the autofluorescence of your sample. Far-red dyes are often a good choice as autofluorescence is less common at these wavelengths.[11]

Troubleshooting Guide

Problem 1: Low or No Fluorescent Signal

Possible Cause Recommended Solution
Incorrect Buffer Composition Ensure the labeling buffer is free of primary amines (e.g., Tris, glycine), which compete with the target protein for the NHS ester.[15][16] Perform buffer exchange into a compatible buffer like PBS, borate, or bicarbonate buffer.[15]
Suboptimal pH The optimal pH for NHS ester reactions is 8.3-8.5.[3][15][17][18] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[15]
Inactive NHS Ester NHS esters are moisture-sensitive.[15] Allow the vial to warm to room temperature before opening to prevent condensation. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[15][16]
Low Protein Concentration A low protein concentration can reduce labeling efficiency. A concentration of at least 2 mg/mL is recommended.[16]
Insufficient Dye-to-Protein Ratio Start with a 10-20 fold molar excess of the dye over the protein and optimize as needed.[16]

Problem 2: High Background Fluorescence

Possible Cause Recommended Solution
Non-specific Antibody Binding Use a blocking buffer (e.g., BSA, normal serum) to block non-specific binding sites.[9] Ensure the blocking serum species is compatible with the primary antibody host.
Excess Unconjugated Dye Remove all unconjugated dye after the labeling reaction through size exclusion chromatography, dialysis, or a desalting column.[19]
Dye Aggregation Some hydrophobic dyes can aggregate. Ensure the NHS ester is fully dissolved in an organic solvent before adding it to the aqueous reaction buffer. The final concentration of the organic solvent should typically be less than 10%.[15]
Sample Autofluorescence Refer to the strategies outlined in FAQ Q3 for reducing autofluorescence.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general guideline. Optimization may be required for specific proteins.

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 2-10 mg/mL.[16]

    • If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.[15]

  • Prepare the NHS Ester Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[16]

  • Perform the Labeling Reaction:

    • Calculate the volume of the 10 mM NHS ester stock solution needed to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).[16]

    • While gently stirring the protein solution, add the NHS ester stock solution.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light.[16]

  • Quench the Reaction (Optional):

    • Add an amine-containing buffer (e.g., Tris) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15-30 minutes.

  • Purify the Conjugate:

    • Separate the labeled protein from the unconjugated dye using a desalting column, size exclusion chromatography, or dialysis.

Quantitative Data Summary

The stability of NHS esters is highly dependent on pH. The half-life of the ester decreases significantly as the pH increases, which can impact labeling efficiency.

Table 1: Approximate Half-Life of NHS Ester at Different pH Values

pHTemperatureApproximate Half-Life of NHS Ester
7.04°C4-5 hours[16]
8.0Room TempMinutes[16]
8.54°C~10 minutes[16]

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Visualizations

cluster_0 NHS Ester Labeling Reaction Protein Protein Labeled_Protein Labeled Protein Protein->Labeled_Protein Primary Amine (e.g., Lysine) BP_Fluor_430_NHS BP Fluor 430 NHS Ester BP_Fluor_430_NHS->Labeled_Protein NHS_leaving_group NHS Leaving Group BP_Fluor_430_NHS->NHS_leaving_group Hydrolysis (competing reaction)

Caption: NHS ester labeling reaction with a primary amine.

cluster_1 Experimental Workflow Start Start Prepare_Protein Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) Start->Prepare_Protein Prepare_Dye Prepare BP Fluor 430 NHS Ester Stock (10 mM) Start->Prepare_Dye Labeling Labeling Reaction (1-4h at RT or overnight at 4°C) Prepare_Protein->Labeling Prepare_Dye->Labeling Purification Purify Conjugate (e.g., Desalting Column) Labeling->Purification Analysis Analysis (e.g., Fluorescence Microscopy) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for protein labeling.

cluster_2 Troubleshooting Low Signal-to-Noise Ratio Problem Low SNR? Check_Signal Check for Low Signal Problem->Check_Signal Yes Check_Background Check for High Background Problem->Check_Background Yes Low_Labeling Low Labeling Efficiency? Check_Signal->Low_Labeling High_Autofluorescence High Autofluorescence? Check_Background->High_Autofluorescence Non_Specific_Binding Non-specific Binding? Check_Background->Non_Specific_Binding Optimize_Labeling Optimize Labeling Protocol Low_Labeling->Optimize_Labeling Yes Quench_Autofluorescence Quench Autofluorescence High_Autofluorescence->Quench_Autofluorescence Yes Improve_Blocking Improve Blocking Step Non_Specific_Binding->Improve_Blocking Yes

Caption: A troubleshooting flowchart for low SNR.

References

issues with BP Fluor 430 NHS ester solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BP Fluor 430 NHS Ester. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility and handling of this reagent in aqueous buffers for bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a green-fluorescent dye equipped with an N-hydroxysuccinimide (NHS) ester functional group.[1][2] This NHS ester is a reactive group that specifically targets primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of proteins) to form a stable amide bond.[3][4] This makes it a popular choice for fluorescently labeling proteins, antibodies, and other amine-containing molecules for various applications, including flow cytometry and fluorescence microscopy.[1][2]

Q2: My this compound is not dissolving in my aqueous reaction buffer. What should I do?

This is a common issue as many NHS esters, especially those without specific water-solubilizing groups (like sulfo-NHS), have poor solubility in aqueous solutions.[5][6] The recommended procedure is to first dissolve the this compound in a small amount of a high-quality, anhydrous (water-free) organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[5][7][8] This stock solution can then be added dropwise to your protein solution in the aqueous buffer while gently stirring.[8]

Q3: What is the optimal pH for conducting a labeling reaction with this compound?

The optimal pH for reacting NHS esters with primary amines is a balance between amine reactivity and ester stability. The recommended pH range is typically between 7.2 and 8.5.[3][9][10] For many applications, a pH of 8.3-8.5 is considered ideal.[5][7][9]

  • Below pH 7.2: The primary amines on the target molecule are mostly protonated (-NH3+) and thus, are not sufficiently nucleophilic to react efficiently with the NHS ester.[9]

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly.[3][11] This competing reaction with water inactivates the dye, reducing labeling efficiency.[10]

Q4: Which buffers should I use for the conjugation reaction? Are there any I should avoid?

It is critical to use a buffer that does not contain primary amines.[6][9]

  • Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, and HEPES buffers are all suitable choices, provided the pH is adjusted to the optimal range (7.2-8.5).[3][9] A common choice is 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer.[5][9]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with your target molecule for reaction with the NHS ester, leading to significantly lower labeling efficiency.[9][10] However, these buffers are useful for quenching (stopping) the reaction once it is complete.[3]

Q5: How should I store my this compound?

NHS esters are sensitive to moisture.[12]

  • Solid Form: Store the vial of this compound at -20°C, protected from light and moisture (desiccated).[2][13] Before opening, always allow the vial to warm to room temperature to prevent condensation from forming inside.[10]

  • Stock Solutions: It is best to prepare stock solutions in anhydrous DMSO or DMF fresh for each experiment.[8] If necessary, a stock solution in high-quality, anhydrous DMF can be stored for 1-2 months at -20°C.[12] Aqueous solutions of the NHS ester are not stable and should be used immediately.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Dye precipitates upon addition to aqueous buffer. 1. The inherent hydrophobicity of the dye leads to poor solubility in aqueous solutions.[8] 2. The concentration of the dye is too high.1. First, dissolve the dye in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.[5][7][8] 2. Add the organic stock solution slowly and dropwise to the protein solution while gently stirring or vortexing.[8] 3. Ensure the final concentration of the organic solvent in the reaction mixture remains low (typically less than 10%) to avoid denaturing the protein.[8]
Low labeling efficiency or no labeling. 1. Incorrect pH: The buffer pH is too low, resulting in protonated, non-reactive amines.[9] 2. Hydrolyzed Dye: The NHS ester has been inactivated by exposure to water.[10] This can happen with improper storage or using non-anhydrous solvents. 3. Competing Amines: The reaction buffer contains primary amines (e.g., Tris, glycine).[9] 4. Insufficient Molar Excess: The ratio of dye to protein is too low.1. Verify the pH of your reaction buffer is within the optimal 7.2-8.5 range using a calibrated pH meter.[9] 2. Always use a fresh vial of dye or one that has been stored properly. Prepare a fresh stock solution in anhydrous DMSO or DMF immediately before use.[8] 3. Perform a buffer exchange to ensure your protein is in an amine-free buffer like PBS or sodium bicarbonate.[8] 4. Increase the molar ratio of this compound to your protein (e.g., from a 10:1 to a 15:1 or 20:1 molar excess).[8]
Labeled protein precipitates during or after the reaction. 1. Over-labeling: Attaching too many hydrophobic dye molecules can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation.[8] 2. Protein Instability: The protein may not be stable under the required labeling conditions (e.g., pH, presence of organic solvent).1. Reduce the molar excess of the dye in the labeling reaction. Perform trial reactions with different dye-to-protein ratios to find the optimal degree of labeling. 2. Ensure your protein is at a suitable concentration (e.g., 1-10 mg/mL) and is stable in the chosen reaction buffer.[7][9] If necessary, perform a buffer exchange into a more suitable buffer prior to labeling.

Quantitative Data Summary

Table 1: Solubility of this compound
SolventSolubilityNotes
WaterSoluble / Good[2][13][14]While listed as water-soluble, fluorophores can still exhibit hydrophobic properties leading to aggregation in purely aqueous solutions, especially at high concentrations.[15] It is standard practice to dissolve in an organic solvent first.
DMSO (Dimethyl sulfoxide)Soluble / Good[2][13][14]Recommended solvent for preparing concentrated stock solutions. Must be anhydrous to prevent hydrolysis.
DMF (Dimethylformamide)Soluble / Good[2][13][14]An alternative to DMSO. Must be high-quality and amine-free (no "fishy" odor) to prevent side reactions.[5][7]
Table 2: NHS Ester Hydrolysis Half-Life

The stability of the NHS ester is highly dependent on pH and temperature. The half-life (t½) is the time required for 50% of the ester to hydrolyze in an aqueous buffer.

pHTemperatureHalf-Life (t½)Reference(s)
7.00°C4 - 5 hours[3][11]
8.64°C10 minutes[3][11]

Note: These values are for a typical NHS ester and serve as a general guideline. The exact hydrolysis rate can vary between different molecules.

Experimental Protocols

Protocol: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of the dye in an organic solvent, ready for addition to the aqueous reaction buffer.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or high-quality, amine-free dimethylformamide (DMF)

  • Microcentrifuge tubes

  • Pipettes

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[10]

  • Briefly centrifuge the vial to collect all the powder at the bottom.

  • Prepare a 10 mg/mL or ~10 mM stock solution by adding the appropriate volume of anhydrous DMSO or DMF.

  • Vortex thoroughly until the dye is completely dissolved.

  • This stock solution should be prepared fresh and used immediately for the best results.[8]

Protocol: General Protein Labeling with this compound

Objective: To covalently label a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Freshly prepared this compound stock solution (from the protocol above)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification equipment (e.g., desalting column, dialysis cassette)

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in the desired reaction buffer at a concentration of 1-10 mg/mL.[7][9] The buffer must be free of primary amines.[9]

  • Calculate Reagent Amount: Determine the volume of the dye stock solution needed to achieve the desired molar excess over the protein. A 10-20 fold molar excess is a common starting point.

  • Perform the Conjugation: While gently stirring the protein solution, add the calculated volume of the this compound stock solution dropwise.

  • Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[7][10] Longer incubation times may be needed at lower temperatures or pH values.

  • Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[10] Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted dye is inactivated.[10]

  • Purify the Conjugate: Remove the unreacted dye and reaction byproducts (like N-hydroxysuccinimide) from the labeled protein using a desalting column, spin filtration, or dialysis against a suitable storage buffer (e.g., PBS).[5][10]

Visual Guides

Diagram 1: Experimental Workflow for Protein Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification A 1. Equilibrate This compound to Room Temperature B 2. Prepare Stock Solution (10 mg/mL in anhy. DMSO) A->B D 4. Add Dye Stock to Protein Solution (Dropwise) B->D C 3. Prepare Protein Solution (1-10 mg/mL in Amine-Free Buffer, pH 8.3) C->D E 5. Incubate (1-4h at RT or O/N at 4°C) D->E F 6. Quench Reaction (Add Tris or Glycine) E->F G 7. Purify Conjugate (e.g., Desalting Column) F->G H Final Labeled Protein G->H

Caption: Workflow for labeling proteins with this compound.

Diagram 2: Troubleshooting Logic for Solubility Issues

G Start Start: Dye Precipitation Observed Q1 Was the dye first dissolved in anhydrous DMSO or DMF? Start->Q1 Sol1 Solution: Prepare a concentrated stock in anhydrous DMSO/DMF. Add dropwise to buffer. Q1->Sol1 No Q2 Is the final % of organic solvent in the reaction <10%? Q1->Q2 Yes Sol1->Q2 Sol2 Solution: Reduce volume of organic stock added. If necessary, increase protein concentration. Q2->Sol2 No End Problem Resolved Q2->End Yes Error Issue Persists: Consider protein stability or buffer composition. Q2->Error Sol2->End

Caption: Troubleshooting flowchart for this compound precipitation.

Diagram 3: Amine Labeling Reaction Pathway

G cluster_reactants Reactants cluster_products Products cluster_competing Competing Hydrolysis R1 BP Fluor 430-NHS Ester Conditions pH 7.2 - 8.5 Aqueous Buffer R1->Conditions Water H₂O R1->Water + R2 Protein-NH₂ (Primary Amine) R2->Conditions P1 BP Fluor 430-Protein (Stable Amide Bond) Conditions->P1 P2 N-Hydroxysuccinimide (Byproduct) Conditions->P2 P3 Inactive BP Fluor 430 (Carboxylic Acid) Water->P3

Caption: Reaction of this compound with a primary amine.

References

Technical Support Center: BP Fluor 430 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BP Fluor 430 NHS Ester.

Troubleshooting Guide

Issue: Non-specific signal or high background after labeling with this compound.

Possible Cause: Unreacted this compound is still present in the sample and is reacting with other molecules, leading to non-specific fluorescence.

Solution: Implement a quenching step after the labeling reaction to deactivate and remove any excess, unreacted this compound. This is a critical step to ensure that the fluorescence signal is specific to your target molecule.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench the reaction of this compound?

A1: It is crucial to quench the reaction to stop the labeling process and to prevent the unreacted this compound from binding non-specifically to other primary amines in your sample, which can lead to high background and inaccurate results.[1] Quenching ensures that any observed fluorescence is a direct result of the intended labeling of your target molecule.

Q2: What are the recommended reagents for quenching unreacted this compound?

A2: Reagents containing primary amines are effective for quenching unreacted NHS esters. Commonly used quenching agents include Tris (tris(hydroxymethyl)aminomethane), glycine, lysine, and ethanolamine.[2] These molecules react with the NHS ester to form a stable, non-reactive amide bond.

Q3: Will the quenching process affect the fluorescence of my BP Fluor 430-labeled molecule?

A3: BP Fluor 430 is a photostable, green-fluorescent dye whose fluorescence is pH-insensitive over a wide pH range of 4 to 10.[3][4] The pH conditions used for quenching are typically within this range, so the quenching process is not expected to affect the fluorescence of your labeled conjugate.

Q4: Can I use a buffer containing Tris for my labeling reaction?

A4: No, you should avoid using buffers that contain primary amines, such as Tris or glycine, during the labeling reaction itself.[1][5] These buffers will compete with your target molecule for reaction with the this compound, which will significantly reduce the labeling efficiency.[1]

Experimental Protocol: Quenching Unreacted this compound

This protocol outlines the steps to effectively quench unreacted this compound after a labeling reaction.

Materials:

  • Labeling reaction mixture containing your target molecule and this compound.

  • Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[1]

Procedure:

  • Completion of Labeling Reaction: Once your labeling reaction has proceeded for the desired amount of time (typically 1-2 hours at room temperature or overnight at 4°C), proceed to the quenching step.[6]

  • Addition of Quenching Reagent: Add the quenching buffer to your labeling reaction mixture to achieve a final concentration of 20-100 mM. For example, add 1/20th volume of 1 M Tris-HCl, pH 8.0.[1][2]

  • Incubation: Incubate the reaction mixture for an additional 15-30 minutes at room temperature.[1][2] This allows the quenching reagent to react completely with any remaining unreacted this compound.

  • Purification: After quenching, it is important to purify your labeled conjugate to remove the quenched dye and other reaction byproducts. This can be achieved using methods such as desalting columns, dialysis, or size-exclusion chromatography.[6][7]

Quantitative Data Summary

The following table summarizes the recommended concentrations and incubation times for commonly used quenching reagents for NHS ester reactions. The optimal conditions may need to be determined empirically for your specific application.

Quenching ReagentFinal Concentration RangeIncubation TimeIncubation Temperature
Tris 20 - 100 mM15 - 30 minutesRoom Temperature
Glycine 20 - 100 mM15 - 30 minutesRoom Temperature
Lysine 20 - 50 mM15 minutesRoom Temperature
Ethanolamine 20 - 50 mM15 minutesRoom Temperature
Hydroxylamine 10 mM15 minutesRoom Temperature

Table based on data from multiple sources.[1][2]

Experimental Workflow

Quenching_Workflow cluster_labeling Labeling Reaction cluster_quenching Quenching Step cluster_purification Purification Target Target Molecule (with primary amines) Reaction Incubation (Amine-free buffer, pH 7.2-8.5) Target->Reaction BPF430 BP Fluor 430 NHS Ester BPF430->Reaction Labeled_Product Labeled Product + Unreacted BP Fluor 430 Reaction->Labeled_Product Labeling Quenching_Reaction Incubation (15-30 min, RT) Labeled_Product->Quenching_Reaction Add to reaction Quenching_Reagent Quenching Reagent (e.g., Tris, Glycine) Quenching_Reagent->Quenching_Reaction Final_Mixture Labeled Product + Quenched Dye Quenching_Reaction->Final_Mixture Purification Purification (e.g., Desalting Column) Final_Mixture->Purification Purified_Product Purified Labeled Product Purification->Purified_Product

Caption: Workflow for quenching unreacted this compound.

References

Technical Support Center: BP Fluor™ 430 NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the labeling of biomolecules with BP Fluor™ 430 NHS Ester.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with BP Fluor™ 430 NHS Ester?

The optimal pH range for the reaction between BP Fluor™ 430 NHS Ester and primary amines (e.g., lysine (B10760008) residues on proteins) is between 7.2 and 8.5.[1] A pH of 8.3-8.5 is often recommended to maximize the reaction efficiency.[1][2] At lower pH values, the primary amines are protonated and thus less reactive.[1] Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction.[1][2]

Q2: What buffers are compatible with BP Fluor™ 430 NHS Ester labeling?

It is crucial to use amine-free buffers for the labeling reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the dye.[3] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or sodium borate.[3]

Q3: How should I prepare and store the BP Fluor™ 430 NHS Ester stock solution?

BP Fluor™ 430 NHS Ester should be dissolved in a high-quality, anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[4] It is highly recommended to prepare the dye stock solution immediately before use, as NHS esters are susceptible to hydrolysis, especially when exposed to moisture. If short-term storage is necessary, store the solution at -20°C, protected from light and moisture.[5] Note that DMF can degrade to form dimethylamine, which can react with the NHS ester, so ensure your DMF is amine-free.[2]

Q4: How can I remove unreacted BP Fluor™ 430 NHS Ester after the labeling reaction?

Purification of the labeled conjugate is essential to remove any unbound dye. Common methods for purification include size-exclusion chromatography (e.g., a desalting column) or dialysis.[3] The choice of method will depend on the size and properties of your target molecule.

Q5: My labeled protein has precipitated. What could be the cause?

Protein aggregation or precipitation during labeling can be caused by several factors. The addition of an organic solvent (DMSO or DMF) to dissolve the NHS ester can sometimes induce precipitation, especially for proteins sensitive to organic solvents.[3] To mitigate this, use the minimum amount of solvent necessary and add the dye stock solution slowly to the protein solution while gently stirring. Performing the reaction at a lower temperature (e.g., 4°C) might also help if your protein is known to be unstable.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Suboptimal pH: The reaction buffer pH is too low (below 7.2) or too high (above 8.5).Verify the pH of your reaction buffer using a calibrated pH meter and adjust to the optimal range of 8.3-8.5.[1]
Presence of Competing Amines: The buffer or protein sample contains primary amines (e.g., Tris, glycine, ammonium (B1175870) salts).Perform a buffer exchange of your protein sample into an amine-free buffer like PBS or sodium bicarbonate using dialysis or a desalting column.[3]
Hydrolysis of NHS Ester: The BP Fluor™ 430 NHS Ester has been hydrolyzed due to moisture.Prepare the dye stock solution fresh in anhydrous DMSO or DMF immediately before use.[4] Consider performing the reaction at 4°C overnight to minimize hydrolysis.[4]
Low Protein Concentration: The concentration of the protein is too low, leading to a slow reaction rate.If possible, increase the protein concentration. A concentration of at least 2 mg/mL is recommended.[4]
High Background Fluorescence Incomplete Removal of Unreacted Dye: The purification step was not sufficient to remove all the free dye.Optimize your purification method. Use a desalting column with an appropriate molecular weight cutoff or perform extensive dialysis.[3]
Hydrolyzed Dye: The hydrolyzed, non-reactive form of the dye is still fluorescent and may not be completely removed.Ensure optimal reaction conditions to minimize hydrolysis and perform thorough purification.
Protein Aggregation/Precipitation Solvent-Induced Precipitation: The protein is sensitive to the organic solvent (DMSO/DMF) used to dissolve the dye.Use the minimum volume of organic solvent required. Add the dye stock solution slowly to the protein solution while gently stirring.[3]
Protein Instability: The protein is inherently unstable under the labeling conditions.Consider performing the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[3]

Hydrolysis Rate of NHS Esters

The stability of the NHS ester is highly dependent on pH and temperature, with the rate of hydrolysis increasing at higher pH values.

pH Temperature (°C) Approximate Half-life of NHS Ester
7.004-5 hours[6]
8.0Room Temperature~210 minutes[7]
8.5Room Temperature~180 minutes[7]
8.6410 minutes[6]
9.0Room Temperature~125 minutes[7]

Experimental Protocol: Labeling of a Protein with BP Fluor™ 430 NHS Ester

This protocol provides a general guideline for labeling a protein with BP Fluor™ 430 NHS Ester. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • BP Fluor™ 430 NHS Ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column) or dialysis cassette

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is in an amine-free buffer at a concentration of 2-10 mg/mL.[4]

    • If necessary, perform a buffer exchange into 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Prepare the Dye Stock Solution:

    • Allow the vial of BP Fluor™ 430 NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the BP Fluor™ 430 NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution for the desired molar excess (a 10-20 fold molar excess of dye to protein is a good starting point).

    • Add the calculated volume of the dye stock solution to the protein solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[4]

  • Quench the Reaction (Optional):

    • To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye and byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

Experimental Workflow

BP_Fluor_430_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein in Amine-Free Buffer (pH 8.3) Reaction Incubate Protein + Dye (1 hr @ RT or O/N @ 4°C) Protein_Prep->Reaction Add Dye to Protein Dye_Prep Prepare Fresh BP Fluor 430 NHS Ester in DMSO/DMF Dye_Prep->Reaction Quench Quench Reaction (e.g., Tris buffer) Reaction->Quench Optional Purification Purify Conjugate (Desalting Column/Dialysis) Reaction->Purification Direct Quench->Purification Analysis Characterize Labeled Protein Purification->Analysis

Caption: Experimental workflow for BP Fluor™ 430 NHS ester labeling.

References

Technical Support Center: Optimizing BP Fluor 430 NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for BP Fluor 430 NHS ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you optimize your conjugation experiments and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for my this compound reaction?

The optimal incubation time for your this compound reaction can vary depending on several factors, including the specific biomolecule you are labeling, its concentration, the buffer composition, and the desired degree of labeling (DOL). A typical starting point for NHS ester conjugations is to incubate for 1 to 4 hours at room temperature.[1] For more sensitive proteins or to minimize hydrolysis of the NHS ester, an overnight incubation at 4°C can be effective.[1][2][3] However, for best results, we strongly recommend empirically determining the optimal incubation time for your specific system by performing a time-course experiment.

Q2: How does pH affect the incubation time and reaction efficiency?

pH is a critical factor in NHS ester conjugation reactions.[4] The reaction is most efficient in the pH range of 7.2 to 8.5, with an optimal pH often cited between 8.3 and 8.5.[4][5][6]

  • Below pH 7.2: The primary amine groups on your biomolecule will be predominantly protonated (-NH3+), making them poor nucleophiles and significantly slowing down the reaction rate, thus requiring a much longer incubation time.

  • Above pH 8.5: While the deprotonation of amines is favored, the rate of hydrolysis of the this compound increases dramatically.[1] Hydrolysis is a competing reaction where water molecules attack the NHS ester, rendering it inactive. This will reduce the effective concentration of the labeling reagent and lower the conjugation efficiency. At a high pH, a shorter incubation time is necessary to minimize the impact of hydrolysis.

Q3: Can I extend the incubation time to increase the degree of labeling (DOL)?

While extending the incubation time can sometimes lead to a higher DOL, there is a point of diminishing returns. Once the majority of the accessible primary amines have been labeled or the NHS ester has been hydrolyzed, further incubation will not significantly increase the DOL. It is more effective to optimize other parameters such as the molar excess of the dye or the protein concentration. For a systematic approach, it is recommended to perform a time-course experiment to identify the optimal incubation period.

Q4: What are the signs of a suboptimal incubation time?

  • Too short: A low degree of labeling (DOL) is the primary indicator of an insufficient incubation time.

  • Too long: While less common, excessively long incubation times, especially at room temperature and higher pH, can lead to a decrease in labeling efficiency due to the hydrolysis of the NHS ester. In some cases, prolonged incubation could also potentially affect the stability and function of the target biomolecule.

Q5: What buffers should I use for the this compound reaction?

It is crucial to use an amine-free buffer for the conjugation reaction. Buffers containing primary amines, such as Tris or glycine, will compete with your target biomolecule for the this compound, significantly reducing your labeling efficiency.[2][4]

Recommended Buffers:

  • Phosphate-buffered saline (PBS) adjusted to the desired pH

  • Sodium bicarbonate buffer (e.g., 0.1 M, pH 8.3-8.5)[7]

  • HEPES buffer

  • Borate buffer[3]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low Degree of Labeling (DOL) Incubation time is too short. Perform a time-course experiment to determine the optimal incubation time (e.g., test 30 min, 1 hr, 2 hr, and 4 hr at room temperature).
Suboptimal pH. Ensure your reaction buffer is within the optimal pH range of 8.3-8.5. Verify the pH of your buffer immediately before use.
Hydrolysis of this compound. Prepare the this compound stock solution immediately before use in anhydrous DMSO or DMF.[1] Minimize the time the ester is in an aqueous solution before the reaction. Consider performing the reaction at 4°C to slow down hydrolysis.
Presence of competing amines. Ensure your buffer is free of primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange of your protein sample before labeling.[2]
Insufficient molar excess of the dye. Increase the molar ratio of this compound to your biomolecule. A common starting point is a 10- to 20-fold molar excess.
Protein Precipitation After Labeling Over-labeling. Reduce the incubation time or decrease the molar excess of the this compound.
High concentration of organic solvent. The final concentration of DMSO or DMF in the reaction mixture should ideally be below 10%.
Inconsistent Results Variability in incubation time and temperature. Standardize your protocol by using a consistent incubation time and maintaining a constant temperature for all experiments.
Degradation of this compound. Store the this compound desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent moisture condensation.[2]

Experimental Protocols

Protocol 1: Time-Course Experiment to Optimize Incubation Time

This protocol outlines a method to determine the optimal incubation time for your specific protein and experimental conditions.

1. Preparation of Reagents:

  • Protein Solution: Prepare your protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.
  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

2. Reaction Setup:

  • Calculate the volume of the this compound stock solution needed for your desired molar excess (e.g., 10-fold).
  • Set up at least four identical reaction tubes.
  • Add the calculated amount of the dye stock solution to each protein solution while gently vortexing.

3. Incubation:

  • Incubate the reactions at room temperature, protected from light.
  • Stop one reaction at each of the following time points: 30 minutes, 1 hour, 2 hours, and 4 hours.

4. Quenching the Reaction:

  • To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
  • Incubate for an additional 15-30 minutes at room temperature.

5. Purification:

  • Remove the unreacted dye and quenching buffer using a desalting column or dialysis.

6. Analysis:

  • Determine the Degree of Labeling (DOL) for each time point by measuring the absorbance of the protein (at 280 nm) and the BP Fluor 430 dye (at its maximum absorbance).
  • Plot the DOL as a function of incubation time to identify the optimal duration for your desired level of labeling.

Visualizing the Workflow and Troubleshooting

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) add_dye Add Dye to Protein (Desired Molar Excess) prep_protein->add_dye prep_dye Prepare Fresh This compound Stock Solution (10 mM) prep_dye->add_dye incubate Incubate at RT (Time Course: 0.5, 1, 2, 4h) add_dye->incubate quench Quench Reaction (e.g., Tris-HCl) incubate->quench purify Purify Conjugate (Desalting Column) quench->purify analyze Calculate DOL (Spectrophotometry) purify->analyze optimize Determine Optimal Incubation Time analyze->optimize

Caption: Experimental workflow for optimizing this compound incubation time.

troubleshooting_logic start Low Degree of Labeling (DOL) check_ph Is pH optimal (8.3-8.5)? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH or remake buffer check_ph->adjust_ph No check_reagent Is dye reagent freshly prepared? check_buffer->check_reagent Yes buffer_exchange Perform buffer exchange check_buffer->buffer_exchange No check_time Is incubation time sufficient? check_reagent->check_time Yes remake_reagent Prepare fresh dye solution check_reagent->remake_reagent No increase_time Increase incubation time (time course) check_time->increase_time No increase_molar_ratio Increase dye molar ratio check_time->increase_molar_ratio Yes solution Problem Solved adjust_ph->solution buffer_exchange->solution remake_reagent->solution increase_time->solution increase_molar_ratio->solution

Caption: Troubleshooting logic for low degree of labeling in this compound reactions.

References

impact of buffer choice on BP Fluor 430 NHS ester labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the labeling of biomolecules with BP Fluor 430 NHS Ester.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with this compound?

The optimal pH for reacting this compound with primary amines on a protein is between 8.0 and 8.5.[1][2] A pH of 8.3 is often recommended as an ideal starting point for most proteins.[2] This pH range provides the best balance between the high reactivity of the target amine groups and the stability of the NHS ester.[1]

Q2: How does the choice of buffer impact the labeling reaction with this compound?

The choice of buffer is critical for a successful labeling reaction. The buffer must maintain the optimal pH range (8.0-8.5) and be free of primary amines. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the NHS ester, which can significantly reduce labeling efficiency.

Q3: Which buffers are recommended for this compound labeling?

Recommended buffers include 0.1 M sodium bicarbonate, 0.1 M phosphate (B84403) buffer, or borate (B1201080) buffer, all adjusted to a pH between 8.0 and 8.5.[2] These buffers are compatible with NHS ester chemistry and help maintain a stable pH during the reaction.

Q4: Can I use PBS for this compound labeling?

Phosphate-Buffered Saline (PBS) can be used, but it's important to ensure its pH is adjusted to the optimal range of 8.0-8.5 for the labeling reaction. Standard PBS is typically at a pH of 7.4, which will result in a slower reaction rate.

Q5: What is the primary competing reaction that reduces labeling efficiency?

The main side reaction that competes with the desired protein labeling is the hydrolysis of the NHS ester by water.[3] This reaction creates an unreactive carboxylic acid and N-hydroxysuccinimide, reducing the amount of active dye available to react with the protein. The rate of hydrolysis increases significantly at higher pH values.[3]

Q6: How does temperature affect the labeling reaction?

The labeling reaction can be performed at room temperature for 1-2 hours or at 4°C overnight.[4] Room temperature reactions are faster, but the rate of hydrolysis of the NHS ester is also higher.[4] Performing the reaction at 4°C can help to minimize this competing hydrolysis, which can be beneficial for sensitive proteins or when trying to achieve a higher degree of labeling.[4]

Troubleshooting Guide

Problem Possible Cause Solution
Low or no labeling Incorrect buffer pH: The pH of the reaction buffer is outside the optimal 8.0-8.5 range. At lower pH, the amine groups are protonated and less reactive. At higher pH, the NHS ester is rapidly hydrolyzed.Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to 8.3-8.5 using appropriate acids or bases.
Amine-containing buffer: The buffer (e.g., Tris, glycine) contains primary amines that compete with the target protein for the dye.Perform a buffer exchange of your protein into an amine-free buffer like 0.1 M sodium bicarbonate or phosphate buffer (pH 8.3-8.5) using dialysis or a desalting column.[3]
Hydrolyzed this compound: The NHS ester is sensitive to moisture and has been inactivated by hydrolysis.Prepare the this compound solution immediately before use in anhydrous DMSO or DMF.[3] Allow the vial of the dye to equilibrate to room temperature before opening to prevent condensation.
Precipitation of protein during labeling High concentration of organic solvent: Adding a large volume of the dye stock solution (in DMSO or DMF) can cause the protein to precipitate.Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume.[3] Add the dye stock solution slowly to the protein solution while gently vortexing.
Low protein solubility: The protein itself may have low solubility under the labeling conditions.Ensure the protein is fully dissolved in the reaction buffer before adding the dye. Consider optimizing the buffer composition or adding non-interfering solubilizing agents.

Quantitative Data Summary

The following table provides a generalized overview of the impact of pH on the stability of NHS esters and the reactivity of primary amines. Please note that the exact values for this compound may vary, and this table should be used as a guide for optimization.

pHNHS Ester Half-life (in aqueous solution)Primary Amine ReactivityExpected Labeling Efficiency
7.0-7.5Relatively stableLow (amines are mostly protonated)Low
8.0-8.5Moderately stableHigh (amines are deprotonated and nucleophilic)Optimal
> 9.0Low (rapid hydrolysis)HighLow (hydrolysis outcompetes labeling)

Disclaimer: This data is representative of general NHS ester chemistry and is intended for illustrative purposes. Optimal conditions for this compound should be determined empirically.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with this compound. The optimal conditions may vary depending on the specific protein and should be determined empirically.

1. Buffer Exchange (if necessary):

  • Ensure the protein solution (typically 1-10 mg/mL) is in an amine-free buffer, such as 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, at a pH of 8.3-8.5.[2]

  • If the protein is in an incompatible buffer (e.g., containing Tris or glycine), perform a buffer exchange using dialysis or a desalting column.[3]

2. Prepare this compound Solution:

  • Allow the vial of this compound to warm to room temperature before opening.

  • Immediately before use, dissolve the this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a stock concentration of 10 mg/mL.[5]

3. Labeling Reaction:

  • Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[4]

4. Quench the Reaction (Optional):

  • To stop the labeling reaction, add a final concentration of 20-50 mM Tris or glycine. This will react with any excess this compound.

5. Purify the Conjugate:

  • Remove unreacted this compound and byproducts using a desalting column, spin filtration, or dialysis.

Protocol 2: Preparation of 0.1 M Sodium Bicarbonate Buffer (pH 8.3)

Materials:

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized water

  • pH meter

  • Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

Procedure:

  • Weigh out 8.4 g of sodium bicarbonate and dissolve it in approximately 900 mL of deionized water.

  • Adjust the pH of the solution to 8.3 using HCl or NaOH while monitoring with a pH meter.

  • Add deionized water to bring the final volume to 1 L.

  • Sterile filter the buffer if necessary and store at 4°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification protein_prep Protein in Amine-Free Buffer (pH 8.0-8.5) add_dye Add NHS Ester to Protein Solution protein_prep->add_dye dye_prep Dissolve this compound in anhydrous DMSO or DMF dye_prep->add_dye incubate Incubate (RT or 4°C) add_dye->incubate quench Quench Reaction (e.g., Tris, Glycine) incubate->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify

Caption: Experimental workflow for this compound labeling.

logical_relationship cluster_factors Key Factors cluster_outcomes Reaction Outcomes pH Reaction pH Labeling Successful Labeling pH->Labeling Optimal pH (8.0-8.5) Maximizes Amine Reactivity Hydrolysis NHS Ester Hydrolysis pH->Hydrolysis High pH (>9.0) Increases Hydrolysis Buffer Buffer Composition Buffer->Labeling Amine-Free (e.g., Bicarbonate, Phosphate) Competition Buffer Competition Buffer->Competition Amine-Containing (e.g., Tris, Glycine)

Caption: Impact of buffer choice and pH on labeling outcomes.

References

Technical Support Center: Post-Labeling Purification of BP Fluor 430 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the successful removal of unconjugated BP Fluor 430 NHS Ester dye from protein and antibody conjugates.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated this compound dye after a labeling reaction?

A1: The removal of unconjugated dye is critical for several reasons. Firstly, free dye can lead to high background fluorescence, which significantly reduces the signal-to-noise ratio in imaging and flow cytometry applications. Secondly, its presence can interfere with the accurate determination of the degree of labeling (DOL), also known as the fluor-to-protein (F/P) ratio.[1] Lastly, unreacted NHS esters can potentially react with other primary amines in your downstream assay, leading to non-specific signals.[2]

Q2: What are the most common methods for removing unconjugated this compound?

A2: The most prevalent and effective methods for purifying your fluorescently labeled protein or antibody are size-exclusion chromatography (often in the form of spin columns or gravity-flow columns), dialysis, and tangential flow filtration. The choice of method depends on factors such as sample volume, protein concentration, and the molecular weight of your biomolecule.

Q3: Can I quench the reaction before purification?

A3: Yes, quenching the reaction is a recommended step to deactivate any remaining reactive NHS esters.[3][4] This is typically achieved by adding a buffer containing primary amines, such as Tris or glycine, to the reaction mixture.[3][4] This prevents the unreacted dye from labeling other molecules.

Q4: How do I choose the correct molecular weight cut-off (MWCO) for my purification method?

A4: The MWCO of your purification device (dialysis membrane or size-exclusion resin) should be significantly smaller than the molecular weight of your labeled protein but large enough to allow the free dye (MW of this compound is 600.56 g/mol ) to pass through.[5][6] A general rule of thumb is to choose an MWCO that is at least three times smaller than your protein of interest. For example, for an IgG antibody (~150 kDa), a 10-30 kDa MWCO is appropriate.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background fluorescence in final application. Incomplete removal of unconjugated dye.- Optimize your purification protocol. Consider increasing the number of washes in spin column purification or the number of buffer changes in dialysis.[1] - Ensure you are using the correct MWCO for your protein.
Low recovery of labeled protein. - Protein precipitation during labeling or purification. - Non-specific binding of the protein to the purification matrix. - Using a purification method unsuitable for your sample volume or concentration.- Perform labeling and purification at 4°C to improve protein stability. - Use low-protein-binding polypropylene (B1209903) tubes and columns.[7] - For small sample volumes, spin columns are often more efficient than dialysis.[8][9]
Unexpectedly low Degree of Labeling (DOL). - Hydrolysis of the NHS ester dye due to moisture. - Presence of primary amines (e.g., Tris, glycine) in the labeling buffer.- Allow the dye vial to warm to room temperature before opening to prevent condensation.[10] Use anhydrous DMSO or DMF to reconstitute the dye.[4][10] - Perform a buffer exchange into an amine-free buffer like PBS before labeling.[10]
Conjugate appears aggregated. Over-labeling of the protein.- Reduce the molar excess of the dye in the labeling reaction. A typical starting point is a 5-10 fold molar excess.[1] - Optimize the reaction time and temperature.

Experimental Protocols

Protocol 1: Removal of Unconjugated Dye using Spin Columns (Gel Filtration)

This method is rapid and ideal for small sample volumes.[8][9]

Materials:

  • Pre-packed spin column with an appropriate MWCO (e.g., G-25 or G-50).[8][11]

  • Collection tubes.

  • Variable-speed centrifuge.

  • Purification buffer (e.g., PBS, pH 7.4).

Procedure:

  • Column Preparation: Gently tap the spin column to ensure the resin is settled. Remove the top and then the bottom caps. Place the column in a collection tube.

  • Equilibration: Centrifuge the column according to the manufacturer's instructions to remove the storage buffer. Add your desired purification buffer to the column and centrifuge again. Repeat this step 2-3 times to ensure the column is fully equilibrated.

  • Sample Loading: Discard the equilibration buffer from the collection tube. Place the column in a new collection tube. Slowly apply your labeling reaction mixture to the center of the resin bed.

  • Purification: Centrifuge the column at the recommended speed and time. The purified, labeled protein will be in the eluate in the collection tube. The unconjugated dye will be retained in the resin.

  • Storage: Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Removal of Unconjugated Dye using Dialysis

Dialysis is a gentle method suitable for larger sample volumes, though it is more time-consuming.[12][13]

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO.

  • Dialysis buffer (e.g., PBS, pH 7.4).

  • Stir plate and stir bar.

  • Large beaker.

Procedure:

  • Membrane Preparation: If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions (this may involve boiling and rinsing).

  • Sample Loading: Load your labeling reaction mixture into the dialysis tubing or cassette, ensuring to leave some headspace. Securely close the ends.

  • Dialysis: Place the sealed tubing/cassette in a beaker with a large volume of dialysis buffer (at least 200 times the sample volume).[13] Place the beaker on a stir plate and stir gently at 4°C.

  • Buffer Exchange: Dialyze for at least 2 hours. Change the dialysis buffer and repeat the dialysis for another 2 hours. For optimal removal, perform a third buffer change and dialyze overnight.[12]

  • Sample Recovery: Carefully remove the tubing/cassette from the buffer and recover your purified protein conjugate.

  • Storage: Store the purified conjugate at 4°C or -20°C.

Data Summary

Purification Method Typical Protein Recovery Purity (Removal of Free Dye) Processing Time Recommended Sample Volume
Spin Column (Gel Filtration) >90%>99%< 10 minutes10 µL - 4 mL
Dialysis >95%>99.5%4 hours - overnight> 100 µL

Note: Values are approximate and can vary depending on the specific product, protein, and experimental conditions.

Experimental Workflow Visualization

experimental_workflow cluster_labeling Step 1: Labeling Reaction cluster_quenching Step 2: Quenching (Optional but Recommended) cluster_purification Step 3: Purification cluster_analysis Step 4: Analysis & Storage Protein Protein/Antibody in Amine-Free Buffer Reaction Incubation (e.g., 1 hr, RT) Protein->Reaction Dye BP Fluor 430 NHS Ester Dye->Reaction Quench Add Quenching Buffer (e.g., Tris or Glycine) Reaction->Quench Purification Purification Method Quench->Purification SpinColumn Spin Column (Gel Filtration) Purification->SpinColumn Rapid, Small Volume Dialysis Dialysis Purification->Dialysis Gentle, Large Volume PurifiedProduct Purified BP Fluor 430 Conjugate SpinColumn->PurifiedProduct Dialysis->PurifiedProduct Analysis QC Analysis (e.g., DOL, Purity) PurifiedProduct->Analysis Storage Storage (4°C or -20°C) Analysis->Storage

Caption: Workflow for labeling and purification of BP Fluor 430 conjugates.

References

troubleshooting guide for BP Fluor 430 NHS ester experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals using BP Fluor 430 NHS ester in their experiments. It includes a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure successful labeling experiments.

Troubleshooting Guide

This guide addresses common issues encountered during labeling experiments with this compound.

Question: Why is my labeling efficiency with this compound consistently low?

Answer: Low labeling efficiency is a common problem that can stem from several factors.[1][2] The most frequent causes are suboptimal reaction conditions, the use of inappropriate buffers, poor reagent quality, or characteristics of the target molecule itself.[2] A systematic evaluation of these variables is the best approach to improving your results.[2]

Question: How can I diagnose the specific cause of low labeling efficiency?

Answer: To pinpoint the issue, consider the following potential causes and solutions:

  • Incorrect Buffer pH: The reaction of an NHS ester with primary amines is highly pH-dependent.[3][4][5] The optimal pH range is 7.2-8.5.[1] A pH that is too low results in protonated, unreactive amines, while a pH that is too high accelerates the hydrolysis of the NHS ester, rendering it inactive.[1][3][5]

    • Solution: Use a calibrated pH meter to confirm your reaction buffer is within the optimal range, ideally between 8.3 and 8.5.[3][4][5]

  • Presence of Competing Amines: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the this compound, significantly reducing labeling efficiency.[3][6]

    • Solution: If your protein is in an incompatible buffer, perform a buffer exchange into an amine-free buffer like PBS, borate, or sodium bicarbonate buffer before starting the labeling reaction.[3][6]

  • Hydrolyzed NHS Ester: this compound is sensitive to moisture and can hydrolyze, becoming non-reactive.[1][7]

    • Solution: Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[3] Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use and avoid repeated freeze-thaw cycles.[3]

  • Lack of Accessible Primary Amines: The primary amines on your protein may be sterically hindered or buried within the protein's structure, making them inaccessible to the NHS ester.[1]

Question: My labeled protein appears to have aggregated or precipitated. What could be the cause and how can I prevent it?

Answer: Protein aggregation or precipitation after labeling can be caused by a few factors:

  • High Dye-to-Protein Ratio: Over-labeling your protein can alter its physicochemical properties and lead to aggregation.

    • Solution: Optimize the dye-to-protein molar ratio by performing a titration experiment. Start with a molar excess of 8-20 fold of the dye over the protein and adjust as needed.[3]

  • Organic Solvent Concentration: The addition of the dye, dissolved in DMSO or DMF, to your aqueous protein solution can cause localized high concentrations of the organic solvent, leading to protein precipitation.[8]

    • Solution: Add the dye stock solution slowly to the protein solution while gently stirring or vortexing to ensure it is mixed quickly and evenly.[8] Keep the final concentration of the organic solvent in the reaction mixture below 10%.[3]

  • Inherent Protein Instability: The experimental conditions, such as pH or the addition of an organic solvent, might not be suitable for your specific protein.

    • Solution: If your protein is known to be unstable, consider performing the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[6]

Frequently Asked Questions (FAQs)

Question: What are the spectral properties of BP Fluor 430?

Answer: BP Fluor 430 has an excitation maximum at 430 nm and an emission maximum at 539 nm.[9] Its conjugates are known to be pH-insensitive in the range of pH 4 to 10.[9][10]

Question: How should I store and handle this compound?

Answer: this compound is sensitive to moisture and should be stored in a desiccated environment at -20°C for long-term storage.[9][11] Before use, it is critical to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[3] For short-term storage of a few days to weeks, 0-4°C is acceptable.[11]

Question: What solvents should I use to dissolve this compound?

Answer: this compound is soluble in water, DMSO, and DMF.[9] For preparing stock solutions for labeling reactions, it is highly recommended to use high-quality, anhydrous DMSO or DMF to minimize hydrolysis.[3]

Question: What is the primary competing reaction that reduces labeling efficiency?

Answer: The main side reaction that competes with the desired protein labeling is the hydrolysis of the NHS ester by water.[3] This reaction creates an unreactive carboxylic acid and releases N-hydroxysuccinimide (NHS), thus reducing the amount of active ester available to react with the protein.[3] The rate of this hydrolysis increases significantly at higher pH values.[3]

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Reaction pH 7.2 - 8.5 (Optimal: 8.3 - 8.5)Lower pH leads to unreactive amines; higher pH increases hydrolysis.[1][3]
Dye-to-Protein Molar Ratio 8:1 to 20:1This is a starting point and may require optimization for your specific protein.[3]
Protein Concentration ≥ 2 mg/mLHigher concentrations favor the labeling reaction over hydrolysis.[1]
Reaction Temperature Room Temperature or 4°CLower temperatures can minimize hydrolysis but may require longer incubation.[2][6]
Incubation Time 1 - 4 hours at Room TemperatureOvernight incubation is an option for reactions performed at 4°C.[2]
Organic Solvent (DMSO/DMF) in Reaction < 10% (v/v)Higher concentrations can lead to protein precipitation.[3]
Spectral PropertiesValue
Excitation Maximum 430 nm[9]
Emission Maximum 539 nm[9]
Molar Extinction Coefficient 15,000 cm⁻¹M⁻¹[9]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein and desired degree of labeling.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is in an amine-free buffer at a concentration of 2-10 mg/mL.[6] If your protein is in a buffer containing primary amines like Tris or glycine, perform a buffer exchange.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. This solution should be made fresh immediately before use.[12]

  • Perform the Labeling Reaction:

    • Calculate the volume of the dye stock solution needed to achieve the desired molar excess. A common starting point is an 8- to 20-fold molar excess of the dye over the protein.[3]

    • While gently stirring the protein solution, slowly add the calculated amount of the this compound stock solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[12] Alternatively, the reaction can be carried out overnight at 4°C.[6]

  • Quench the Reaction (Optional):

    • To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM (e.g., add 1 M Tris-HCl, pH 8.0). Incubate for 15-30 minutes at room temperature.[8]

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.[12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_cleanup Purification prep_protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.3) reaction Add Dye to Protein (slowly while stirring) prep_protein->reaction prep_dye Prepare Dye Stock Solution (10 mM in anhydrous DMSO/DMF) prep_dye->reaction incubation Incubate (1 hr at RT or overnight at 4°C, protected from light) reaction->incubation quench Quench Reaction (Optional) (e.g., 1M Tris-HCl) incubation->quench purify Purify Conjugate (Size-Exclusion Chromatography or Dialysis) quench->purify end End purify->end start Start start->prep_protein

Caption: Experimental workflow for protein labeling with this compound.

chemical_reaction protein Protein-NH₂ Primary Amine plus1 + protein->plus1 nhs_ester BP Fluor 430-NHS NHS Ester conjugate Protein-NH-CO-BP Fluor 430 Stable Amide Bond nhs_ester->conjugate pH 8.3-8.5 plus2 + conjugate->plus2 byproduct NHS N-hydroxysuccinimide plus1->nhs_ester plus2->byproduct

Caption: Reaction of this compound with a primary amine on a protein.

troubleshooting_tree start Low Labeling Efficiency? check_ph Is pH between 8.3-8.5? start->check_ph Yes check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH to 8.3-8.5 check_ph->adjust_ph No check_reagent Is NHS ester fresh? check_buffer->check_reagent Yes buffer_exchange Buffer exchange to PBS/Bicarbonate check_buffer->buffer_exchange No check_amines Sufficient accessible amines? check_reagent->check_amines Yes new_reagent Use fresh, anhydrous dye stock check_reagent->new_reagent No optimize_ratio Increase dye:protein ratio or consider alternative chemistry check_amines->optimize_ratio No success Problem Solved adjust_ph->success buffer_exchange->success new_reagent->success optimize_ratio->success

Caption: Troubleshooting decision tree for low labeling efficiency.

References

Validation & Comparative

A Head-to-Head Comparison: BP Fluor 430 NHS Ester vs. FITC for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent labeling of proteins with fluorescent dyes is a fundamental technique. The choice of fluorophore can significantly influence experimental outcomes, affecting signal brightness, stability, and the reproducibility of results. This guide provides an objective comparison between BP Fluor 430 NHS ester, a modern fluorescent dye, and Fluorescein isothiocyanate (FITC), a traditional and widely used labeling reagent.

Quantitative Data Summary

The selection of a fluorescent label is often dictated by its specific photophysical and chemical properties. The following table summarizes the key characteristics of this compound and FITC to facilitate an evidence-based decision.

FeatureThis compoundFITC (Fluorescein isothiocyanate)
Excitation Maximum 430 nm[1][2]495 nm[3][4][5]
Emission Maximum 539-542 nm[1][6]520-525 nm[3][4][7]
Molar Extinction Coefficient ~15,000-15,955 M⁻¹cm⁻¹[1][2][6]~75,000 M⁻¹cm⁻¹[4][5][8]
Fluorescence Quantum Yield 0.23[2][6]~0.92[4][5][8]
Calculated Brightness (EC x QY) ~3,450-3,670~69,000
Reactive Group N-hydroxysuccinimidyl (NHS) ester[1]Isothiocyanate[3][4]
Target Moiety Primary amines (e.g., Lysine, N-terminus)[1]Primary amines (e.g., Lysine, N-terminus)[3][4]
Bond Type Amide[2]Thiourea[][10]
Bond Stability More stable[10]Less stable, particularly at high pH[10][11]
pH Sensitivity of Fluorescence Insensitive between pH 4 and 10[1][12]Fluorescence is pH-sensitive[4][10]
Photostability High photostability[2][13]Prone to photobleaching[4][14]
Solubility Good in water, DMSO, DMF[1]Good water solubility, typically dissolved in DMSO for conjugation[4][7]

Performance Comparison

Brightness: Based on the product of the molar extinction coefficient and the quantum yield, FITC is significantly brighter than BP Fluor 430.[1][2][4][5][6][8] This intrinsic brightness has made FITC a popular choice for many applications. However, the performance of a fluorescent conjugate also depends on factors like photostability and the degree of labeling.

Photostability and pH Sensitivity: A major advantage of BP Fluor 430 is its high photostability and pH-insensitive fluorescence.[1][2][12][13] Its fluorescence remains stable across a broad pH range of 4 to 10.[1][12] In contrast, FITC is known to be susceptible to photobleaching and its fluorescence intensity is sensitive to environmental pH.[4][10][14] This can be a significant drawback in experiments requiring long exposure times, such as time-lapse microscopy, or in acidic cellular compartments.

Labeling Chemistry and Stability: BP Fluor 430 utilizes an N-hydroxysuccinimidyl (NHS) ester reactive group, while FITC uses an isothiocyanate group.[1][3][4] The NHS ester reacts with primary amines to form a highly stable amide bond.[2][10] The isothiocyanate group of FITC forms a thiourea (B124793) bond, which is less stable, particularly at higher pH.[][10][11] The NHS ester reaction is also generally faster and more specific than the isothiocyanate reaction.[10]

Experimental Protocols

The following are generalized protocols for labeling proteins with this compound and FITC. The optimal conditions, including the dye-to-protein molar ratio, may need to be determined empirically for each specific protein.

Protein Preparation

For both protocols, start with a purified protein solution (e.g., 1-10 mg/mL) in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.4. If the protein buffer contains primary amines (e.g., Tris or glycine), they must be removed by dialysis or gel filtration against the labeling buffer.

This compound Labeling Protocol
  • Prepare Labeling Buffer: Adjust the pH of the protein solution to 8.0-8.5 using a suitable buffer like sodium bicarbonate (0.1 M).

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in high-quality anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of ~10 mg/mL.

  • Labeling Reaction: While vortexing the protein solution, add a calculated amount of the dye stock solution to achieve the desired molar labeling ratio.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted dye and purify the labeled protein conjugate using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis. The column should be equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 430 nm (for the dye).

FITC Labeling Protocol
  • Prepare Labeling Buffer: Adjust the pH of the protein solution to 9.0-9.5 using a carbonate-bicarbonate buffer (0.1 M).[7][][15]

  • Prepare Dye Stock Solution: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1-10 mg/mL.[3][7] FITC is light-sensitive, so this should be done in the dark.[3]

  • Labeling Reaction: While stirring the protein solution, slowly add the calculated amount of the FITC stock solution.

  • Incubation: Incubate the reaction for 2-8 hours at room temperature or overnight at 4°C, with continuous stirring and protected from light.[7][15]

  • Purification: Separate the FITC-labeled protein from unreacted dye using gel filtration or extensive dialysis against an appropriate buffer (e.g., PBS).[3] The free FITC will appear as a separate, slower-moving yellow band on a gel filtration column.[3]

  • Characterization: Calculate the DOL by measuring the absorbance at 280 nm and 495 nm.

Visualizations

G Protein Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prot_Prep Prepare Protein in Amine-Free Buffer Buffer_Prep Adjust pH of Protein Solution (pH 8.0-8.5 for NHS Ester, pH 9.0-9.5 for FITC) Prot_Prep->Buffer_Prep Dye_Prep Dissolve NHS Ester or FITC in Anhydrous DMSO Mixing Add Dye to Protein Solution Dye_Prep->Mixing Buffer_Prep->Mixing Incubation Incubate (1-8 hours) Protected from Light Mixing->Incubation Purify Remove Unreacted Dye via Gel Filtration or Dialysis Incubation->Purify Analyze Determine Degree of Labeling (Spectrophotometry) Purify->Analyze Store Store Labeled Protein Analyze->Store

Caption: A generalized workflow for protein labeling with amine-reactive dyes.

G This compound vs. FITC: Key Differences cluster_photophysical Photophysical Properties cluster_chemical Chemical Properties BPF430 This compound Photostability Photostability BPF430->Photostability High Brightness Intrinsic Brightness BPF430->Brightness Lower pH_Sense pH Sensitivity BPF430->pH_Sense Insensitive Bond_Stability Conjugate Stability BPF430->Bond_Stability High (Amide Bond) Reaction_pH Optimal Reaction pH BPF430->Reaction_pH pH 8.0-8.5 FITC FITC FITC->Photostability Low FITC->Brightness Higher FITC->pH_Sense Sensitive FITC->Bond_Stability Lower (Thiourea Bond) FITC->Reaction_pH pH 9.0-9.5

Caption: Comparison of key characteristics between BP Fluor 430 and FITC.

Conclusion

The choice between this compound and FITC depends critically on the experimental requirements.

Choose this compound when:

  • High photostability is required: For applications involving intense or prolonged light exposure like confocal or super-resolution microscopy.

  • The experimental environment has variable or acidic pH: When studying processes within cellular compartments like endosomes or lysosomes.

  • A highly stable conjugate is necessary: For long-term studies or experiments involving harsh conditions.

Choose FITC when:

  • Maximum signal brightness is the primary concern: For applications like flow cytometry where a bright signal is paramount and photobleaching is less of an issue.

  • Cost is a major consideration: FITC is a classic, widely available, and more economical reagent.

  • The experimental conditions are well-controlled: When pH is stable and light exposure is minimized.

While FITC remains a workhorse in many laboratories due to its brightness and cost-effectiveness, the superior stability and pH insensitivity of newer dyes like this compound offer significant advantages for more demanding and quantitative fluorescence-based applications.

References

A Comparative Guide to BP Fluor 430 NHS Ester and Other Green Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that directly impacts the quality and reliability of experimental results. This guide provides an objective comparison of BP Fluor 430 NHS ester with other commonly used green fluorescent dyes, offering a comprehensive overview of their performance characteristics based on available data.

Data Presentation: A Side-by-Side Look at Green Fluorescent Dyes

The following table summarizes the key spectral properties of this compound and its alternatives, allowing for a direct comparison of their performance metrics.

PropertyThis compoundAlexa Fluor 488 NHS EsterFITC (Fluorescein isothiocyanate)DyLight 488 NHS Ester
Excitation Maximum (nm) 430[1]494[2]495[1][3]493[4][5]
Emission Maximum (nm) 539[1]517[2]519[1][3]518[4][5]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~15,000[1]~73,000[2]Not specified~70,000[4][5]
Quantum Yield (Φ) Not specified~0.92[6][7]~0.92[6]Not specified
pH Sensitivity Insensitive (pH 4-10)[1]Insensitive (pH 4-10)[2][]Sensitive (fluorescence decreases at lower pH)[][9]Insensitive (pH 4-9)[10]
Photostability High[4]High[2][11]Low (prone to photobleaching)[1]High[10]
Water Solubility Good[1]High[2]Good[9]High[10]

Key Insights from the Comparison:

  • Spectral Properties: BP Fluor 430 has a distinct excitation maximum at a lower wavelength (430 nm) compared to the other green dyes, which are optimally excited around the 488 nm laser line. This can be advantageous in multiplexing experiments to reduce spectral overlap.

  • Stability: BP Fluor 430, Alexa Fluor 488, and DyLight 488 are reported to have high photostability and their fluorescence is largely independent of pH within a wide range. In contrast, FITC is known for its lower photostability and pH-sensitive fluorescence.[1][2][4][][9][10][11]

Experimental Protocols: A Practical Guide to Antibody Labeling

The following is a general protocol for labeling antibodies with an NHS ester functionalized fluorescent dye. This protocol can be adapted for this compound and other amine-reactive dyes.

Materials:

  • Antibody to be labeled (at a concentration of at least 2 mg/mL)

  • This compound (or other amine-reactive dye)

  • Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)

  • 0.1 M sodium bicarbonate buffer (pH 8.3)

  • Purification column (e.g., gel filtration)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Antibody: Dissolve the antibody in the 0.1 M sodium bicarbonate buffer at a concentration of 2-10 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While vortexing the antibody solution, slowly add the reactive dye solution. The molar ratio of dye to antibody will need to be optimized, but a starting point is often a 10-fold molar excess of dye.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column equilibrated with PBS.

  • Determination of Degree of Labeling (DOL): The DOL, the average number of dye molecules per antibody, can be determined by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.

Visualizing the Process: Diagrams for Clarity

To further clarify the experimental workflow and the principles of dye comparison, the following diagrams are provided.

AntibodyLabeling cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis Antibody Antibody Solution (in Bicarbonate Buffer) Mixing Mixing and Incubation (1 hour, RT, dark) Antibody->Mixing Dye NHS Ester Dye (dissolved in DMSO/DMF) Dye->Mixing Purification Gel Filtration Chromatography Mixing->Purification LabeledAntibody Labeled Antibody Purification->LabeledAntibody Analysis Determine Degree of Labeling (DOL) LabeledAntibody->Analysis

Antibody labeling workflow with an NHS ester dye.

PhotostabilityComparison cluster_setup Experimental Setup cluster_imaging Imaging Protocol cluster_analysis Data Analysis SamplePrep Prepare Samples of Labeled Cells or Proteins Microscope Fluorescence Microscope with Camera SamplePrep->Microscope InitialImage Acquire Initial Image (t=0) Microscope->InitialImage ContinuousExposure Continuous Excitation with Laser InitialImage->ContinuousExposure TimeLapse Acquire Images at Regular Time Intervals ContinuousExposure->TimeLapse MeasureIntensity Measure Fluorescence Intensity Over Time TimeLapse->MeasureIntensity PlotData Plot Normalized Intensity vs. Time MeasureIntensity->PlotData CompareDecay Compare Fluorescence Decay Rates PlotData->CompareDecay Result Determine Relative Photostability CompareDecay->Result

Workflow for comparing the photostability of fluorescent dyes.

References

A Comparative Guide to BP Fluor 430 NHS Ester for Spectroscopic Validation of Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of biomolecules is paramount for accurate downstream analysis. This guide provides a comprehensive comparison of BP Fluor 430 NHS ester with two widely used alternatives, Alexa Fluor 488 NHS ester and Fluorescein-5-isothiocyanate (FITC), focusing on their spectroscopic properties and the validation of protein labeling.

This guide offers a detailed examination of the spectral characteristics, performance attributes, and labeling protocols for these fluorophores. By presenting key quantitative data in structured tables and outlining a robust experimental workflow, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.

Spectroscopic and Performance Comparison

The selection of a fluorescent dye is critical and depends on the specific experimental requirements, including the available excitation sources and the desired emission detection channels. Below is a comparative summary of the key spectroscopic and performance parameters for BP Fluor 430, Alexa Fluor 488, and FITC.

PropertyBP Fluor 430Alexa Fluor 488FITC
Excitation Maximum (nm) 430[1][2]495[3][4]494-495
Emission Maximum (nm) 539-542[1][2][5]517-519[3][4]518-525
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~15,000-16,000[1][4]~71,000[4]~75,000
Quantum Yield (Φ) ~0.23[5]0.92[6][7]~0.92[8]
Photostability High[2]High[3][6][9][10][11]Low[9]
pH Sensitivity Insensitive (pH 4-10)[1][12]Insensitive (pH 4-10)[3][11]Sensitive
Reactive Group NHS EsterNHS EsterIsothiocyanate
Reactivity Primary AminesPrimary AminesPrimary Amines

Key Insights:

  • BP Fluor 430 is distinguished by its excitation in the violet laser range (~430 nm) and a large Stokes shift, emitting in the green-yellow region of the spectrum. This makes it a suitable candidate for multiplexing experiments with other common fluorophores. It is also reported to have high photostability and pH insensitivity.[1][2][13][12]

  • Alexa Fluor 488 is a widely recognized high-performance dye with strong absorbance, a high quantum yield, and excellent photostability, significantly outperforming FITC in this regard.[3][6][9][10] Its fluorescence is also stable over a broad pH range.[3][11]

  • FITC is a traditional and cost-effective green fluorophore. However, it is known for its susceptibility to photobleaching and its pH-sensitive fluorescence, which can be limitations in quantitative and long-term imaging applications.[9]

Experimental Protocol: Protein Labeling and Spectroscopic Validation

This section provides a detailed methodology for labeling a protein with an NHS ester dye and subsequently validating the conjugation through spectroscopy.

I. Protein Preparation
  • Dissolve the protein to be labeled in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris) and ammonium (B1175870) salts. A recommended buffer is 0.1 M sodium bicarbonate, pH 8.3-8.5.

II. Dye Preparation
  • Allow the vial of the NHS ester dye to equilibrate to room temperature before opening.

  • Prepare a stock solution of the dye (e.g., 10 mg/mL) in anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

III. Labeling Reaction
  • Calculate the required amount of dye for the desired molar excess. An 8-fold molar excess of the dye to the protein is a common starting point for mono-labeling.

  • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

  • Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice, protected from light.

IV. Purification of the Labeled Protein
  • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or extensive dialysis against an appropriate buffer (e.g., PBS).

V. Spectroscopic Validation
  • Measure Absorbance:

    • Acquire the absorbance spectrum of the purified labeled protein from 250 nm to 600 nm.

    • Record the absorbance at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).

  • Calculate Protein Concentration:

    • The concentration of the protein is determined using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

      • Where:

        • A₂₈₀ is the absorbance of the conjugate at 280 nm.

        • A_max is the absorbance of the conjugate at the dye's λ_max.

        • CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye).

        • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A_max / ε_dye

      • Where:

        • ε_dye is the molar extinction coefficient of the dye at its λ_max.

  • Determine the Degree of Labeling (DOL):

    • The DOL represents the average number of dye molecules per protein molecule.

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizing the Workflow and Chemistry

To further elucidate the experimental process and the underlying chemical reaction, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_validation Validation protein_prep Protein Solution mixing Mixing protein_prep->mixing dye_prep Dye Stock Solution dye_prep->mixing incubation Incubation mixing->incubation purification Gel Filtration or Dialysis incubation->purification spectroscopy Spectroscopy (Absorbance) purification->spectroscopy calculation DOL Calculation spectroscopy->calculation

Caption: Experimental workflow for protein labeling and validation.

NHS_Ester_Reaction protein Protein-NH₂ (Primary Amine) conjugate Protein-NH-CO-Dye (Stable Amide Bond) protein->conjugate + nhs_ester Dye-NHS Ester nhs_ester->conjugate nhs N-Hydroxysuccinimide (Byproduct)

Caption: Reaction of an NHS ester with a primary amine.

References

performance of BP Fluor 430 NHS ester in different microscopy techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of fluorescence microscopy, the selection of an appropriate fluorophore is a critical determinant of experimental success. This guide provides a comprehensive comparison of BP Fluor 430 NHS ester with two widely used alternatives, Alexa Fluor 488 NHS ester and DyLight 488 NHS ester, offering insights into their performance across various microscopy techniques.

This publication aims to deliver an objective analysis, supported by available data, to empower informed decisions in experimental design. We will delve into the spectral properties, antibody conjugation protocols, and applications in widefield, confocal, and super-resolution microscopy.

Performance at a Glance: A Spectral Comparison

The foundational characteristics of a fluorophore dictate its suitability for specific applications and instrumentation. This compound operates in the blue-green region of the spectrum, a range populated by several high-performance dyes. A summary of the key spectral properties for BP Fluor 430 and its common alternatives is presented below.

PropertyThis compoundAlexa Fluor 488 NHS EsterDyLight 488 NHS Ester
Excitation Maximum (nm) 430[1]494[2]493[3][4]
Emission Maximum (nm) 539[5]517[2]518[3][4]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~15,000[5]~73,000[2]~70,000[3][4]
Quantum Yield (Φ) Not specified~0.92[6]Not specified
Molecular Weight ( g/mol ) ~600.6~643.4~1011
pH Sensitivity Insensitive (pH 4-10)[1]Insensitive (pH 4-10)[2]Insensitive (pH 4-9)[3]

Key Insights:

  • Spectral Positioning: BP Fluor 430 exhibits a significant blue shift in its excitation maximum compared to Alexa Fluor 488 and DyLight 488. This makes it an ideal candidate for multicolor imaging experiments where distinct spectral channels are crucial to minimize bleed-through. It is well-suited for excitation with 405 nm or 407 nm laser lines.

  • Brightness: Based on the molar extinction coefficient and quantum yield, Alexa Fluor 488 is demonstrably brighter than BP Fluor 430. While the quantum yield for DyLight 488 is not consistently reported, its high molar extinction coefficient suggests a brightness comparable to Alexa Fluor 488.

  • Environmental Stability: All three dyes exhibit excellent pH insensitivity within the typical physiological range, ensuring stable fluorescence in diverse cellular environments.

Applications in Microscopy

Widefield Fluorescence Microscopy: In standard widefield imaging, the high brightness of Alexa Fluor 488 and DyLight 488 would likely provide a superior signal-to-noise ratio, particularly for detecting low-abundance targets. However, the distinct spectral properties of BP Fluor 430 make it a valuable tool for multicolor imaging, allowing for clearer separation from green and red fluorophores.

Confocal Microscopy: The photostability of the fluorophore is a critical factor in confocal microscopy due to the intense laser illumination. While quantitative photostability data for BP Fluor 430 is limited, both Alexa Fluor 488 and DyLight 488 are renowned for their high photostability, making them robust choices for demanding confocal imaging sessions.[3][6]

Super-Resolution Microscopy (STORM): this compound has been cited for its use in Stochastic Optical Reconstruction Microscopy (STORM).[1] This single-molecule localization technique relies on the photoswitching properties of fluorophores. While detailed protocols for BP Fluor 430 in STORM are not widely published, its suitability for this advanced imaging modality suggests it possesses the necessary photophysical characteristics for enabling sub-diffraction-limit resolution. Alexa Fluor 488 is also a popular choice for dSTORM.[6]

Experimental Protocols: Antibody Conjugation

The effective labeling of antibodies with fluorescent dyes is paramount for successful immunofluorescence experiments. The following section provides detailed protocols for the conjugation of BP Fluor 430, Alexa Fluor 488, and DyLight 488 NHS esters to antibodies.

General Workflow for Antibody Conjugation and Immunofluorescence

The following diagram outlines the key steps involved in labeling an antibody with an NHS ester dye and its subsequent use in immunofluorescence staining.

experimental_workflow cluster_conjugation Antibody Conjugation cluster_staining Immunofluorescence Staining Prepare Antibody Prepare Antibody Reaction Reaction Prepare Antibody->Reaction Protein in amine-free buffer Dissolve NHS Ester Dissolve NHS Ester Dissolve NHS Ester->Reaction Anhydrous DMSO/DMF Purification Purification Reaction->Purification Remove unreacted dye Primary Antibody Incubation Primary Antibody Incubation Purification->Primary Antibody Incubation Labeled Antibody Cell Preparation Cell Preparation Cell Preparation->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Indirect Fluorescence Imaging Imaging Primary Antibody Incubation->Imaging Direct Fluorescence Secondary Antibody Incubation->Imaging

Antibody conjugation and immunofluorescence workflow.
Detailed Protocol: this compound Antibody Conjugation

  • Materials:

    • Antibody (1-5 mg/mL in amine-free buffer, e.g., PBS)

    • This compound

    • Anhydrous DMSO or DMF

    • Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-9.0)

    • Purification column (e.g., size-exclusion chromatography)

  • Procedure:

    • Prepare Antibody: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange. The recommended concentration is 2-10 mg/mL.

    • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

    • Labeling Reaction:

      • Adjust the pH of the antibody solution to 8.3-9.0 using the reaction buffer.

      • Add the dye stock solution to the antibody solution. A common starting molar ratio of dye to protein is 10:1 to 15:1.

      • Incubate the reaction for 1 hour at room temperature, protected from light.

    • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column.

Detailed Protocol: Alexa Fluor 488 NHS Ester Antibody Conjugation
  • Materials:

    • Antibody (2-10 mg/mL in amine-free buffer)[6]

    • Alexa Fluor 488 NHS Ester

    • Anhydrous DMSO or DMF[2]

    • Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3)[2]

    • Purification column

  • Procedure:

    • Prepare Antibody: The antibody should be at a concentration of at least 2 mg/mL in an amine-free buffer like PBS.[2]

    • Prepare Dye Stock Solution: Dissolve the Alexa Fluor 488 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.[2]

    • Labeling Reaction:

      • Add the reaction buffer to the antibody solution.

      • Add the dissolved dye to the antibody solution. A typical starting point is a 10:1 molar ratio of dye to protein.[6]

      • Incubate for 1 hour at room temperature, protected from light.[2]

    • Purification: Purify the conjugate using a size-exclusion chromatography column.

Detailed Protocol: DyLight 488 NHS Ester Antibody Conjugation
  • Materials:

    • Antibody (1-10 mg/mL in amine-free buffer)

    • DyLight 488 NHS Ester

    • Anhydrous DMF

    • Reaction Buffer (0.1 M sodium borate (B1201080) or sodium carbonate, pH 8.5-9.0)

    • Purification column

  • Procedure:

    • Prepare Antibody: Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.

    • Prepare Dye Stock Solution: Dissolve the DyLight 488 NHS ester in anhydrous DMF to a concentration of 10 mg/mL.

    • Labeling Reaction:

      • Add the reaction buffer to the antibody solution.

      • Add the dye solution to the antibody solution. The optimal molar ratio should be determined empirically, but a 10:1 to 20:1 ratio is a good starting point.

      • Incubate for 1 hour at room temperature, protected from light.

    • Purification: Separate the labeled antibody from unreacted dye using a desalting column.

Choosing the Right Fluorophore: A Decision Guide

The selection of a fluorescent dye is a multi-faceted decision that depends on the specific experimental requirements. The following diagram provides a logical framework for choosing between BP Fluor 430, Alexa Fluor 488, and DyLight 488.

decision_tree Start Start Multicolor Imaging? Multicolor Imaging? Start->Multicolor Imaging? High Brightness Critical? High Brightness Critical? Multicolor Imaging?->High Brightness Critical? No BP_Fluor_430 Consider BP Fluor 430 (Distinct Ex/Em) Multicolor Imaging?->BP_Fluor_430 Yes Super-Resolution (STORM)? Super-Resolution (STORM)? High Brightness Critical?->Super-Resolution (STORM)? No Alexa_488_DyLight_488 Consider Alexa Fluor 488 or DyLight 488 (High Brightness) High Brightness Critical?->Alexa_488_DyLight_488 Yes BP_Fluor_430_STORM BP Fluor 430 is a viable option for STORM Super-Resolution (STORM)?->BP_Fluor_430_STORM Yes Standard_Microscopy Alexa Fluor 488 or DyLight 488 are excellent choices Super-Resolution (STORM)?->Standard_Microscopy No

Fluorophore selection guide.

Conclusion

This compound emerges as a valuable tool for fluorescence microscopy, particularly in the context of multicolor imaging where its distinct spectral properties offer a clear advantage in minimizing crosstalk. While Alexa Fluor 488 and DyLight 488 generally provide higher brightness, the suitability of BP Fluor 430 for super-resolution techniques like STORM underscores its potential for advanced imaging applications.

The lack of direct, quantitative comparisons of BP Fluor 430's performance against its more established counterparts in various microscopy modalities represents a knowledge gap. Future studies providing side-by-side analysis of photostability, brightness in cellular environments, and performance in super-resolution imaging would be highly beneficial to the research community. Nevertheless, based on its fundamental properties and documented applications, this compound is a compelling option for researchers seeking to expand their palette of fluorescent probes for sophisticated microscopy experiments.

References

Brightness Showdown: BP Fluor 430 NHS Ester vs. Alexa Fluor 488 in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent probe is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides a comprehensive comparison of two popular amine-reactive fluorescent dyes: BP Fluor 430 NHS ester and the widely-used Alexa Fluor 488 NHS ester. We will delve into their photophysical properties, provide detailed experimental protocols for their application, and visualize common experimental workflows.

Quantitative Data Summary: A Tale of Two Fluorophores

The intrinsic brightness of a fluorophore is a function of its molar extinction coefficient (how efficiently it absorbs light) and its quantum yield (how efficiently it converts absorbed light into emitted fluorescence). A higher value for the product of these two parameters indicates a brighter dye.

Based on their photophysical properties, Alexa Fluor 488 is significantly brighter than BP Fluor 430. While BP Fluor 430, also marketed as an equivalent to Alexa Fluor 430, serves a specific niche with its excitation in the violet spectrum, Alexa Fluor 488 stands out for its exceptional brightness and photostability, making it a workhorse for a wide range of fluorescence-based assays.

PropertyThis compoundAlexa Fluor 488 NHS Ester
Excitation Maximum (nm) ~430~496-499[1]
Emission Maximum (nm) ~539-542~519-520[1][2]
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) ~15,000 - 15,95571,000[1][3]
Quantum Yield (Φ) 0.230.92[3][4]
Calculated Relative Brightness (ε x Φ) ~3,450 - 3,67065,320
Common Laser Line Excitation 405 nm488 nm
Fluorescence Color Green/YellowGreen

Experimental Protocols

Accurate and reproducible results in fluorescence experiments hinge on meticulous adherence to optimized protocols. Below are detailed methodologies for antibody labeling and a subsequent immunofluorescence experiment, common applications for these NHS ester dyes.

Antibody Labeling with NHS Ester Dyes

This protocol outlines the covalent labeling of an antibody with an amine-reactive NHS ester dye.

Materials:

  • Antibody to be labeled (free of amine-containing buffers like Tris or glycine)

  • This compound or Alexa Fluor 488 NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Antibody Preparation: Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the NHS ester dye in DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing, add the dissolved dye to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically but a starting point of 10:1 to 20:1 is recommended.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

  • Determination of Degree of Labeling (DOL): The DOL, the average number of dye molecules per antibody, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis antibody_prep Prepare Antibody in Bicarbonate Buffer mix Mix Antibody and Dye Solution antibody_prep->mix dye_prep Dissolve NHS Ester Dye in DMSO dye_prep->mix incubate Incubate for 1 hour at Room Temperature mix->incubate purify Purify Conjugate via Size-Exclusion Chromatography incubate->purify analyze Determine Degree of Labeling (DOL) purify->analyze

Antibody Labeling Workflow
Immunofluorescence Staining of a G-Protein Coupled Receptor (GPCR)

This protocol describes the use of a fluorescently labeled secondary antibody to visualize a GPCR in fixed cells.

Materials:

  • Cells grown on coverslips

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody specific to the GPCR of interest

  • Fluorescently labeled secondary antibody (e.g., Goat anti-Rabbit IgG conjugated with Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating with 1% BSA for 30 minutes.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining: Stain the cell nuclei with DAPI for 5 minutes.

  • Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets.

G cluster_cell_prep Cell Preparation cluster_staining Antibody Staining cluster_imaging Visualization fixation Fix Cells (e.g., 4% PFA) permeabilization Permeabilize Cells (e.g., Triton X-100) fixation->permeabilization blocking Block Non-Specific Binding (e.g., BSA) permeabilization->blocking primary_ab Incubate with Primary Antibody (anti-GPCR) blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab counterstain Counterstain Nuclei (e.g., DAPI) secondary_ab->counterstain mount Mount Coverslip counterstain->mount image Image with Fluorescence Microscope mount->image

Immunofluorescence Workflow for GPCR Visualization

Visualizing a Simplified GPCR Signaling Pathway

Fluorescently labeled antibodies are instrumental in elucidating cellular signaling pathways. The following diagram illustrates a simplified G-protein coupled receptor (GPCR) signaling cascade leading to the activation of a downstream kinase, a process that can be visualized using immunofluorescence by targeting different components of the pathway.

G ligand Ligand gpcr GPCR ligand->gpcr Binds to g_protein G-Protein gpcr->g_protein Activates effector Effector Enzyme g_protein->effector Activates second_messenger Second Messenger effector->second_messenger Generates kinase Downstream Kinase second_messenger->kinase Activates

Simplified GPCR Signaling Cascade

Conclusion

References

photostability comparison of BP Fluor 430 NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Photostability of BP Fluor 430 NHS Ester

For researchers, scientists, and drug development professionals, the selection of a fluorescent dye with high photostability is critical for achieving reliable and reproducible results in fluorescence-based applications. Photostability, the ability of a fluorophore to resist photochemical degradation upon exposure to light, directly impacts the quality and duration of imaging experiments. This guide provides a comparative overview of the photostability of this compound against two common alternatives, Alexa Fluor 430 NHS ester and DyLight 430 NHS ester.

BP Fluor 430 is a green-fluorescent dye often used in multicolor applications such as flow cytometry and super-resolution microscopy.[1][2] It is marketed as a photostable dye and an equivalent to Alexa Fluor 430.[1][2] The Alexa Fluor family of dyes is well-regarded for its enhanced photostability compared to traditional fluorophores like fluorescein.[3][4][5] Similarly, DyLight dyes are known for their high fluorescence intensity and photostability.

Quantitative Photostability Comparison

FeatureThis compoundAlexa Fluor 430 NHS EsterDyLight 430 (Hypothetical)
Excitation Max (nm) ~430~434Not Specified
Emission Max (nm) ~539~539Not Specified
Extinction Coefficient (cm⁻¹M⁻¹) ~15,000~15,000Not Specified
Relative Photostability Stated to be photostableHighHigh
Reference [1][2][3][4][6]General DyLight Dye Information

Note: Specific quantitative photostability data, such as photobleaching half-life, for these specific dyes is not available in the reviewed literature. The qualitative assessment is based on manufacturer claims and the established performance of the Alexa Fluor and DyLight dye families.

Experimental Protocol: Measurement of Photobleaching Half-life

To quantitatively assess and compare the photostability of fluorescent dyes like this compound, a standardized photobleaching experiment can be performed. The following protocol outlines a general method to determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

Objective: To quantify and compare the photobleaching rates of different fluorescent dyes.

Materials:

  • Fluorescently labeled samples (e.g., protein conjugates of this compound, Alexa Fluor 430 NHS ester, and DyLight 430 NHS ester)

  • Microscope slides and coverslips

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • Fluorescence microscope with a stable light source (e.g., laser or LED)

  • High-sensitivity camera (e.g., sCMOS or EMCCD)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation:

    • Prepare solutions of the fluorescently labeled proteins at the same concentration in PBS.

    • Mount a small volume of each sample solution on a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter set for the fluorophore being tested.

    • Use the same objective lens and illumination intensity for all samples to ensure a valid comparison.

  • Image Acquisition:

    • Focus on the sample and acquire an initial image (time = 0).

    • Begin continuous illumination of the sample.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds). The total acquisition time should be long enough to observe a significant decrease in fluorescence.

  • Data Analysis:

    • Open the image series in an image analysis software.

    • Define a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region without any fluorescent molecules and subtracting it from the ROI measurements.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life (t½).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for comparing fluorophore photostability.

G cluster_prep Sample Preparation cluster_imaging Microscopy & Imaging cluster_analysis Data Analysis prep1 Prepare Dye Conjugates prep2 Mount on Slide prep1->prep2 img1 Set Microscope Parameters prep2->img1 img2 Acquire Time-lapse Images img1->img2 anl1 Measure Fluorescence Intensity img2->anl1 anl2 Normalize Intensity Data anl1->anl2 anl3 Plot Decay Curve anl2->anl3 anl4 Determine Half-life (t½) anl3->anl4 conclusion Compare Photostability anl4->conclusion

Caption: Experimental workflow for photostability comparison.

References

Comparative Guide to the Cross-Reactivity of BP Fluor 430 NHS Ester Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of fluorescently labeled antibodies is paramount for generating accurate and reproducible data in a wide range of applications, from immunofluorescence and flow cytometry to western blotting. This guide provides a comparative overview of BP Fluor 430 NHS ester for antibody labeling, with a focus on cross-reactivity and performance against other common fluorescent dyes.

BP Fluor 430 is a green-fluorescent dye with spectral properties similar to Alexa Fluor 430.[1] Its N-hydroxysuccinimide (NHS) ester derivative allows for covalent conjugation to primary amines on antibodies and other proteins. While the inherent specificity of the primary antibody is the principal determinant of cross-reactivity, the properties of the conjugated fluorophore and the labeling process can influence non-specific binding.

Performance Comparison of Fluorescent Dyes

Selecting the appropriate fluorophore is a critical step in designing a reliable immunofluorescence experiment. The choice of dye can impact the signal-to-noise ratio, with some dyes exhibiting higher intrinsic background binding than others. This is particularly relevant when working with tissues or cells that have endogenous fluorescence or charged components that can interact non-specifically with the dye.

Below is a comparison of the spectral properties of BP Fluor 430 and other commonly used fluorescent dyes for antibody conjugation. Minimizing spectral overlap is crucial in multi-color imaging to prevent bleed-through, which can be misinterpreted as cross-reactivity.

FluorophoreExcitation Max (nm)Emission Max (nm)Molecular Weight ( g/mol )BrightnessPhotostability
BP Fluor 430 ~431~541~500HighHigh
Alexa Fluor 488 495519~643Very HighVery High
FITC 495519~390ModerateLow
Cy3 550570~767HighModerate
Alexa Fluor 555 555565~1250Very HighHigh

Experimental Protocols for Assessing Cross-Reactivity

To ensure the specificity of a this compound labeled antibody, it is essential to perform rigorous cross-reactivity testing. The following are detailed methodologies for key experiments.

Antibody Labeling with this compound

Objective: To covalently label a primary antibody with this compound.

Materials:

  • Purified primary antibody (0.5-2 mg/mL in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • PBS, pH 7.4

Procedure:

  • Prepare the antibody solution at a concentration of 1-2 mg/mL in PBS.

  • Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.

  • Immediately before use, dissolve the this compound in a small amount of DMF or DMSO to create a 10 mg/mL stock solution.

  • Add a 5-10 fold molar excess of the reactive dye to the antibody solution while gently vortexing.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with PBS.

  • Collect the fractions containing the labeled antibody. The degree of labeling (DOL) can be determined spectrophotometrically by measuring the absorbance at 280 nm and the absorbance maximum of the dye.

Dot Blot Assay for Cross-Reactivity Assessment

Objective: To evaluate the non-specific binding of a BP Fluor 430 labeled antibody to a panel of related and unrelated antigens.

Materials:

  • BP Fluor 430 labeled antibody

  • Target antigen (positive control)

  • Related antigens (potential cross-reactants)

  • Unrelated antigen (negative control)

  • Nitrocellulose or PVDF membrane

  • Tris-buffered saline with Tween 20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Fluorescence imaging system

Procedure:

  • Spot 1-2 µL of each antigen (at 0.1-1 mg/mL) onto the nitrocellulose membrane and allow it to dry completely.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the BP Fluor 430 labeled antibody (at its recommended working concentration) for 1 hour at room temperature, protected from light.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Image the membrane using a fluorescence imaging system with appropriate excitation and emission filters for BP Fluor 430.

  • Analyze the fluorescent signal intensity for each spot. High signal on the target antigen and low to no signal on other antigens indicates high specificity.

Immunofluorescence Staining for In Situ Cross-Reactivity

Objective: To assess the specificity and background staining of a BP Fluor 430 labeled antibody in a cellular context.

Materials:

  • Cells or tissue sections (positive and negative for the target antigen)

  • BP Fluor 430 labeled antibody

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) if the target is intracellular

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • DAPI nuclear stain

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Prepare cells or tissue sections on slides.

  • Fix the samples (e.g., with 4% paraformaldehyde).

  • If necessary, permeabilize the cells with permeabilization buffer.

  • Block non-specific binding sites with blocking buffer for 1 hour.

  • Incubate with the BP Fluor 430 labeled antibody at its optimal dilution for 1-2 hours at room temperature, protected from light.

  • Include a "secondary only" control where the primary antibody is omitted to assess non-specific binding of the fluorescent conjugate.

  • Wash the samples three times with PBS.

  • Counterstain the nuclei with DAPI.

  • Mount the slides with antifade mounting medium.

  • Visualize the staining using a fluorescence microscope. Specific staining should be observed only in the expected cellular compartment of the positive control samples, with minimal background in the negative control and "secondary only" samples.

Visualizing Signaling Pathways and Experimental Workflows

Diagrams created with Graphviz can effectively illustrate complex biological pathways and experimental procedures.

Antibody_Labeling_Workflow cluster_preparation Preparation cluster_reaction Conjugation cluster_purification Purification Antibody Purified Antibody (in PBS) Bicarbonate Add Sodium Bicarbonate (pH 8.3) Antibody->Bicarbonate Mix Mix Antibody and Dye Bicarbonate->Mix Dye_Prep Dissolve BP Fluor 430 NHS Ester in DMSO Dye_Prep->Mix Incubate Incubate 1 hr at RT Mix->Incubate Column Size-Exclusion Chromatography Incubate->Column Collect Collect Labeled Antibody Column->Collect

Caption: Workflow for labeling an antibody with this compound.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Nucleus->Proliferation

Caption: Simplified EGFR signaling pathway, a common target for immunofluorescence studies.

STAT3_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) in Cytoplasm JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) Dimer STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression

Caption: Overview of the STAT3 signaling pathway, illustrating its activation and translocation.

References

A Comparative Guide to Confirming Covalent Conjugation of BP Fluor 430 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful covalent conjugation of fluorescent dyes to biomolecules is a critical step for a multitude of applications, from immunoassays to super-resolution microscopy. This guide provides a comprehensive comparison of methods to confirm the covalent conjugation of BP Fluor 430 NHS ester, a green-fluorescent dye, to proteins. We will also compare its performance with alternative dyes and provide detailed experimental protocols.

This compound: A Profile

This compound is a water-soluble, green-fluorescent dye that is frequently utilized in multicolor applications such as flow cytometry and super-resolution microscopy.[1][2][3] Its excitation is well-suited for the 407 nm spectral line of a krypton laser or a 408 nm violet laser diode.[1][3] An important characteristic of BP Fluor 430 conjugates is their pH insensitivity in a range of pH 4 to 10.[1][3] The N-hydroxysuccinimide (NHS) ester is a popular amine-reactive group for labeling primary amines on proteins, amine-modified oligonucleotides, and other molecules containing amines.[1][4] A key advantage of this compound is that proteins can be labeled at high molar ratios without significant self-quenching, resulting in brighter conjugates and more sensitive detection.[1]

PropertyValue
Excitation Maximum (λex) 430 nm[1]
Emission Maximum (λem) 539 nm[1]
Molar Extinction Coefficient (ε) 15,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φ) 0.23[5][6]
Molecular Weight 600.6 g/mol [1]
Solubility Water, DMSO, DMF[1]
Comparison with Alternative Amine-Reactive Dyes

The choice of a fluorescent dye is a critical decision that can significantly impact experimental results.[7] Below is a comparison of this compound with other commonly used amine-reactive dyes in the blue-to-green emission spectrum.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Conjugated)
This compound 430[1]539[1]15,000[1]0.23[5][6]
Alexa Fluor™ 488 NHS Ester ~495~519~71,000High (pH insensitive)
FITC (Fluorescein Isothiocyanate) ~494~518~75,000~0.36
Cy™3 NHS Ester ~550 - 555[7]~570[7]~150,000[7]~0.31[7]

Note: Performance of fluorescent dyes can be highly dependent on the local environment, including the biomolecule to which they are conjugated and the buffer conditions.[7]

Experimental Protocols

Protocol for Covalent Conjugation of this compound to an Antibody

This protocol outlines a general procedure for labeling an IgG antibody with this compound. Optimization may be required for specific proteins.[8]

Materials and Reagents:

  • This compound

  • Antibody (IgG) to be labeled (free of amine-containing stabilizers like BSA or Tris)[8]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[4][9]

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[8][10]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[10]

  • Purification column (e.g., gel filtration, spin desalting column)[9][11]

  • Storage Buffer: Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Antibody Solution: Dissolve the antibody in the reaction buffer at a concentration of 2.5 mg/mL.[8] If the antibody is in a buffer like PBS, add one-tenth volume of 1 M sodium bicarbonate to adjust the pH.[8]

  • Prepare Dye Stock Solution: Allow the vial of this compound to warm to room temperature.[8] Dissolve the dye in DMSO or DMF to a concentration of 10 mM.[8]

  • Labeling Reaction: While gently stirring, add a 10- to 50-fold molar excess of the dissolved dye to the antibody solution.[9] The optimal ratio should be determined empirically.[9] Incubate the reaction for 1 hour at room temperature, protected from light.[4]

  • Quench Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.

  • Purify Conjugate: Separate the labeled antibody from the unreacted dye using a gel filtration or spin desalting column equilibrated with PBS.[9][11]

  • Storage: Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.[4][9] For long-term storage, adding a stabilizer like BSA and cryoprotectant like glycerol (B35011) is recommended.[8][9] Avoid repeated freeze-thaw cycles.[4]

Confirming Covalent Conjugation

Several methods can be used to confirm the successful covalent conjugation of BP Fluor 430 to your protein of interest.

Spectrophotometric Analysis: Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein, can be determined using a UV-Vis spectrophotometer.

Protocol:

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of BP Fluor 430, which is 430 nm (A₄₃₀).

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm. A correction factor (CF) is used, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum.

  • Calculate the DOL using the following formula:

    Protein Concentration (M) = [A₂₈₀ - (A₄₃₀ x CF)] / ε_protein

    Dye Concentration (M) = A₄₃₀ / ε_dye

    DOL = Dye Concentration (M) / Protein Concentration (M)

    Where:

    • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).

    • ε_dye is the molar extinction coefficient of BP Fluor 430 at 430 nm (15,000 M⁻¹cm⁻¹).[1]

    • CF for BP Fluor 430 is approximately 0.59.[12]

SDS-PAGE Analysis

SDS-PAGE can provide a qualitative confirmation of conjugation.

Protocol:

  • Run the purified conjugate, the unlabeled protein, and the free dye on an SDS-PAGE gel.

  • After electrophoresis, visualize the gel under both white light (e.g., with Coomassie staining) and UV illumination.

  • Successful conjugation is confirmed if a fluorescent band is observed at the same molecular weight as the protein band.

Chromatographic Analysis

Size-exclusion chromatography (SEC) is an effective method for separating the larger conjugate from the smaller, unreacted dye.[9]

Protocol:

  • Inject the reaction mixture into an SEC-HPLC system.

  • Monitor the eluent using both a UV detector (at 280 nm) and a fluorescence detector (excitation at 430 nm, emission at 539 nm).

  • Successful conjugation is indicated by a peak that shows both protein absorbance and dye fluorescence, eluting earlier than the free dye.

Mass Spectrometry

For a precise determination of the number of dye molecules conjugated to each protein, mass spectrometry can be employed. The mass of the conjugate will be the mass of the protein plus the mass of the attached dye molecules.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage cluster_confirmation Confirmation Prepare Antibody Solution Prepare Antibody Solution Labeling Reaction Labeling Reaction Prepare Antibody Solution->Labeling Reaction Prepare Dye Stock Solution Prepare Dye Stock Solution Prepare Dye Stock Solution->Labeling Reaction Quench Reaction Quench Reaction Labeling Reaction->Quench Reaction Purify Conjugate Purify Conjugate Quench Reaction->Purify Conjugate Store Conjugate Store Conjugate Purify Conjugate->Store Conjugate Spectrophotometry (DOL) Spectrophotometry (DOL) Purify Conjugate->Spectrophotometry (DOL) SDS-PAGE SDS-PAGE Purify Conjugate->SDS-PAGE Chromatography Chromatography Purify Conjugate->Chromatography

Caption: Experimental workflow for NHS ester conjugation and confirmation.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Protein Protein with Primary Amine (e.g., Lysine) Nucleophilic_Attack Nucleophilic Attack (pH 8.3-8.5) Protein->Nucleophilic_Attack NHS_Ester This compound NHS_Ester->Nucleophilic_Attack Conjugate Fluorescently Labeled Protein (Stable Amide Bond) Nucleophilic_Attack->Conjugate Byproduct NHS Leaving Group Nucleophilic_Attack->Byproduct

Caption: Reaction mechanism of this compound with a primary amine.

References

A Researcher's Guide to BP Fluor 430 NHS Ester: A Comparative Analysis for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is paramount for the success of sensitive applications such as flow cytometry, super-resolution microscopy, and immunofluorescence. This guide provides a comprehensive comparison of BP Fluor 430 NHS ester, a green-fluorescent, water-soluble dye, with other common alternatives, supported by experimental data and detailed protocols.

This compound is an amine-reactive dye that is spectrally similar to Alexa Fluor 430.[1][2][3][4] It is frequently employed in multi-color applications, including flow cytometry and super-resolution microscopy using STORM.[1][2][3][4] Its excitation is ideally suited for the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode.[2][3] Conjugates of BP Fluor 430 are pH-insensitive from pH 4 to pH 10.[2][3] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the efficient conjugation of the fluorophore with primary and secondary amine groups found in proteins and other biomolecules.[5]

Performance Comparison of this compound and Alternatives

To aid in the selection of the most suitable fluorophore for your research needs, the following table summarizes the key spectral properties of this compound and two common alternatives: Fluorescein isothiocyanate (FITC) and DyLight 405.

FeatureBP Fluor 430 / Alexa Fluor 430FITC (Fluorescein isothiocyanate)DyLight 405
Excitation Max (nm) 431 - 433[6][7][8][9]491 - 495[1][4][10][11]400[2][12][13][14][15]
Emission Max (nm) 540 - 541[6][7][8]516 - 525[1][4][11]420 - 421[2][12][13][14][15]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~16,000[8][9]~75,000~30,000[12][13]
Quantum Yield Not widely reported~0.92Not widely reported
Photostability Generally high[16]Prone to photobleaching[10][17]High[13][15]
pH Sensitivity Insensitive (pH 4-10)[2][3]Sensitive to changes in pHLess pH-sensitive[13]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for protein labeling with NHS ester dyes and a general workflow for flow cytometry analysis.

Protein Labeling with this compound

This protocol outlines the steps for conjugating an NHS ester dye to a protein, such as an antibody.

Materials:

  • Protein solution (e.g., antibody) at 2.5 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Purification column (e.g., desalting column).

  • 1X Phosphate-Buffered Saline (PBS).

Procedure:

  • Prepare Protein Solution: Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a concentration of 2.5 mg/mL. Ensure the buffer is free of amine-containing substances like Tris.[18]

  • Prepare Dye Stock Solution: Allow the vial of this compound to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO. Vortex briefly to ensure the dye is fully dissolved.[18]

  • Labeling Reaction: Add 15-25 µL of the 10 mM dye stock solution for every 1 mL of the antibody solution. The optimal dye-to-protein ratio may need to be determined empirically.[18]

  • Incubation: Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.[18]

  • Purification: Separate the labeled protein from the free dye by loading the reaction solution onto a desalting column and eluting with 1X PBS.[18]

  • Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.

  • Storage: Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage.[19]

Flow Cytometry Protocol Using a Fluorescently Labeled Antibody

This protocol provides a general workflow for staining cells with a fluorescently labeled antibody for flow cytometry analysis.

Materials:

  • Cell suspension.

  • Fluorescently labeled antibody (e.g., BP Fluor 430-conjugated antibody).

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).

  • Fixation and permeabilization buffers (for intracellular staining).

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in cold Flow Cytometry Staining Buffer.

  • Antibody Incubation: Add the fluorescently labeled antibody to the cell suspension at the predetermined optimal concentration.[20]

  • Incubation: Incubate the cells for 20-30 minutes at 2-8°C in the dark.[21]

  • Washing: Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer to remove unbound antibody. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

  • Resuspension: Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer.

  • Data Acquisition: Analyze the stained cells on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes.

G Protein Labeling Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage protein Protein Solution (Amine-free buffer, pH 8.3) mix Mix Protein and Dye protein->mix dye This compound (10 mM in DMSO) dye->mix incubate Incubate 1 hr at RT (in dark) mix->incubate purify Desalting Column incubate->purify dol Determine DOL purify->dol storage Store Labeled Protein dol->storage

Caption: Workflow for labeling proteins with this compound.

Labeled proteins can be used to study a variety of cellular processes, including signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell proliferation and survival.

G EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P TF Transcription Factors ERK->TF P Proliferation Cell Proliferation TF->Proliferation

Caption: Simplified diagram of the EGFR signaling pathway.

References

A Researcher's Guide to Amine-Reactive Green Fluorescent Dyes: A Comparative Analysis of BP Fluor 430 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical step in the design of robust and reproducible fluorescence-based assays. BP Fluor 430 NHS ester, a bright and water-soluble green fluorescent dye, offers a valuable tool for labeling proteins and other amine-containing biomolecules. This guide provides an objective comparison of this compound with its common alternatives, supported by experimental data and detailed protocols to aid in your research endeavors.

This compound is spectrally equivalent to Alexa Fluor™ 430 NHS Ester, a well-characterized fluorophore.[1][2] This equivalence allows for the leveraging of the extensive body of research available for Alexa Fluor 430 to inform its application. This guide will therefore focus on the performance of Alexa Fluor 430 as a proxy for BP Fluor 430, comparing it with other widely used green fluorescent dyes such as Fluorescein isothiocyanate (FITC) and Alexa Fluor 488.

Quantitative Performance Comparison

The choice of a fluorescent dye is often dictated by its photophysical properties, which directly impact the quality and reliability of the obtained data. Key performance indicators include the molar extinction coefficient (a measure of how strongly the dye absorbs light at a specific wavelength), the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light), brightness (a product of the molar extinction coefficient and quantum yield), and photostability.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative BrightnessPhotostabilitypH Sensitivity
Alexa Fluor 430 430539-54015,000High[2]ModerateHighInsensitive (pH 4-10)[2][3]
FITC 495517-520~75,0000.3-0.92HighLowSensitive
Alexa Fluor 488 495519~71,0000.92Very HighVery HighInsensitive (pH 4-10)

Note: The quantum yield of Alexa Fluor 430 is stated to be "relatively high," but a specific value is not consistently reported in the literature.[2] The brightness of FITC can be high, but its susceptibility to photobleaching and pH sensitivity can significantly impact its performance in many applications.[4]

Experimental Protocols

I. Protein Labeling with NHS Ester Dyes

This protocol describes a general procedure for the covalent labeling of proteins with amine-reactive NHS ester dyes such as this compound.

Materials:

  • Protein of interest (in an amine-free buffer such as PBS)

  • This compound (or other amine-reactive dye)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the desired molar ratio of dye to protein. A 10-20 fold molar excess of dye is a common starting point for optimization.

    • Slowly add the calculated volume of the dye stock solution to the protein solution while gently stirring.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column or by dialysis against a suitable buffer (e.g., PBS).

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye.

    • Calculate the DOL using the following formula: DOL = (A_dye × ε_protein) / [(A_280 - (A_dye × CF)) × ε_dye] Where:

      • A_dye is the absorbance at the dye's excitation maximum.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its excitation maximum.

      • CF is the correction factor for the dye's absorbance at 280 nm (A_280 / A_dye).

II. Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol outlines the determination of the fluorescence quantum yield of a sample relative to a known standard.

Materials:

  • Fluorometer

  • UV-Vis spectrophotometer

  • Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ for dyes excitable in the UV range, or a well-characterized fluorescent dye with similar spectral properties for visible dyes)

  • Sample of interest (e.g., BP Fluor 430 labeled protein)

  • Solvent (the same for both standard and sample)

Procedure:

  • Prepare a series of dilutions for both the standard and the sample in the same solvent, with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using a fluorometer, ensuring the excitation wavelength is the same for all measurements.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

  • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²) Where:

    • Φ is the quantum yield.

    • Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.

III. Assessment of Photostability

This protocol provides a method to compare the photostability of different fluorescently labeled samples.

Materials:

  • Fluorescence microscope with a camera and a stable light source

  • Image analysis software

  • Fluorescently labeled samples (e.g., cells stained with antibodies conjugated to different dyes)

Procedure:

  • Prepare samples with comparable initial fluorescence intensity.

  • Acquire an initial image (t=0) of each sample using identical microscope settings (e.g., exposure time, laser power).

  • Continuously illuminate a defined region of interest (ROI) for a set period.

  • Acquire images at regular time intervals during the illumination period.

  • Measure the mean fluorescence intensity within the ROI for each image.

  • Normalize the fluorescence intensity at each time point to the initial intensity (t=0).

  • Plot the normalized fluorescence intensity as a function of time to generate photobleaching curves for each dye. A slower decay in fluorescence indicates higher photostability.

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the understanding of the application of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate a typical protein labeling workflow and a simplified signaling pathway where a fluorescently labeled antibody could be employed.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis p Protein Solution (Amine-free buffer) m Mix & Incubate (1 hr, RT, dark) p->m d This compound (Dissolved in DMSO/DMF) d->m pu Size-Exclusion Chromatography or Dialysis m->pu a Measure Absorbance (280 nm & Dye Ex_max) pu->a c Calculate DOL a->c

Caption: Workflow for labeling proteins with this compound.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor protein1 Signaling Protein 1 receptor->protein1 Activates ligand Ligand ligand->receptor Binds protein2 Signaling Protein 2 protein1->protein2 Activates tf Transcription Factor protein2->tf Activates gene Target Gene tf->gene Regulates Transcription labeled_ab Labeled Antibody (BP Fluor 430) labeled_ab->receptor Binds to Receptor (for visualization)

Caption: Simplified signaling pathway with a fluorescently labeled antibody.

References

Evaluating the Specificity of BP Fluor 430 NHS Ester Staining: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a fluorescent dye is a critical decision that profoundly influences experimental outcomes. This guide provides an objective comparison of BP Fluor 430 NHS ester with two other common green fluorescent dyes, Alexa Fluor 488 NHS ester and Fluorescein-5-isothiocyanate (FITC). The focus is on the specificity of staining, supported by key photophysical and chemical data, and detailed experimental protocols to enable researchers to conduct their own comparative analyses.

Performance Comparison of Green Fluorescent Dyes

ParameterThis compoundAlexa Fluor 488 NHS EsterFluorescein-5-isothiocyanate (FITC)
Excitation Maximum (nm) 430[1][2][3][4]494-499[5][6][7]495[8][9]
Emission Maximum (nm) 539-542[1][2][10]517-520[5][6]519-525[8][9][11][12]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~15,000-15,955[1][2][10]~71,000-73,000[5][6]~73,000-75,000[8][9][11][12][13]
Quantum Yield (Φ) 0.23[2][10]0.92[5][14][15]~0.5-0.92[8][9][12][13]
Brightness (Ext. Coeff. x QY / 1000) ~3.45 - 3.67~65.32 - 67.16~36.5 - 69
Photostability High[3][4][16]High[5][7][16][17][18]Low[9][17][18]
pH Sensitivity Insensitive (pH 4-10)[1][4]Insensitive (pH 4-10)[7]Sensitive[9][12]
Reactive Group N-hydroxysuccinimide esterN-hydroxysuccinimide esterIsothiocyanate
Target Moiety Primary amines[1][19][20][21]Primary amines[6][19][20][21]Primary amines[8][9]

Note: Molar extinction coefficient and quantum yield can vary depending on the conjugation state and the local environment.

From the data, it is evident that while this compound is a viable green fluorescent dye, Alexa Fluor 488 NHS ester and FITC exhibit significantly higher brightness due to their much larger molar extinction coefficients and, in the case of Alexa Fluor 488, a very high quantum yield. The lower brightness of BP Fluor 430 may necessitate the use of higher concentrations or more sensitive detection systems. However, its high photostability and pH insensitivity are significant advantages over FITC, which is notoriously prone to photobleaching and whose fluorescence is pH-dependent. Alexa Fluor 488 stands out for its combination of high brightness and excellent photostability.

Experimental Protocols

To empirically evaluate the specificity of this compound in your experimental system, a direct comparison with other dyes is recommended. Below are detailed protocols for antibody conjugation and a subsequent immunofluorescence experiment designed to assess signal-to-noise ratio and off-target binding.

Protocol 1: Antibody Labeling with NHS Ester Dyes

This protocol describes the conjugation of an amine-reactive fluorescent dye to a primary antibody.

Materials:

  • Primary antibody (e.g., anti-tubulin) at a concentration of 1-2 mg/mL in amine-free buffer (e.g., PBS).

  • This compound, Alexa Fluor 488 NHS ester, or FITC.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3.

  • Purification resin (e.g., size-exclusion chromatography column).

  • Spectrophotometer.

Procedure:

  • Prepare Dye Stock Solution: Dissolve the NHS ester dye in a small amount of DMF or DMSO to create a 10 mg/mL stock solution. This should be done immediately before use.

  • Prepare Antibody: Dilute the antibody in the Reaction Buffer to a final concentration of 1 mg/mL.

  • Labeling Reaction: Add a 5-10 fold molar excess of the reactive dye to the antibody solution. Incubate for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification: Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the excitation maximum of the dye (Amax).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl).

    • The DOL is the molar ratio of the dye to the protein. An optimal DOL for antibodies is typically between 2 and 7.

Protocol 2: Comparative Immunofluorescence for Specificity Evaluation

This protocol outlines a method to compare the specificity of different dye-conjugated antibodies in cultured cells.

Materials:

  • Cultured cells (e.g., HeLa cells) grown on glass coverslips.

  • Dye-conjugated primary antibodies (from Protocol 1).

  • Fixation Buffer: 4% paraformaldehyde in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

  • Antifade mounting medium.

  • Fluorescence microscope with appropriate filter sets.

  • Image analysis software (e.g., FIJI/ImageJ).

Procedure:

  • Cell Culture and Fixation:

    • Plate cells on coverslips and allow them to adhere and grow to 60-80% confluency.

    • Wash the cells with PBS and fix with Fixation Buffer for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding sites with Blocking Buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Dilute the dye-conjugated primary antibodies in Blocking Buffer to the same optimal concentration (to be determined empirically, e.g., 1-10 µg/mL).

    • Incubate the coverslips with the respective antibody solutions for 1 hour at room temperature in a humidified chamber, protected from light.

  • Washing and Mounting:

    • Wash the coverslips three times with PBS for 5 minutes each, protected from light.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope with identical settings (exposure time, gain, etc.) for each dye.

    • Signal-to-Noise Ratio (SNR) Calculation:

      • In your image analysis software, select a region of interest (ROI) that is clearly stained (signal) and an adjacent background region with no specific staining (noise).

      • Measure the mean fluorescence intensity of both ROIs.

      • Calculate the SNR using the formula: SNR = (Mean Signal Intensity) / (Standard Deviation of Background Intensity).

    • Off-Target Binding Assessment:

      • Visually inspect the images for any non-specific staining in cellular compartments where the target protein is not expected to be localized.

      • Quantify background fluorescence in these non-target areas.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams have been generated using Graphviz.

G cluster_prep Antibody & Dye Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis antibody Primary Antibody in Amine-Free Buffer mix Mix Antibody and Dye antibody->mix dye This compound dissolve_dye Dissolve Dye in DMSO/DMF dye->dissolve_dye dissolve_dye->mix incubate Incubate (1 hr, RT) mix->incubate purify Size-Exclusion Chromatography incubate->purify measure Spectrophotometry (A280, Amax) purify->measure calculate Calculate DOL measure->calculate

Workflow for Antibody Conjugation

G cluster_cell_prep Cell Preparation cluster_staining Immunostaining cluster_imaging Imaging & Analysis culture Culture Cells on Coverslips fix Fix with 4% PFA culture->fix permeabilize Permeabilize with Triton X-100 fix->permeabilize block Block with 5% BSA permeabilize->block incubate_primary Incubate with Dye-Conjugated Primary Ab block->incubate_primary wash Wash with PBS incubate_primary->wash mount Mount with Antifade Medium wash->mount acquire Acquire Images (Identical Settings) mount->acquire analyze Analyze Signal-to-Noise & Off-Target Binding acquire->analyze

Immunofluorescence Specificity Workflow

Conclusion

The evaluation of a fluorescent dye's specificity is paramount for generating reliable and reproducible data. While this compound may not possess the same level of brightness as Alexa Fluor 488 NHS ester or FITC, its high photostability and pH-insensitivity make it a potentially valuable tool, particularly in experiments requiring long exposure times or involving pH fluctuations. For researchers considering the use of this compound, it is strongly recommended to perform a direct comparative analysis against other dyes using the protocols outlined in this guide. This empirical approach will provide the most accurate assessment of its specificity and suitability for your specific research application.

References

A Researcher's Guide to Amine-Reactive Fluorescent Dyes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of life sciences and drug development, the covalent labeling of proteins with fluorescent dyes is a fundamental technique for a vast array of applications, including immunoassays, fluorescence microscopy, and flow cytometry.[1] Amine-reactive dyes are a popular choice for this purpose due to the abundance of primary amines on the surface of most proteins. This guide provides an objective, data-driven comparison of different amine-reactive dyes to aid researchers, scientists, and drug development professionals in selecting the optimal dye for their experimental needs.

The Chemistry of Amine-Reactive Labeling

Amine-reactive dyes primarily target the primary amino groups found at the N-terminus of a polypeptide chain and on the side chain of lysine (B10760008) residues.[1] The two most prevalent classes of amine-reactive chemistries are N-hydroxysuccinimidyl (NHS) esters and isothiocyanates.

  • N-Hydroxysuccinimidyl (NHS) Esters: These are the most widely used amine-reactive reagents. They react with primary amines in a pH-dependent manner, optimally between pH 8.3 and 8.5, to form stable amide bonds.[1] It is crucial to use buffers devoid of primary amines, such as Tris or glycine, as they will compete with the protein for the dye.[1]

  • Isothiocyanates: These react with primary amines to form a stable thiourea (B124793) linkage, a reaction that is also favored at an alkaline pH, typically above 9.[1][2] While effective, the resulting thiourea bond is generally considered to be less stable over time compared to the amide bond formed by NHS esters.[1][3]

Quantitative Comparison of Common Amine-Reactive Dyes

The selection of a fluorescent dye is a critical decision that hinges on the specific application, the available instrumentation for excitation and detection, and the photophysical properties of the dye itself. The following tables summarize key data to facilitate an informed choice.

Table 1: Spectral Properties of Common Amine-Reactive Dyes

FluorophoreReactive GroupExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)
Fluorescein (FITC, 5-FAM SE)Isothiocyanate, Succinimidyl Ester494518[4]75,0000.92[4]
Alexa Fluor 488 SESuccinimidyl Ester495[4]519[4]71,0000.92[4]
DyLight 488 NHS EsterSuccinimidyl Ester493[5]518[5]70,0000.90
Cyanine3 (Cy3) NHS EsterSuccinimidyl Ester550570150,0000.15
Cyanine5 (Cy5) NHS EsterSuccinimidyl Ester649670250,0000.20
Alexa Fluor 647 NHS EsterSuccinimidyl Ester650668270,0000.33

Note: Molar extinction coefficients and quantum yields can vary depending on the solvent and conjugation state. The data presented here are approximate values for comparison.[4]

Table 2: Performance Characteristics of Different Amine-Reactive Dye Families

FeatureFluorescein-based (e.g., FITC)Alexa Fluor™ DyesDyLight™ DyesCyanine Dyes (e.g., Cy3, Cy5)
Photostability Low to Moderate[4][5]High[4][5]High[5]Moderate to High
pH Sensitivity High (fluorescence quenches at acidic pH)[4][5]Low (stable over a wide pH range)[4][5]Low (stable over a wide pH range)[5]Low to Moderate
Brightness GoodExcellentExcellentVery High (especially Cy5)
Bond Stability Thiourea bond is less stable than amide bond[1][3]Amide bond is very stable[6][7]Amide bond is very stableAmide bond is very stable
Water Solubility ModerateHighHighModerate to Low (can be improved with modifications)

Visualizing the Process

To better understand the practical application and underlying chemistry, the following diagrams illustrate the experimental workflow and the chemical reaction.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein_prep 1. Protein Preparation (Dissolve in amine-free buffer, pH 8.3-8.5) dye_prep 2. Dye Preparation (Dissolve in anhydrous DMSO or DMF) mixing 3. Mix Protein and Dye Solutions dye_prep->mixing incubation 4. Incubate (1 hour at room temperature, protected from light) mixing->incubation purification 5. Purify Conjugate (Size-exclusion chromatography) incubation->purification analysis 6. Calculate Degree of Labeling (DOL) (Spectrophotometry) purification->analysis

General workflow for protein labeling with amine-reactive dyes.

G protein {Protein | H2N-} reaction + protein:amine->reaction nhs_ester {Dye-NHS Ester | N-O-C=O} product {Labeled Protein | Dye-C(=O)NH-Protein} nhs_ester->product pH 8.3-8.5 byproduct {N-Hydroxysuccinimide} nhs_ester->byproduct reaction->nhs_ester:ester reactants reactants products products

Reaction of an NHS-ester with a primary amine on a protein.

Experimental Protocols

This section provides generalized methodologies for labeling proteins with NHS-ester and isothiocyanate dyes. Optimization may be required for specific proteins and dyes.

Protocol 1: Labeling with an NHS-Ester Dye

Materials:

  • Protein of interest (e.g., IgG antibody)

  • Amine-reactive fluorescent dye (NHS ester)[1]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[1]

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.[1] Ensure the buffer is free of primary amines.[1]

  • Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.[1] If the protein is in a buffer containing primary amines (like Tris or glycine), perform a buffer exchange into the reaction buffer.[1]

  • Dye Preparation: Immediately before use, dissolve the NHS-ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6]

  • Labeling Reaction: While gently stirring the protein solution, slowly add a calculated amount of the dye solution.[6] A common starting point is a 10- to 20-fold molar excess of dye to protein.

  • Incubation: Incubate the reaction for 1 hour at room temperature with continuous stirring, protected from light.[6]

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[4] The first colored fractions will contain the labeled protein.

  • Degree of Labeling (DOL) Calculation:

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).

    • Calculate the DOL using the following formula: DOL = (A_max × ε_protein) / [(A₂₈₀ - (A_max × CF)) × ε_dye] Where:

      • CF is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).[4]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.[5]

      • ε_dye is the molar extinction coefficient of the dye at its A_max.[5]

Protocol 2: Labeling with an Isothiocyanate Dye (e.g., FITC)

Materials:

  • Protein of interest (e.g., IgG antibody)

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous DMSO

  • Reaction Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0.

  • Purification method (dialysis or desalting column)

Procedure:

  • Protein and Dye Preparation: Prepare the protein solution (1-2 mg/mL) and a fresh FITC solution (1 mg/mL in anhydrous DMSO) as described for NHS esters.

  • Labeling Reaction: For each mg of antibody, add a calculated amount of the freshly prepared FITC solution (a common starting point is 50 µg of FITC per mg of antibody).[1]

  • Incubation: Incubate the reaction for 2-8 hours at room temperature with gentle stirring, protected from light.[1]

  • Purification: Remove unreacted FITC by dialysis against PBS at 4°C with several buffer changes or by using a desalting column.[1]

  • DOL Calculation: Determine the degree of labeling as described in the NHS ester protocol, using the appropriate extinction coefficients and correction factor for FITC.

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Low Degree of Labeling (DOL) Inactive (hydrolyzed) dyeUse fresh, anhydrous DMSO/DMF to dissolve the dye.[1]
Incorrect buffer pHEnsure the reaction buffer is at the optimal pH for the chosen dye chemistry.
High DOL / Protein Precipitation Excessive dye-to-protein ratioDecrease the molar ratio of dye to protein.[1]
Protein aggregationPerform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[1]
Low Fluorescence Signal Low DOLOptimize the labeling reaction to achieve a higher DOL.[1]
Self-quenching at high DOLOptimize for a lower DOL if self-quenching is suspected.
Photobleaching of the dyeUse more photostable dyes (e.g., Alexa Fluor series) and use antifade reagents during imaging.[1]
Non-specific Staining Unremoved free dyeEnsure thorough purification of the labeled protein.[1]
Aggregates of labeled proteinCentrifuge the labeled protein solution to remove any aggregates before use.[1]

Conclusion

The choice of an amine-reactive dye is a critical step in the design of fluorescence-based biological assays.[1] While traditional dyes like FITC are cost-effective, modern alternatives such as the Alexa Fluor™ and DyLight™ series offer significant advantages in photostability and pH insensitivity, leading to more robust and reproducible data.[5] By carefully considering the spectral properties, performance characteristics, and detailed protocols outlined in this guide, researchers can confidently select the most appropriate fluorescent dye to achieve their experimental goals.

References

A Researcher's Guide to the Cost-Effectiveness of Amine-Reactive Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent dyes for labeling biomolecules is a critical decision that balances performance with budgetary constraints. This guide provides a comparative analysis of BP Fluor 430 NHS ester and its spectral alternatives: Alexa Fluor 430 NHS ester, DyLight 430 NHS ester, and Cyanine2 (Cy2) NHS ester. We will delve into their cost, performance metrics, and provide the necessary experimental protocols to empower you to make an informed decision for your specific research needs.

Performance and Cost Comparison

The choice of a fluorescent dye often hinges on its photophysical properties and price. Below is a summary of the key performance indicators and approximate costs for this compound and its competitors.

FeatureThis compoundAlexa Fluor 430 NHS EsterDyLight 430 NHS EsterCyanine2 (Cy2) NHS Ester
Excitation Max (nm) 430[1][2]434444[3]484
Emission Max (nm) 539[1][2]541487[3]504
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **15,000[1]15,955[4]35,000[3]150,000
Quantum Yield 0.23[5]Not specifiedNot specifiedNot specified
Relative Photostability Stated to be photostable[6]Generally high[7][8]Generally highModerate[9]
Approximate Price (per mg) ~$125 (for amine version)[5]~$180 (for 5mg)[10]~$210[11]~$144 (for 5mg)

Note: Prices are estimates based on available online information and may vary between suppliers and over time. Quantum yield and photostability can be influenced by the local environment and conjugation state.

Experimental Workflows and Logical Relationships

To ensure a fair and accurate comparison of these fluorescent dyes, a standardized experimental workflow is crucial. The following diagram, generated using Graphviz, outlines the key steps for evaluating the cost-effectiveness of different fluorescent dyes.

G cluster_0 Dye Selection and Preparation cluster_1 Protein Labeling cluster_2 Performance Characterization cluster_3 Cost-Effectiveness Analysis dye_selection Select Dyes: - BP Fluor 430 NHS - Alexa Fluor 430 NHS - DyLight 430 NHS - Cy2 NHS prepare_stock Prepare Stock Solutions (e.g., in DMSO) dye_selection->prepare_stock labeling_reaction Labeling Reaction (Dye:Protein Molar Ratio) prepare_stock->labeling_reaction protein_prep Prepare Protein Solution (e.g., IgG in Bicarbonate Buffer, pH 8.3) protein_prep->labeling_reaction purification Purification (Size-Exclusion Chromatography) labeling_reaction->purification dol_measurement Degree of Labeling (DOL) (Spectrophotometry) purification->dol_measurement qy_measurement Quantum Yield Measurement (Comparative Method) purification->qy_measurement photostability_assay Photostability Assay (Time-lapse Microscopy) purification->photostability_assay cost_analysis Cost per Labeling Reaction (Price per mg / Amount used) dol_measurement->cost_analysis performance_analysis Performance Metrics Comparison (Brightness, Photostability) qy_measurement->performance_analysis photostability_assay->performance_analysis conclusion Conclusion on Cost-Effectiveness cost_analysis->conclusion performance_analysis->conclusion

Experimental workflow for comparing fluorescent dyes.

Key Experimental Protocols

Accurate and reproducible data are the cornerstones of effective product comparison. Below are detailed protocols for the key experiments outlined in the workflow.

Protocol 1: Protein Labeling with NHS Ester Dyes

This protocol describes the conjugation of an amine-reactive fluorescent dye to a protein, such as an antibody.

Materials:

  • Protein solution (e.g., IgG) at 2-10 mg/mL in amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • Fluorescent dye NHS ester.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Size-exclusion chromatography column (e.g., Sephadex G-25).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare Dye Stock Solution: Dissolve the NHS ester dye in DMSO or DMF to a concentration of 10 mg/mL immediately before use.

  • Labeling Reaction:

    • Bring the protein solution to room temperature.

    • Add the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is common.

    • Gently mix and incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.

    • Collect the fractions containing the labeled protein. The labeled protein will typically elute first as it is larger than the free dye.

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each protein molecule.

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the excitation maximum of the dye (Aₘₐₓ).

  • Calculate Protein Concentration:

    • First, calculate the correction factor for the dye's absorbance at 280 nm: Correction Factor = A₂₈₀ of dye / Aₘₐₓ of dye. This value is often provided by the dye manufacturer.

    • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × Correction Factor).

    • Protein Concentration (M) = Corrected A₂₈₀ / (Molar extinction coefficient of protein × path length).

  • Calculate Dye Concentration:

    • Dye Concentration (M) = Aₘₐₓ / (Molar extinction coefficient of dye × path length).

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M).

Protocol 3: Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of fluorescence. The relative method compares the fluorescence of the unknown sample to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer.

  • UV-Vis spectrophotometer.

  • Fluorescence standard with a known quantum yield in the same solvent as the sample.

  • Serial dilutions of both the standard and the labeled protein.

Procedure:

  • Prepare Solutions: Prepare a series of dilutions of both the standard and the labeled protein in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectrum for each solution, using the same excitation wavelength as for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • Determine the slope (gradient) of the linear fit for both plots.

  • Calculate Quantum Yield:

    • Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

    • Where η is the refractive index of the solvent.

Protocol 4: Assessment of Photostability

Photostability is the ability of a fluorophore to resist photodegradation. This protocol measures the photobleaching half-life.[9]

Materials:

  • Fluorescence microscope with a stable light source and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

  • Labeled protein samples.

Procedure:

  • Sample Preparation: Mount the labeled protein sample on a microscope slide.

  • Image Acquisition:

    • Select a region of interest (ROI).

    • Continuously illuminate the sample with the excitation light.

    • Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the fluorescence intensity at each time point to the initial intensity.

    • Plot the normalized intensity as a function of time.

    • The time at which the fluorescence intensity drops to 50% of the initial value is the photobleaching half-life (t₁/₂).[9]

Signaling Pathways and Logical Relationships

The process of selecting a cost-effective fluorescent dye involves a series of logical steps, from initial consideration of commercially available options to the final application in a specific experiment. The following diagram illustrates this decision-making pathway.

G cluster_0 Initial Considerations cluster_1 Dye Evaluation cluster_2 Decision and Validation budget Budget Constraints cost_comparison Cost per mg/reaction budget->cost_comparison instrumentation Available Excitation/Emission Filters performance_comparison Performance Metrics: - Brightness (QY x ε) - Photostability - pH stability instrumentation->performance_comparison application Experimental Application (e.g., Microscopy, Flow Cytometry) application->performance_comparison dye_selection Select Candidate Dyes cost_comparison->dye_selection performance_comparison->dye_selection literature_review Literature & Datasheet Review literature_review->cost_comparison literature_review->performance_comparison experimental_validation In-house Experimental Validation dye_selection->experimental_validation final_selection Final Dye Selection experimental_validation->final_selection

Decision-making pathway for fluorescent dye selection.

References

Assessing Batch-to-Batch Variability of Amine-Reactive Fluorescent Dyes: A Comparative Guide for BP Fluor 430 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The consistency and reproducibility of experimental results are paramount in scientific research and drug development. For applications involving fluorescent labeling, the batch-to-batch variability of fluorescent dyes can be a significant source of inconsistency. This guide provides a framework for evaluating the batch-to-batch variability of BP Fluor 430 NHS ester and compares its expected performance with viable alternatives, namely AF 430 NHS ester and a generic Fluorescent Dye 430 NHS ester.

While direct, publicly available data on the batch-to-batch variability of this compound is limited, this guide outlines a comprehensive experimental approach to empower researchers to make informed decisions. The provided data tables are illustrative, based on typical performance parameters, and should be used as a template for recording in-house experimental findings.

Comparative Performance of this compound and Alternatives

The following table summarizes key performance indicators for evaluating different batches of this compound against its alternatives. Researchers can populate this table with their own experimental data to track variability.

Table 1: Comparative Analysis of this compound and Alternatives

ParameterThis compound (Batch 1)This compound (Batch 2)This compound (Batch 3)AF 430 NHS EsterFluorescent Dye 430 NHS Ester
Excitation Max (nm) 430431430430430
Emission Max (nm) 539540539542542
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~15,000~14,500~15,200~15,955~15,955
Quantum Yield 0.210.190.220.230.23
Purity (HPLC, %) >95%>95%>95%>95%>95%
Degree of Labeling (DOL) *4.23.84.54.64.4
Photostability (Half-life in seconds) 120110125130128

*Degree of Labeling (DOL) was determined using a standard protocol with Bovine Serum Albumin (BSA) at a 15-fold molar excess of the dye.

Experimental Protocols for Performance Evaluation

To ensure accurate and reproducible comparisons, the following detailed experimental protocols are recommended.

Determination of Molar Extinction Coefficient and Quantum Yield

Objective: To measure the fundamental photophysical properties of the dye.

Protocol:

  • Prepare a stock solution of the NHS ester dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Determine the precise concentration of the stock solution by measuring its absorbance at the maximum absorption wavelength and using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) can be obtained from the supplier's certificate of analysis for the initial batch and used for subsequent concentration determinations.

  • To determine the quantum yield, a reference dye with a known quantum yield and similar spectral properties (e.g., Fluorescein in 0.1 M NaOH) should be used.

  • Measure the absorbance of both the test dye and the reference dye at the same excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.

  • Measure the fluorescence emission spectra of both dyes.

  • Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Purity Assessment by HPLC

Objective: To determine the purity of the dye and identify the presence of any hydrolysis products or other impurities.

Protocol:

  • Prepare a 1 mg/mL solution of the dye in an appropriate solvent (e.g., acetonitrile (B52724)/water mixture).

  • Use a reverse-phase C18 column.

  • Employ a gradient elution method, for example, starting with 95% water with 0.1% trifluoroacetic acid (TFA) and 5% acetonitrile with 0.1% TFA, and ramping up the acetonitrile concentration.

  • Monitor the elution profile using a UV-Vis detector at the dye's maximum absorbance wavelength.

  • The purity is calculated by dividing the area of the main peak by the total area of all peaks.

Protein Labeling and Determination of Degree of Labeling (DOL)

Objective: To assess the reactivity of the NHS ester by labeling a standard protein and quantifying the number of dye molecules conjugated per protein.

Protocol:

  • Prepare a 2 mg/mL solution of a standard protein like Bovine Serum Albumin (BSA) in a suitable labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • Prepare a 10 mM stock solution of the NHS ester dye in anhydrous DMF or DMSO.

  • Add a 15-fold molar excess of the dye to the protein solution.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Remove the unreacted dye using a gel filtration column (e.g., Sephadex G-25).

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the dye's maximum absorbance wavelength.

  • Calculate the protein concentration and the dye concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

  • The DOL is the molar ratio of the dye to the protein.

Photostability Assay

Objective: To measure the resistance of the fluorescent dye to photobleaching.

Protocol:

  • Prepare a solution of the labeled protein conjugate.

  • Place a droplet of the solution on a microscope slide and cover with a coverslip.

  • Expose a defined region of the sample to continuous excitation light using a fluorescence microscope with a high-intensity light source.

  • Acquire images at regular time intervals.

  • Measure the fluorescence intensity of the exposed region in each image.

  • Plot the fluorescence intensity as a function of time and determine the half-life (the time it takes for the fluorescence intensity to decrease by 50%).

Visualizing the Workflow and Chemistry

To better understand the experimental process and the underlying chemical reaction, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_exp Experimental Analysis cluster_data Data Analysis Dye NHS Ester Dye (Multiple Batches/Alternatives) QC Quality Control (HPLC, Spectroscopy) Dye->QC Protein Standard Protein (e.g., BSA) Labeling Protein Labeling Reaction Protein->Labeling QC->Labeling Purification Purification (Gel Filtration) Labeling->Purification Photostability Photostability Assay Purification->Photostability DOL DOL Calculation Purification->DOL Kinetics Photobleaching Kinetics Photostability->Kinetics Comparison Comparative Analysis DOL->Comparison Kinetics->Comparison

Caption: Experimental workflow for assessing batch-to-batch variability.

G cluster_reactants Reactants cluster_products Products NHS_Ester This compound Reaction + NHS_Ester->Reaction Protein Protein-NH2 (Primary Amine) Protein->Reaction Conjugate Protein-NH-CO-BP Fluor 430 (Stable Amide Bond) Reaction->Conjugate Byproduct N-Hydroxysuccinimide Reaction->Byproduct

Caption: NHS ester reaction with a primary amine on a protein.

By implementing this rigorous comparative approach, researchers can effectively mitigate the risks associated with fluorescent dye variability, leading to more robust and reproducible scientific outcomes.

Validating BP Fluor 430 NHS Ester for a New Application: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent dye is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of BP Fluor 430 NHS ester with commercially available alternatives, offering supporting experimental protocols to validate its performance for new applications.

Product Performance Comparison

When selecting a fluorescent dye for a new application, it is crucial to compare its key photophysical properties with established alternatives. This section provides a summary of the reported characteristics of this compound, Alexa Fluor 430 NHS ester, and CF430 NHS ester.

PropertyThis compoundAlexa Fluor 430 NHS EsterCF430 NHS Ester
Excitation Maximum (nm) 430[1]433[2]426[3]
Emission Maximum (nm) 539[1]541[2]498[3]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 15,000[1]16,000[2]40,000[3]
Quantum Yield Not Reported0.23[4][5]Not Reported
Reactive Group N-hydroxysuccinimidyl (NHS) ester[1]N-hydroxysuccinimidyl (NHS) ester[6]Succinimidyl Ester (SE)[7]
Reactivity Primary amines[1]Primary amines[6]Primary amines[7]
Solubility Water, DMSO, DMF[1]Water soluble[6]Good in water, DMF, and DMSO[4]

Experimental Protocols for Validation

To rigorously evaluate this compound for a specific application, a series of head-to-head comparison experiments with suitable alternatives is recommended. The following protocols outline a comprehensive validation workflow.

Antibody Conjugation

This protocol describes the labeling of a primary antibody with an amine-reactive fluorescent dye.

Materials:

  • Primary antibody (e.g., anti-EGFR) in an amine-free buffer (e.g., PBS) at a concentration of 1-2 mg/mL.

  • This compound, Alexa Fluor 430 NHS ester, or CF430 NHS ester.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0.

  • Purification column (e.g., desalting column) to separate the labeled antibody from the free dye.

Procedure:

  • Prepare a stock solution of the NHS ester dye in anhydrous DMF or DMSO.

  • Adjust the buffer of the antibody solution to the labeling buffer (pH 8.3-9.0).

  • Add the reactive dye solution to the antibody solution. The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 to 20:1 is recommended.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purify the antibody-dye conjugate from the unreacted dye using a desalting column.

Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule.

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the excitation maximum of the dye (Amax).

  • Calculate the concentration of the antibody using the following formula, which corrects for the dye's absorbance at 280 nm: Antibody Concentration (M) = [A280 - (Amax × CF)] / ε_protein where CF is the correction factor (A280 of the dye / Amax of the dye) and ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

  • Calculate the concentration of the dye: Dye Concentration (M) = Amax / ε_dye where ε_dye is the molar extinction coefficient of the dye.

  • Calculate the DOL: DOL = Dye Concentration (M) / Antibody Concentration (M)[8][9][10]

Photostability Assessment

This protocol measures the rate of photobleaching of the fluorescently labeled antibodies.

Procedure:

  • Prepare a sample of the fluorescently labeled antibody on a microscope slide.

  • Using a fluorescence microscope, continuously illuminate the sample with a consistent light source.

  • Acquire images at regular time intervals.

  • Measure the mean fluorescence intensity of a region of interest (ROI) in each image over time.

  • Normalize the intensity values to the initial intensity.

  • Plot the normalized intensity against time to determine the photobleaching rate.

Immunofluorescence Staining of Cells

This protocol evaluates the performance of the labeled antibody in a cell-based imaging application.

Materials:

  • Cells expressing the target antigen (e.g., A431 cells for EGFR).

  • Fluorescently labeled primary antibodies (from step 1).

  • Fixation buffer (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if the target is intracellular.

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Nuclear counterstain (e.g., DAPI).

  • Mounting medium.

Procedure:

  • Culture and fix the cells on coverslips.

  • If necessary, permeabilize the cells.

  • Block non-specific binding sites.

  • Incubate with the fluorescently labeled primary antibody.

  • Wash the cells to remove unbound antibody.

  • Counterstain the nuclei.

  • Mount the coverslips and image using a fluorescence microscope.

Flow Cytometry Analysis

This protocol assesses the utility of the labeled antibody for quantitative single-cell analysis.[11][12][13][14]

Materials:

  • A suspension of cells expressing the target antigen.

  • Fluorescently labeled primary antibodies.

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS).

Procedure:

  • Harvest and wash the cells.

  • Incubate the cells with the fluorescently labeled primary antibody.

  • Wash the cells to remove unbound antibody.

  • Resuspend the cells in staining buffer.

  • Analyze the stained cells using a flow cytometer.

Visualizations

To further aid in the understanding of the experimental workflows and biological context, the following diagrams are provided.

G cluster_prep Preparation cluster_conjugation Conjugation & Purification cluster_characterization Characterization cluster_application Application Testing cluster_analysis Analysis & Comparison antibody Primary Antibody (e.g., anti-EGFR) conjugation Antibody Labeling (Amine-Reactive Chemistry) antibody->conjugation dye_bp This compound dye_bp->conjugation dye_alt1 Alexa Fluor 430 NHS Ester dye_alt1->conjugation dye_alt2 CF430 NHS Ester dye_alt2->conjugation purification Purification (Desalting Column) conjugation->purification dol Degree of Labeling (DOL) Measurement purification->dol photostability Photostability Assessment purification->photostability microscopy Fluorescence Microscopy (Cell Staining) purification->microscopy flow Flow Cytometry (Cell Staining) purification->flow analysis Comparative Analysis of: - Brightness - Photostability - Signal-to-Noise microscopy->analysis flow->analysis

Caption: Experimental workflow for validating this compound.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR grb2 Grb2 egfr->grb2 Autophosphorylation pi3k PI3K egfr->pi3k plc PLCγ egfr->plc egf EGF Ligand egf->egfr Binding & Dimerization sos SOS grb2->sos ras Ras sos->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription akt Akt pi3k->akt akt->transcription dag DAG plc->dag ip3 IP3 plc->ip3 pkc PKC dag->pkc pkc->transcription

Caption: Simplified EGFR signaling pathway.

G start Start: Need to select a fluorescent dye q1 What is the excitation source (e.g., laser line)? start->q1 select_dye Select dye with appropriate spectral properties q1->select_dye q2 What is the emission filter? q3 Is high photostability critical (e.g., for long-term imaging)? q2->q3 q4 Is high quantum yield/ brightness a priority? q3->q4 No consider_photostable Prioritize dyes with known high photostability q3->consider_photostable Yes q5 Is the dye for a multi-color experiment? q4->q5 No consider_bright Prioritize dyes with high extinction coefficient and quantum yield q4->consider_bright Yes check_spectral_overlap Select dye with minimal spectral overlap with other dyes q5->check_spectral_overlap Yes validate Perform head-to-head validation experiments q5->validate No select_dye->q2 consider_photostable->q4 consider_bright->q5 check_spectral_overlap->validate end Final Dye Selection validate->end

References

Safety Operating Guide

Navigating the Safe Disposal of BP Fluor 430 NHS Ester: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory applications, the safe handling and disposal of chemical reagents like BP Fluor 430 NHS ester is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of this fluorescent dye, ensuring the safety of laboratory personnel and compliance with regulations.

This compound is an amine-reactive fluorescent dye. The N-hydroxysuccinimide (NHS) ester group is highly reactive towards primary amines, a characteristic that, while essential for its function in labeling, also necessitates its deactivation before disposal. All waste containing this compound should be treated as hazardous chemical waste.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE). This includes, at a minimum, a lab coat, chemical-resistant gloves, and safety goggles. All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood.

Quantitative Data Summary

While a specific Safety Data Sheet for this compound is not publicly available, the following table summarizes key hazard information based on analogous fluorescent NHS esters. This information should be used as a guideline for safe handling and disposal.

PropertyValue / InformationSource
Chemical Class Amine-reactive fluorescent dye, N-hydroxysuccinimide (NHS) esterManufacturer Descriptions
Primary Hazard Potential for eye, skin, and respiratory irritation. The NHS ester moiety is moisture-sensitive and reactive.Analogous SDS Information
Primary Disposal Route Hazardous chemical waste stream.Best Practices
Incompatible Materials Strong oxidizing agents, water/moisture (promotes hydrolysis of the reactive ester).Chemical Principles

Step-by-Step Disposal Protocol

The proper disposal of this compound requires the segregation of waste into different streams and the deactivation of its reactive NHS ester group.

Experimental Protocol: Deactivation of Reactive NHS Ester

To mitigate the reactivity of the NHS ester, it should be hydrolyzed or quenched prior to collection for disposal. This procedure is applicable to dilute aqueous solutions, such as spent labeling reactions.

Materials:

  • Aqueous waste containing this compound

  • Sodium bicarbonate or a suitable buffer

  • pH indicator strips or a pH meter

  • Designated aqueous hazardous waste container

Procedure:

  • pH Adjustment: In a chemical fume hood, measure the pH of the aqueous solution. Adjust the pH to a range of 8.0-8.5 using a small amount of sodium bicarbonate or another suitable buffer. This slightly basic condition will accelerate the hydrolysis of the NHS ester.

  • Incubation: Allow the solution to stand at room temperature for a minimum of 4 hours (or overnight) to ensure the complete hydrolysis of the NHS ester. This process deactivates the amine-reactive group.

  • Collection for Disposal: Following incubation, transfer the treated solution to a designated and clearly labeled aqueous hazardous waste container.

Disposal Procedures for Different Waste Streams

1. Unused or Expired Solid Product:

  • Collection: The original vial containing the unused or expired solid this compound should be securely closed.

  • Disposal: Place the sealed vial into a designated hazardous waste container for solid chemical waste. Do not attempt to open or empty the vial.

2. Concentrated Stock Solutions (e.g., in DMSO or DMF):

  • Collection: All concentrated stock solutions must be collected in a sealed, chemically compatible, and appropriately labeled hazardous waste container.

  • No Drain Disposal: Under no circumstances should concentrated solutions of this dye be poured down the drain.

3. Dilute Aqueous Solutions (from labeling reactions):

  • Deactivation: Follow the "Experimental Protocol: Deactivation of Reactive NHS Ester" detailed above to hydrolyze the reactive ester.

  • Collection: Transfer the deactivated solution to a designated aqueous hazardous waste container.

4. Contaminated Solid Waste:

  • Segregation: All solid materials that have come into contact with this compound, including pipette tips, microcentrifuge tubes, gloves, and absorbent paper, must be considered chemical waste.

  • Collection: These materials should be collected in a designated solid hazardous waste container that is separate from regular laboratory trash.

Final Disposal Steps
  • Container Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazards as per your institution's guidelines.

  • Storage: Store sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials.

  • Waste Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Waste Treatment & Collection cluster_3 Final Disposal Waste Waste Containing This compound Solid Solid? Waste->Solid Concentrated Concentrated Solution? Solid->Concentrated No Unused_Solid Unused/Expired Solid (Original Vial) Solid->Unused_Solid Yes Contaminated_Solid Contaminated Solid Waste (Gloves, Tips, etc.) Solid->Contaminated_Solid Yes Concentrated_Liquid Concentrated Liquid (Stock Solutions) Concentrated->Concentrated_Liquid Yes Dilute_Aqueous Dilute Aqueous Solution (Reaction Waste) Concentrated->Dilute_Aqueous No Solid_Waste_Container Solid Hazardous Waste Container Unused_Solid->Solid_Waste_Container Contaminated_Solid->Solid_Waste_Container Liquid_Waste_Container Aqueous Hazardous Waste Container Concentrated_Liquid->Liquid_Waste_Container Deactivate Deactivate NHS Ester (Hydrolyze at pH 8.0-8.5) Dilute_Aqueous->Deactivate Deactivate->Liquid_Waste_Container EHS_Pickup Arrange for EHS Waste Pickup Solid_Waste_Container->EHS_Pickup Liquid_Waste_Container->EHS_Pickup

Caption: Disposal workflow for this compound waste streams.

Personal protective equipment for handling BP Fluor 430 NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for BP Fluor 430 NHS Ester

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining experimental integrity. While a specific Safety Data Sheet (SDS) for this compound was not found, the following guidelines are based on best practices for handling similar fluorescent dyes and N-hydroxysuccinimide (NHS) esters, which are known to be reactive and potentially hazardous.

Compound Overview: this compound is a water-soluble, green-fluorescent dye designed for labeling primary amines in proteins, amine-modified oligonucleotides, and other molecules.[1][2][3] Its reactivity and fluorescent properties make it a valuable tool in various applications, including flow cytometry and microscopy.[1][4] However, due to its reactive NHS ester group, it requires careful handling to prevent exposure and ensure chemical stability.

Quantitative Data and Physical Properties
PropertyValueSource
Molecular Formula C₂₆H₂₇F₃N₂O₉S[1][2]
Molecular Weight ~600.6 g/mol [1][2]
Excitation Maximum 430 nm[1][5]
Emission Maximum 539 nm[1][5]
Solubility Water, DMSO, DMF[1][5]
Storage Condition -20°C[1][2][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent inhalation, ingestion, or contact with skin and eyes. The following equipment should be worn at all times when handling this compound.[6]

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable. Double-gloving is strongly recommended.[6][7] Change gloves frequently or immediately if contaminated.[6]
Body Protection Laboratory coat or gownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required to protect against splashes.[6]
Eye & Face Protection Safety goggles or face shieldUse safety goggles with side shields to protect from splashes.[7] A face shield should be worn in conjunction with goggles for maximum protection.[6]
Respiratory Protection N95 or N100 respiratorEssential when handling the powder form to prevent inhalation of dust or aerosols.[6][7][8] All work with the solid or concentrated solutions should be performed in a certified chemical fume hood.[7]
Foot Protection Closed-toe shoesRequired to prevent injuries from spills or falling objects.[6]

Operational Plan: Step-by-Step Handling Protocol

Proper handling is critical for both user safety and maintaining the integrity of this moisture-sensitive compound.[8][9]

Preparation and Reconstitution
  • Work Area Preparation : Conduct all work in a well-ventilated chemical fume hood.[6] Ensure an eyewash station and safety shower are readily accessible.[6] Cover the work surface with disposable plastic-backed absorbent paper.[10]

  • Equilibration : Before opening, allow the vial of this compound to warm to room temperature. This prevents atmospheric moisture from condensing inside the vial, which can hydrolyze and inactivate the NHS ester.[8][9]

  • Reagent Preparation : Immediately before use, dissolve the required amount of the ester in a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[8][9] Do not prepare stock solutions for long-term storage unless specified by the manufacturer.[9]

  • Buffer Selection : Avoid using buffers that contain primary amines, such as Tris or glycine, as they will react with and quench the NHS ester.[9]

Experimental Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound.

cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_start Don PPE prep_area Prepare Fume Hood prep_start->prep_area prep_equil Equilibrate Vial to Room Temp prep_area->prep_equil prep_dissolve Dissolve Ester in Anhydrous Solvent prep_equil->prep_dissolve react_add Add Ester Solution to Sample prep_dissolve->react_add Proceed to Experiment react_incubate Incubate Reaction react_add->react_incubate cleanup_quench Quench Unreacted Ester (if needed) react_incubate->cleanup_quench Reaction Complete cleanup_liquid Segregate Liquid Waste cleanup_quench->cleanup_liquid cleanup_solid Segregate Solid Waste cleanup_quench->cleanup_solid cleanup_decon Decontaminate Work Area cleanup_liquid->cleanup_decon cleanup_solid->cleanup_decon cleanup_doff Doff PPE cleanup_decon->cleanup_doff

Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. Fluorescent dyes and their reagents should not be discharged into sewers or waterways.[11]

Waste Segregation and Collection
  • Unused or Expired Product : The original vial containing solid, unused product should be securely closed and placed in a designated container for hazardous solid chemical waste.[12]

  • Concentrated Stock Solutions (in DMSO/DMF) : Collect all concentrated organic solutions in a sealed, clearly labeled container for hazardous organic waste. Never pour these solutions down the drain.[9][12]

  • Aqueous Solutions : Aqueous waste from labeling reactions should be treated to hydrolyze any remaining reactive NHS ester. This can be achieved by allowing the solution to stand at room temperature for several hours.[12] Afterwards, collect it in a designated container for aqueous hazardous waste.

  • Contaminated Solid Waste : All materials that have come into contact with the chemical, including pipette tips, microfuge tubes, gloves, and absorbent paper, must be collected as solid hazardous waste.[12]

Labeling and Storage
  • Labeling : Clearly label all waste containers with "Hazardous Waste" and the full chemical name ("this compound").[11][12] If it is a mixture, indicate all components.

  • Storage : Store waste containers in a designated, secure satellite accumulation area with secondary containment. Keep containers closed except when adding waste.[11]

Final Disposal

Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste collector.

References

×

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